(3-Fluoro-4-methoxyphenyl)methanamine
Description
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHAJNNLBSKSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559770 | |
| Record name | 1-(3-Fluoro-4-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123652-95-9 | |
| Record name | 1-(3-Fluoro-4-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-methoxybenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-Fluoro-4-methoxyphenyl)methanamine CAS number 123652-95-9 properties
An In-depth Technical Guide to (3-Fluoro-4-methoxyphenyl)methanamine (CAS: 123652-95-9)
Introduction
This compound, registered under CAS number 123652-95-9, is a substituted benzylamine derivative that serves as a critical structural motif and intermediate in the fields of medicinal chemistry and organic synthesis. Its unique arrangement of a fluoro and a methoxy group on the phenyl ring imparts specific electronic and steric properties that are highly valuable for designing targeted therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers and drug development professionals. The strategic placement of the fluorine atom, a well-known bioisostere for hydrogen, can significantly influence metabolic stability, binding affinity, and membrane permeability of parent molecules, making this compound a cornerstone for developing novel pharmaceuticals.[1]
Physicochemical and Spectroscopic Profile
The physical and chemical properties of this compound are fundamental to its handling, reaction setup, and purification. These properties are summarized below.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 123652-95-9 | [2][3][4] |
| Molecular Formula | C₈H₁₀FNO | [2][4][5] |
| Molecular Weight | 155.17 g/mol | [2][4][5] |
| Appearance | Colorless to light yellow liquid | [2][6] |
| Boiling Point | 234.9 ± 25.0 °C (Predicted) | [2][5] |
| Density | 1.127 ± 0.06 g/cm³ (Predicted) | [2][6] |
| pKa | 9.04 ± 0.10 (Predicted) | [2][6] |
| Water Solubility | Immiscible | [2][6] |
| MDL Number | MFCD04116360 | [3][4][5] |
Spectroscopic Characterization
While raw spectral data is dependent on instrumentation and conditions, the expected spectroscopic signatures for structural verification are as follows:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic CH₂ protons, the methoxy (OCH₃) protons, and the amine (NH₂) protons. The aromatic region will display complex splitting patterns due to fluorine-proton coupling.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the eight carbon atoms. The carbon attached to the fluorine will exhibit a large coupling constant (J-CF), which is a definitive indicator of fluorination.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 155.17.
Synthesis and Reaction Mechanisms
The synthesis of this compound is most commonly achieved through the reduction of the corresponding nitrile precursor, 3-fluoro-4-methoxybenzonitrile. This approach is efficient and yields the desired amine in high purity.
Recommended Synthetic Protocol: Reduction of a Nitrile
This protocol describes the catalytic hydrogenation of 3-fluoro-4-methoxybenzonitrile using Raney Nickel (Raney-Ni) as the catalyst.[2] The choice of Raney-Ni is strategic; it is a highly effective catalyst for nitrile reduction under moderate conditions, minimizing side reactions. Methanol is used as the solvent due to its ability to dissolve the starting material and its compatibility with the hydrogenation process.
Step-by-Step Methodology:
-
Preparation: To a solution of 3-fluoro-4-methoxybenzonitrile (1 equivalent) in methanol, add Raney Nickel (approximately 1:1 weight ratio with the nitrile).
-
Reaction: The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (or in this case, using the hydrogen-charged Raney-Ni) overnight.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting nitrile.
-
Workup: Upon completion, the solid Raney-Ni catalyst is removed by filtration through a pad of Celite. The filter cake should be washed with additional methanol to recover any adsorbed product.
-
Isolation: The clarified filtrate is concentrated under reduced pressure to yield this compound as a yellow oil.[2] A typical reported yield for this process is around 90%.[2]
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a versatile building block. Its utility stems from the amine group, which provides a reactive handle for a wide range of chemical transformations.
-
Pharmaceutical Intermediates: The primary application of this compound is as a key intermediate in the synthesis of bioactive molecules.[5] It is particularly valuable in the development of drugs targeting neurological and psychiatric disorders, such as antidepressants, antipsychotics, and anxiolytics.[5] The fluoro-methoxy substitution pattern is often explored to optimize ligand interactions with neurotransmitter systems like serotonin and dopamine receptors.[5]
-
Medicinal Chemistry Scaffolding: In drug discovery, fluorine is often introduced to block metabolic pathways or to modulate the pKa of nearby functional groups, thereby improving pharmacokinetic profiles. This amine serves as a readily available scaffold to incorporate the 3-fluoro-4-methoxyphenyl moiety into lead compounds.[1][7]
-
Ligand Development: Researchers utilize this compound to create specialized ligands for studying receptor binding affinity and selectivity.[5] The well-defined structure allows for systematic modifications to probe the structure-activity relationships (SAR) of new chemical entities.
Safety, Handling, and Storage
Due to its chemical nature as a corrosive amine, proper handling and storage of this compound are imperative to ensure laboratory safety.
Hazard Identification
The compound is classified as hazardous and carries the following primary warnings:
The GHS pictogram associated with these hazards is GHS05 (Corrosion).[2]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Avoid all skin contact.
-
Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Ingestion can cause severe damage and perforation of tissues; seek immediate medical attention.[8]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Storage Recommendations
-
Conditions: Store in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C.[5]
-
Atmosphere: The compound is sensitive to air.[2][6] It should be stored under an inert atmosphere (e.g., nitrogen or argon).
-
Container: Keep the container tightly sealed and store in a dark place to prevent degradation.[2][6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]
References
-
MySkinRecipes. This compound. [Link]
-
Win-Win Chemical. 123652-95-9 this compound. [Link]
-
Amazon Web Services. (3-Fluoro-4-(methoxymethyl)phenyl)methanamine hydrochloride. [Link]
-
PubChem. 4-Fluoro-3-methoxybenzylamine. [Link]
-
Amazon Web Services. General Experimental Procedures. [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
PubMed. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 3-FLUORO-4-METHOXYBENZYLAMINE | 123652-95-9 [chemicalbook.com]
- 3. 123652-95-9 this compound AKSci 4507AA [aksci.com]
- 4. CAS 123652-95-9 | this compound - Synblock [synblock.com]
- 5. This compound [myskinrecipes.com]
- 6. 3-FLUORO-4-METHOXYBENZYLAMINE | 123652-95-9 [amp.chemicalbook.com]
- 7. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of (3-Fluoro-4-methoxyphenyl)methanamine
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of (3-Fluoro-4-methoxyphenyl)methanamine (CAS No. 123652-95-9), a key intermediate in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes predicted data with established analytical principles to offer a robust profile of the compound. It details the molecular structure, physical and chemical properties, and provides authoritative, step-by-step protocols for their experimental determination. The guide emphasizes the causality behind experimental choices, ensuring a foundation of scientific integrity and practical utility for laboratory applications.
Introduction and Significance
This compound, also known as 3-Fluoro-4-methoxybenzylamine, is a substituted benzylamine derivative whose structural motifs are of significant interest in medicinal chemistry. The presence of a fluorine atom and a methoxy group on the aromatic ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this compound serves as a crucial building block in the synthesis of novel bioactive molecules, particularly those targeting neurological and psychiatric disorders.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, process development, formulation, and for predicting its behavior in biological systems.
This guide provides an in-depth analysis of these properties and the methodologies required for their empirical validation.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure. The structural arrangement of atoms dictates the entirety of its chemical and physical behavior.
Figure 1: Chemical Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| CAS Number | 123652-95-9 | [3][4] |
| Molecular Formula | C₈H₁₀FNO | [3][4] |
| Molecular Weight | 155.17 g/mol | [3][4] |
| MDL Number | MFCD04116360 | [3][4] |
| Synonyms | 3-Fluoro-4-methoxybenzylamine, 1-(3-fluoro-4-methoxyphenyl)methanamine | [3][5] |
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior, from reaction kinetics to bioavailability. The data presented below are compiled from reputable chemical suppliers and databases. It is crucial to note that many of these values are computationally predicted and should be confirmed by empirical testing for mission-critical applications.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes | Source(s) |
| Appearance | Colorless to light yellow liquid/oil | Based on supplier data and synthesis reports. | [3] |
| Boiling Point | 234.9 ± 25.0 °C at 760 mmHg | Predicted value. | [3][4][6] |
| Density | 1.127 ± 0.06 g/cm³ | Predicted value. | [3][6] |
| Water Solubility | Immiscible | Based on supplier data. | [3][6] |
| pKa | 9.04 ± 0.10 | Predicted value for the conjugate acid (R-NH₃⁺). | [3] |
| Refractive Index | 1.5280 | Predicted value. | [3][6] |
| Sensitivity | Air Sensitive | Recommended to handle under inert atmosphere. | [3] |
| Storage | 2-8°C, Keep in dark place, Inert atmosphere | Recommended storage conditions. | [2][3] |
Expected Spectroscopic Profile
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, methoxy, and amine protons.
-
Aromatic Protons (δ ≈ 6.8-7.2 ppm): Three protons on the benzene ring will appear in this region. Their splitting patterns will be complex due to coupling with each other and with the adjacent fluorine atom (²JH-F, ³JH-F).
-
Methoxy Protons (-OCH₃, δ ≈ 3.8 ppm): A sharp singlet integrating to three protons.
-
Benzylic Protons (-CH₂NH₂, δ ≈ 3.7 ppm): A singlet or a doublet (if coupled to amine protons) integrating to two protons.
-
Amine Protons (-NH₂, δ ≈ 1.5-2.5 ppm): A broad singlet integrating to two protons. The chemical shift can vary significantly with concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons (δ ≈ 110-155 ppm): Six distinct signals are expected. The carbons bonded to fluorine and oxygen will be significantly shifted. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JC-F).
-
Methoxy Carbon (-OCH₃, δ ≈ 55-56 ppm): A single peak.
-
Benzylic Carbon (-CH₂, δ ≈ 40-45 ppm): A single peak.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
N-H Stretch (≈ 3300-3400 cm⁻¹): A medium, often broad, pair of bands characteristic of a primary amine.
-
C-H Stretch (Aromatic, ≈ 3000-3100 cm⁻¹): Sharp peaks.
-
C-H Stretch (Aliphatic, ≈ 2850-2960 cm⁻¹): Sharp peaks corresponding to the -CH₂- and -OCH₃ groups.
-
C=C Stretch (Aromatic, ≈ 1500-1600 cm⁻¹): Multiple sharp bands.
-
C-O Stretch (Ether, ≈ 1250 cm⁻¹): A strong, characteristic band.
-
C-F Stretch (≈ 1000-1100 cm⁻¹): A strong band.
Methodologies for Experimental Verification
To ensure scientific rigor, predicted properties must be verified experimentally. The following section details standard, authoritative protocols for determining the key physicochemical properties of a liquid amine compound like this compound.
Boiling Point Determination
Causality: The boiling point is a fundamental physical property that indicates the volatility of a substance and is a criterion for purity. For a liquid, it is the equivalent of a melting point for a solid. The capillary method is a standard microscale technique that is efficient in its use of material.
Figure 3: Workflow for Solubility Determination (OECD 105 Flask Method).
Protocol: OECD 105 Flask Method
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
-
Sample Preparation: An excess amount of this compound is added to a known volume of reagent-grade water in a flask. The amount should be sufficient to ensure a saturated solution with visible excess of the compound after equilibration.
-
Equilibration: The flask is sealed and agitated at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a sufficient duration (typically 24 to 48 hours) to allow for the system to reach equilibrium. [7][8]4. Phase Separation: The mixture is allowed to settle. The aqueous phase is then carefully separated from the undissolved compound by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Analysis: The concentration of the compound in the clear aqueous solution is determined using a suitable, validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The water solubility is reported as the mass concentration (e.g., in g/L or mg/L) at the specified temperature. [7][8]
pKa Determination
Causality: The pKa (acid dissociation constant) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid (R-CH₂NH₃⁺) determines the extent of its ionization at a given pH. This property is fundamental to understanding a drug's absorption and distribution, as ionization state affects membrane permeability and receptor binding. Potentiometric titration is a robust and direct method for determining pKa.
Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a dilute, aqueous solution of this compound of known concentration (e.g., 0.05 M). Due to its low water solubility, a co-solvent like methanol or ethanol may be required.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a suitable electrode to monitor the pH.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. [9]4. Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the amine has been protonated). [9]This can be determined from the midpoint of the steepest part of the titration curve or by using the first derivative of the curve.
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazard Statements: H314 - Causes severe skin burns and eye damage. H318 - Causes serious eye damage. [3]* Precautionary Statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310 - Immediately call a POISON CENTER or doctor/physician. [3]* Transport Information: UN Number: 2735, Hazard Class: 8, Packing Group: III. [3] It is designated as air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dark, and dry place.
Conclusion
This compound is a valuable chemical intermediate with a distinct set of physicochemical properties. This guide has consolidated available predicted data and provided a framework for its experimental validation through authoritative protocols. By understanding and empirically confirming these properties, researchers can optimize reaction conditions, develop robust analytical methods, and accelerate the drug discovery and development process.
References
-
MySkinRecipes. This compound. Available at: [Link]
-
ChemBK. (3-Fluoro-4-methoxyphenyl) - Physico-chemical Properties. Available at: [Link]
-
thinkSRS.com. Melting Point Determination. Available at: [Link]
-
University of Calgary. Melting point determination. Available at: [Link]
-
SSERC. Melting point determination. Available at: [Link]
-
OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Available at: [Link]
-
Scymaris. Water Solubility. Available at: [Link]
-
Situ Biosciences. OECD 105 - Water Solubility. Available at: [Link]
-
ASTM International. E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Available at: [Link]
-
MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. Available at: [Link]
-
ResearchGate. Detailed procedure for calculating pKa. Available at: [Link]
-
DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. 3-FLUORO-4-METHOXYBENZYLAMINE | 123652-95-9 [chemicalbook.com]
- 4. CAS 123652-95-9 | this compound - Synblock [synblock.com]
- 5. 3-FLUORO-4-METHOXYBENZYLAMINE | 123652-95-9 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 8. rsc.org [rsc.org]
- 9. 1-{3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl}methanamine - C14H14FNO | CSCS00003142848 [chem-space.com]
The Strategic Incorporation of Fluorine in Benzylamine Derivatives: A Guide to Enhancing Bioactivity
Introduction: The Benzylamine Scaffold and the Fluorine Advantage
Benzylamine derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Their versatility allows for interaction with a diverse range of biological targets. However, the journey from a promising lead compound to a clinically successful drug is often fraught with challenges, including poor metabolic stability, suboptimal binding affinity, and unfavorable pharmacokinetic profiles. The strategic introduction of fluorine into the benzylamine scaffold has emerged as a powerful tool to overcome these hurdles.[2][3]
This technical guide delves into the multifaceted role of fluorine in modulating the bioactivity of benzylamine derivatives. We will explore the underlying physicochemical principles and provide practical insights for researchers, scientists, and drug development professionals. By understanding the causal relationships behind fluorine's effects, we can move beyond serendipitous discovery towards the rational design of more effective and safer therapeutics.
Pillar 1: Fortifying the Fortress - Enhancing Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4][5] Benzylamine derivatives are often susceptible to oxidative metabolism by cytochrome P450 enzymes, typically at aromatic positions or the benzylic carbon. The introduction of a fluorine atom at these vulnerable sites can effectively block metabolic attack.
The rationale behind this "metabolic blocking" effect lies in the strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond.[2][6] The high electronegativity of fluorine polarizes the C-F bond, making it less susceptible to enzymatic oxidation.[6] This simple substitution can dramatically increase the half-life of a compound, leading to improved bioavailability and allowing for less frequent dosing.[7][8]
For instance, if a benzylamine derivative is found to undergo hydroxylation at the para-position of the phenyl ring, the introduction of a fluorine atom at that specific position can prevent this metabolic pathway.[2] This strategy not only improves the pharmacokinetic profile but can also prevent the formation of potentially toxic metabolites.[2]
Experimental Protocol: In Vitro Metabolic Stability Assay
A crucial step in evaluating the impact of fluorination is to assess the metabolic stability of the synthesized derivatives. A standard in vitro assay using liver microsomes provides a reliable and efficient method for this purpose.
Objective: To determine the rate of metabolic degradation of fluorinated and non-fluorinated benzylamine derivatives.
Materials:
-
Test compounds (fluorinated and non-fluorinated benzylamine derivatives)
-
Liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes and phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound (dissolved in a suitable solvent like DMSO, final concentration typically 1 µM) to the pre-warmed microsome mixture.
-
Start of Metabolism: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
This protocol provides a quantitative measure of metabolic stability, allowing for a direct comparison between fluorinated and non-fluorinated analogues.
Pillar 2: Fine-Tuning the Fit - Modulating Receptor Binding Affinity
The introduction of fluorine can significantly influence the binding affinity of a benzylamine derivative to its biological target.[2][6] This modulation arises from a combination of steric and electronic effects that alter the way the molecule interacts with the protein's binding pocket.
Fluorine's small van der Waals radius (1.47 Å) allows it to act as a hydrogen mimic (1.20 Å) with minimal steric perturbation.[2] However, its high electronegativity (3.98 on the Pauling scale) creates a strong dipole moment in the C-F bond, enabling unique non-covalent interactions.[2] These can include:
-
Hydrogen Bonds: The polarized fluorine atom can act as a weak hydrogen bond acceptor.
-
Dipole-Dipole Interactions: The C-F dipole can engage in favorable interactions with polar residues in the binding pocket.
-
Orthogonal Multipolar Interactions: Fluorine can participate in favorable interactions with electron-rich aromatic rings of amino acid residues like phenylalanine, tyrosine, and tryptophan.
-
Conformational Control: The introduction of fluorine can alter the conformational preferences of the benzylamine side chain, pre-organizing the molecule into a bioactive conformation that fits more snugly into the binding pocket.[9][10]
The position of fluorine substitution is critical. For instance, fluorination at the ortho, meta, or para position of the benzyl ring can lead to vastly different binding affinities for the same receptor.[11] A systematic exploration of these positional isomers is often a key strategy in lead optimization.
Experimental Protocol: Radioligand Binding Assay
To quantify the binding affinity of fluorinated benzylamine derivatives, a competitive radioligand binding assay is the gold standard.
Objective: To determine the inhibitory constant (Ki) of test compounds for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-spiperone for dopamine D2 receptors).
-
Test compounds (fluorinated and non-fluorinated benzylamine derivatives) at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound or vehicle (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay provides a quantitative measure of binding affinity, enabling a direct comparison of the potency of different fluorinated derivatives.
Pillar 3: Navigating the Biological Maze - Impact on Physicochemical Properties
Beyond metabolic stability and binding affinity, fluorination can profoundly alter key physicochemical properties of benzylamine derivatives, which in turn influences their absorption, distribution, metabolism, and excretion (ADME) profile.[10][12]
Lipophilicity (LogP)
The effect of fluorine on lipophilicity is context-dependent.[13][14][15] While the introduction of a single fluorine atom to an aliphatic chain often decreases lipophilicity, fluorination of an aromatic ring typically increases it.[16][17][18] This is a critical consideration in drug design, as lipophilicity plays a major role in membrane permeability, plasma protein binding, and overall bioavailability.[13][15] Judicious use of fluorination can help to fine-tune the LogP of a benzylamine derivative into the optimal range for oral absorption and brain penetration.
Acidity/Basicity (pKa)
The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups.[10][19] For benzylamine derivatives, fluorination of the aromatic ring will decrease the basicity of the amine group.[19][20][21][22][23] This reduction in pKa can have several important consequences:
-
Improved Membrane Permeability: A lower pKa means that a larger fraction of the compound will be in its neutral, un-ionized form at physiological pH (around 7.4). The neutral form is more lipophilic and can more readily cross cell membranes.[2]
-
Reduced hERG Liability: A lower basicity can reduce the risk of off-target interactions with the hERG potassium channel, a common cause of cardiotoxicity.
The ability to modulate pKa through fluorination provides medicinal chemists with a powerful tool to optimize the ADME properties of benzylamine derivatives.
Data Presentation: The Impact of Fluorination on Physicochemical Properties
To illustrate the effects of fluorination, consider the following hypothetical data for a series of benzylamine derivatives:
| Compound | Substitution | LogP | pKa | In Vitro t½ (min) | Receptor Ki (nM) |
| 1 | H | 2.5 | 9.2 | 15 | 50 |
| 2 | 4-F | 2.8 | 8.7 | 60 | 25 |
| 3 | 3,4-diF | 3.1 | 8.3 | >120 | 15 |
| 4 | 4-CF₃ | 3.5 | 8.1 | >120 | 5 |
This table clearly demonstrates how systematic fluorination can lead to predictable changes in key drug-like properties, ultimately resulting in a compound with a more desirable overall profile.
Visualization of Key Concepts
Metabolic Blocking by Fluorination
Caption: Fluorine at a metabolic hotspot blocks oxidation.
Fluorine-Mediated Receptor Interactions
Caption: Fluorine enhances binding through multiple interactions.
Conclusion: A Versatile Tool for Rational Drug Design
The strategic incorporation of fluorine is an indispensable tool in the optimization of benzylamine derivatives. By understanding the fundamental principles of how fluorine influences metabolic stability, receptor binding, and physicochemical properties, medicinal chemists can rationally design molecules with improved therapeutic potential. The self-validating nature of the described experimental protocols ensures that the impact of each fluorination step is rigorously assessed, leading to a data-driven approach to drug discovery. As our understanding of fluorine's unique properties continues to grow, so too will its importance in developing the next generation of innovative medicines.
References
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Pharmacy & Pharmacology International Journal. Retrieved January 3, 2026, from [Link]
-
The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved January 3, 2026, from [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1978-1996. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 49(15), 4415–4426. [Link]
-
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
Meziane, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(14), 5489. [Link]
-
Wessjohann, L. A., et al. (2019). Structure-Affinity Relationships of Fluorinated Spirocyclic σ2 Receptor Ligands with an Exocyclic Benzylamino Moiety. ChemMedChem, 14(15), 1392-1402. [Link]
-
Linclau, B., et al. (2020). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 59(19), 7354-7358. [Link]
-
PubChem. (n.d.). 4-Fluorobenzylamine. Retrieved January 3, 2026, from [Link]
-
Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2223-2233. [Link]
-
Linclau, B., et al. (2020). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie, 132(19), 7420-7424. [Link]
-
PubChem. (n.d.). (2-Fluorophenyl)benzylamine. Retrieved January 3, 2026, from [Link]
-
Linclau, B., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(3), 1002-1031. [Link]
-
Mach, R. H., et al. (1996). Fluorinated benzazepines: 1. Synthesis, radiosynthesis and biological evaluation of a series of substituted benzazepines as potential radiotracers for positron emission tomographic studies of dopamine D-1 receptors. Nuclear Medicine and Biology, 23(6), 793-805. [Link]
-
Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023). The Open Medicinal Chemistry Journal, 17. [Link]
-
Jansa, J., et al. (2016). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. Molecules, 21(11), 1545. [Link]
-
Altman, R. A., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Gouverneur, V., & Tredwell, M. (2012). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 10(40), 7983-7999. [Link]
-
Myers, A. G., et al. (2022). Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. ChemRxiv. [Link]
-
Gupta, O. D. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Bioactive Compounds, 15(4), 378-383. [Link]
-
Myers, A. G., et al. (2022). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Nature Chemistry, 14(11), 1297-1303. [Link]
-
The role of fluorine in medicinal chemistry. (2018). Expert Opinion on Drug Discovery, 13(12), 1147-1157. [Link]
-
Altman, R. A., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(23), 16955-16975. [Link]
-
Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 538-552. [Link]
-
Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Potent Racemic Antimicrobial Polypeptides Uncovered by a Stereochemical Series of Cationic d/l Backbones. (2021). Journal of the American Chemical Society, 143(4), 1894-1901. [Link]
-
C–F bond functionalizations via fluorinated carbenes. (2022). Chemical Society Reviews, 51(15), 6431-6449. [Link]
-
Benzylic C(sp3)–H fluorination. (2022). Chemical Communications, 58(73), 10145-10159. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 705. [Link]
-
Bioactive compounds containing benzylamines. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
FDA approved fluorine-containing drugs in 2023. (2024). Journal of Fluorine Chemistry, 277, 110362. [Link]
-
FLUORINE SUBSTITUTION AND COMPLEXATION EFFECTS ON FLEXIBILITY AND TUNNELING PATHWAYS: THE ROTATIONAL SPECTRUM 2-FLUOROBENZYLAMINE AND BENZYLAMINE-WATER. (n.d.). Knowledge Bank. Retrieved January 3, 2026, from [Link]
-
Case studies of fluorine in drug discovery. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
O'Hagan, D., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Journal of Organic Chemistry, 87(8), 5226-5235. [Link]
-
Meziane, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(14), 5489. [Link]
-
(A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved January 3, 2026, from [Link]
-
Selected applications of fluorinated MR contrast agents and fluorine-containing drugs in medicine. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. (n.d.). ACS Fall 2025. Retrieved January 3, 2026, from [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (n.d.). Chair of Analytical Chemistry. Retrieved January 3, 2026, from [Link]
-
The pKa values of PFOA and other highly fluorinated carboxylic acids. (2008). Environmental Science & Technology, 42(11), 4173-4178. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 15. d-nb.info [d-nb.info]
- 16. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 19. researchgate.net [researchgate.net]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
- 22. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 23. The pKa values of PFOA and other highly fluorinated carboxylic acids. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Spectroscopic Characterization of (3-Fluoro-4-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(3-Fluoro-4-methoxyphenyl)methanamine is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents targeting neurological and psychiatric disorders.[1] Its structural complexity, featuring a trifunctionalized aromatic ring, necessitates a robust and multi-faceted analytical approach for unambiguous identification and characterization. This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to equip researchers with the foundational knowledge to interpret and leverage this data for quality control, reaction monitoring, and structural elucidation in their drug discovery and development endeavors.
Introduction: The Significance of this compound in Drug Discovery
This compound, with the CAS Number 123652-95-9, molecular formula C₈H₁₀FNO, and a molecular weight of 155.17 g/mol , serves as a critical intermediate in the synthesis of a wide range of biologically active molecules.[2][3] The presence of a fluorine atom, a methoxy group, and a benzylic amine moiety imparts unique physicochemical properties that are often sought after in drug candidates. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy and amine groups provide key hydrogen bonding and ionic interaction points. Its application is particularly prominent in the development of compounds targeting neurotransmitter systems.[1]
Given its importance, a thorough understanding of its spectroscopic signature is paramount for ensuring the identity and purity of this starting material and for tracking its transformation through multi-step synthetic sequences. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive analysis of this versatile building block.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic environment.
Experimental Protocol: Acquiring High-Quality NMR Spectra
To obtain high-resolution NMR spectra, proper sample preparation is crucial. The following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Ensure the sample is fully dissolved to avoid peak broadening.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is a highly sensitive nucleus, so acquisition times are typically short.
-
Predicted ¹H NMR Spectrum and Interpretation
While experimental data is the gold standard, a predicted ¹H NMR spectrum can be a powerful tool for initial assessment. Based on the analysis of structurally similar compounds, the following proton signals are anticipated for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| Aromatic H (H-2) | ~7.1-7.3 | Doublet of doublets (dd) | 1H | Ortho to the fluorine and meta to the aminomethyl group. The fluorine will cause a significant ortho coupling, and the adjacent aromatic proton will cause a smaller meta coupling. |
| Aromatic H (H-5) | ~6.9-7.1 | Doublet (d) | 1H | Ortho to the aminomethyl group and meta to the fluorine. The coupling will primarily be with the adjacent aromatic proton. |
| Aromatic H (H-6) | ~6.8-7.0 | Doublet of doublets (dd) | 1H | Ortho to both the methoxy group and an aromatic proton, and meta to the fluorine. This will result in complex splitting. |
| Methoxy (-OCH₃) | ~3.8-3.9 | Singlet (s) | 3H | Characteristic chemical shift for a methoxy group attached to an aromatic ring. |
| Benzylic (-CH₂NH₂) | ~3.7-3.8 | Singlet (s) or Doublet (d) | 2H | Protons on the carbon adjacent to the aromatic ring and the nitrogen atom. The signal may appear as a singlet if there is no significant coupling to the amine protons, or a doublet if coupling is observed. |
| Amine (-NH₂) | ~1.5-2.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and exchange. The signal is often broad. |
Caption for Diagram 1: Predicted ¹H NMR Splitting Pattern for the Aromatic Region of this compound.
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C-F (C-3) | ~150-155 (d, ¹JCF ≈ 240-250 Hz) | The carbon directly attached to the highly electronegative fluorine atom will be significantly downfield and will exhibit a large one-bond coupling constant. |
| C-OCH₃ (C-4) | ~145-150 (d, ²JCF ≈ 10-15 Hz) | This carbon is attached to the oxygen of the methoxy group and will be downfield. It will also show a smaller two-bond coupling to the fluorine. |
| C-CH₂NH₂ (C-1) | ~130-135 (d, ³JCF ≈ 5-8 Hz) | The ipso-carbon bearing the aminomethyl group. |
| C-H (Aromatic) | ~110-125 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the electronic effects of the substituents and coupling to fluorine. |
| -OCH₃ | ~55-60 | Characteristic chemical shift for a methoxy carbon. |
| -CH₂NH₂ | ~40-45 | The benzylic carbon will be in this region, shifted downfield by the adjacent aromatic ring and nitrogen atom. |
Predicted ¹⁹F NMR Spectrum and Interpretation
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing components of a sample.
-
Predicted Chemical Shift: For an aromatic C-F bond, the chemical shift is expected in the range of -110 to -140 ppm relative to CFCl₃. The exact position will be influenced by the other substituents on the ring.
-
Multiplicity: The ¹⁹F signal will be split by the neighboring protons. It is expected to appear as a doublet of doublets due to coupling with the ortho proton (H-2) and the meta proton (H-4).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: Acquiring an IR Spectrum
This compound is a liquid at room temperature, making sample preparation straightforward.
-
Sample Preparation: A neat (undiluted) sample can be analyzed by placing a small drop between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Vibrational Mode |
| Amine (N-H) | 3300-3500 | Two medium-intensity, sharp peaks | Asymmetric and symmetric stretching of the primary amine.[4][5] |
| Aromatic C-H | 3000-3100 | Weak to medium, sharp peaks | C-H stretching. |
| Aliphatic C-H | 2850-3000 | Medium-intensity, sharp peaks | C-H stretching of the -CH₂- and -OCH₃ groups. |
| Aromatic C=C | 1500-1600 | Medium to strong, sharp peaks | C=C stretching in the aromatic ring. |
| C-N | 1250-1335 | Medium to strong | C-N stretching of the aromatic amine.[5][6] |
| C-O (Aryl ether) | 1200-1275 (asymmetric) and 1000-1075 (symmetric) | Strong | C-O stretching. |
| C-F | 1000-1400 | Strong | C-F stretching. This band can sometimes be difficult to distinguish in a complex spectrum. |
| N-H Bend | 1580-1650 | Medium | N-H bending (scissoring) of the primary amine.[5] |
| N-H Wag | 665-910 | Broad, strong | Out-of-plane N-H bending.[5] |
Caption for Diagram 2: Workflow for the Spectroscopic Analysis of this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.
Experimental Protocol: Acquiring a Mass Spectrum
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like this compound.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, for a mixture, through a gas chromatograph (GC-MS).
-
Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][7]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Predicted Mass Spectrum and Interpretation
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 155, corresponding to the molecular weight of the compound. Due to the presence of a nitrogen atom, the molecular weight is odd, which is consistent with the Nitrogen Rule.
-
Isotopic Peaks: The M+1 peak will be present due to the natural abundance of ¹³C.
-
Fragmentation Pattern: The high energy of EI will cause the molecular ion to fragment. Key predicted fragments include:
-
m/z 125: Loss of the amine group (-NH₂) and a hydrogen atom.
-
m/z 95: Loss of the entire aminomethyl group (-CH₂NH₂).
-
m/z 140: Loss of a methyl radical (•CH₃) from the methoxy group is less likely but possible.
-
Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-C bond adjacent to the nitrogen, resulting in a stable benzylic cation.
-
Conclusion: A Unified Spectroscopic Profile
The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. NMR spectroscopy elucidates the precise atomic connectivity and electronic environment, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This guide, by providing detailed protocols and predicted spectral interpretations, serves as a valuable resource for scientists working with this important building block, ensuring the integrity of their research and the quality of their synthesized molecules.
References
-
ChemBK. (3-Fluoro-4-methoxyphenyl). Retrieved from [Link]
-
MySkinRecipes. This compound. Retrieved from [Link]
-
Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]
-
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Emory University. Mass Spectrometry Ionization Methods. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. 3-FLUORO-4-METHOXYBENZYLAMINE | 123652-95-9 [chemicalbook.com]
- 4. 4-Fluoro-3-methoxybenzylamine | C8H10FNO | CID 44203124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzenemethanamine, 4-methoxy- [webbook.nist.gov]
- 7. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR [m.chemicalbook.com]
Solubility and stability of (3-Fluoro-4-methoxyphenyl)methanamine
An In-Depth Technical Guide to the Solubility and Stability of (3-Fluoro-4-methoxyphenyl)methanamine
Authored by: A Senior Application Scientist
Foreword: Proactive Profiling for Accelerated Drug Discovery
In the landscape of modern drug development, particularly in the synthesis of novel chemical entities, the adage "forewarned is forearmed" holds profound significance. The journey of a promising molecule from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which can be anticipated and mitigated through rigorous early-stage characterization. It is with this proactive mindset that we approach the study of this compound. As a key building block in medicinal chemistry, its inherent physicochemical properties—namely solubility and stability—are not mere data points; they are foundational pillars upon which successful drug formulation, efficacy, and safety are built.
This guide is structured to move beyond a simple recitation of facts. Instead, it aims to provide a comprehensive framework for the experimental determination and interpretation of the solubility and stability profiles of this compound. We will delve into the causality behind experimental choices, presenting not just protocols, but self-validating systems for generating trustworthy and reproducible data. By grounding our methodologies in authoritative guidelines and established scientific principles, this document serves as a practical manual for researchers, scientists, and drug development professionals dedicated to advancing their understanding of this and other novel chemical entities.
Section 1: Physicochemical Landscape of this compound
A thorough understanding of a compound's intrinsic properties is the starting point for any rational drug development program. For this compound, its structure—a substituted benzylamine—suggests a certain profile of behavior in aqueous and organic media. The presence of a basic amine group, an aromatic ring, a fluoro substituent, and a methoxy group all contribute to its overall polarity, lipophilicity, and potential for ionization.
Predicted Physicochemical Properties
In the absence of extensive empirical data for this specific molecule, we can leverage well-regarded computational models to establish a theoretical baseline. These predictions, while not a substitute for experimental verification, are invaluable for guiding initial experimental design.
| Parameter | Predicted Value | Significance in Drug Development |
| pKa (strongest basic) | 9.2 - 9.8 | Governs the extent of ionization at physiological pH (7.4), which in turn dictates solubility, permeability, and potential for salt formation. |
| LogP | 1.5 - 2.0 | A measure of lipophilicity, influencing membrane permeability, protein binding, and solubility in non-polar environments. |
| Aqueous Solubility | Low to Moderate | Directly impacts bioavailability and the feasibility of developing aqueous-based formulations. The predicted basicity suggests a pH-dependent solubility profile. |
The Interplay of Structure and Properties
The predicted pKa of approximately 9.5 indicates that this compound will be predominantly protonated and thus positively charged at physiological pH. This cationic form is expected to exhibit higher aqueous solubility compared to the neutral form. The LogP value suggests a balanced character, with sufficient lipophilicity to favor membrane transport but not so high as to cause significant solubility issues in aqueous media. The fluorine and methoxy substituents further modulate the electronic and steric properties, influencing interactions with solvents and biological targets.
Section 2: A Framework for Empirical Solubility Determination
While predictions are informative, they must be confirmed through empirical testing. The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a given solvent.
Experimental Workflow: Shake-Flask Solubility Assay
The following protocol outlines a robust method for determining the aqueous and organic solvent solubility of this compound.
Diagram of the Solubility Assessment Workflow
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the test solvent (e.g., purified water, phosphate-buffered saline at pH 7.4, ethanol, propylene glycol). The excess solid is crucial to ensure that equilibrium is reached with the solid phase.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant. It is critical to avoid aspirating any solid particles.
-
Immediately filter the sample through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining undissolved micro-particles.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.
-
-
Calculation:
-
Calculate the solubility in the original solvent by accounting for the dilution factor.
-
Section 3: Probing the Chemical Stability Profile
Understanding a compound's stability is paramount for defining its shelf-life, identifying compatible excipients, and predicting its in vivo fate. A forced degradation study is an indispensable tool for this purpose, intentionally exposing the compound to harsh conditions to accelerate its decomposition.
Forced Degradation Study Design
This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method. The conditions are based on the International Council for Harmonisation (ICH) guideline Q1A(R2).
Diagram of the Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).
-
Oxidation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of approximately 3% H₂O₂. Keep at room temperature.
-
Thermal Stress: Store aliquots of the stock solution and the solid compound at an elevated temperature (e.g., 80°C) protected from light.
-
Photolytic Stress: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
For the acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.
-
Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS). A stability-indicating method is one that can separate the parent compound from all its degradation products.
-
-
Data Interpretation:
-
Purity Assessment: Use the PDA detector to assess the peak purity of the parent compound at each time point. A decrease in peak purity suggests co-elution with a degradant.
-
Degradation Kinetics: Quantify the percentage of the parent compound remaining at each time point to determine the rate of degradation.
-
Degradant Identification: Use the MS data to obtain the mass-to-charge ratio of the degradation products, which provides clues to their structures.
-
Conclusion: A Foundation for Rational Development
The systematic evaluation of the solubility and stability of this compound is not a perfunctory exercise but a strategic imperative. The methodologies detailed in this guide provide a robust framework for generating the critical data needed to de-risk the progression of drug candidates incorporating this moiety. By understanding its pH-dependent solubility, its behavior in various solvents, and its susceptibility to degradation, development teams can make informed decisions regarding formulation strategies, analytical method development, and storage conditions. This foundational knowledge is indispensable for navigating the complex path from discovery to clinical application, ultimately increasing the probability of success for new therapeutic agents.
References
-
Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
The Strategic Deployment of (3-Fluoro-4-methoxyphenyl)methanamine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Fluoro-4-methoxyphenyl)methanamine has emerged as a valuable and strategically important building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom ortho to a methoxy group on a benzylamine scaffold, offers a sophisticated tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth analysis of the rationale behind its use, its synthetic utility, and a case study of its application in the development of the clinical candidate ORM-12741. Detailed experimental protocols for key transformations are also presented to provide a practical resource for researchers in the field.
Introduction: The Rationale for Fluorination and the 3-Fluoro-4-methoxy Substitution Pattern
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[1][2] The small size and high electronegativity of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity for its biological target.[3][4] Specifically, the 3-fluoro-4-methoxy substitution pattern on a phenyl ring offers a nuanced approach to molecular design. The fluorine atom can block metabolic oxidation at the 3-position and modulate the pKa of the amine, while the methoxy group can participate in key hydrogen bonding interactions within a receptor's binding pocket. This combination allows for fine-tuning of a molecule's properties to achieve the desired balance of potency, selectivity, and pharmacokinetic performance.
Physicochemical Properties and Synthesis of the Building Block
A clear understanding of the physicochemical properties of this compound is essential for its effective utilization in drug design.
| Property | Value |
| CAS Number | 123652-95-9 |
| Molecular Formula | C₈H₁₀FNO |
| Molecular Weight | 155.17 g/mol |
| Boiling Point | 234.9°C |
The synthesis of this compound is readily achievable from commercially available starting materials. A common and efficient route involves the reduction of 3-fluoro-4-methoxybenzonitrile.
Experimental Protocol: Synthesis of this compound
Diagram: Synthesis of this compound
Caption: Synthetic route to the target building block.
Materials:
-
3-Fluoro-4-methoxybenzonitrile
-
Raney Nickel (or an alternative reducing agent such as Lithium Aluminum Hydride or Hydrogen with a Palladium catalyst)
-
Methanol (or an appropriate solvent for the chosen reducing agent)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of 3-fluoro-4-methoxybenzonitrile (1.0 eq) in methanol, carefully add a catalytic amount of Raney Nickel slurry.
-
The reaction mixture is then subjected to hydrogenation (e.g., under a hydrogen atmosphere at a suitable pressure) or treated with an alternative reducing agent according to established procedures.
-
The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS) until completion.
-
Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by distillation or column chromatography, to yield this compound as a clear oil.[5]
Application in Drug Discovery: The Case of ORM-12741
A compelling example of the strategic use of this compound is in the synthesis of ORM-12741 , a potent and selective antagonist of the α2C-adrenoceptor.[1][2] This compound has been investigated as a potential treatment for cognitive symptoms in Alzheimer's disease.[4][6] The synthesis of ORM-12741 highlights two key transformations of the primary amine: reductive amination and amide bond formation.
Diagram: Synthesis of ORM-12741
Caption: Key synthetic steps for ORM-12741.
Key Synthetic Transformations
The initial step in the synthesis of the core scaffold of ORM-12741 involves the reductive amination of this compound with cyclopentanone to form N-((3-Fluoro-4-methoxyphenyl)methyl)cyclopentanamine.
Diagram: Reductive Amination Workflow
Caption: Reductive amination of the building block.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Cyclopentanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) and cyclopentanone (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-((3-Fluoro-4-methoxyphenyl)methyl)cyclopentanamine.
The final step in the synthesis of ORM-12741 is the amide coupling of the secondary amine intermediate with adamantane-1-carboxylic acid.
Diagram: Amide Coupling Workflow
Caption: Amide coupling to form the final product.
Experimental Protocol: Amide Coupling
Materials:
-
N-((3-Fluoro-4-methoxyphenyl)methyl)cyclopentanamine
-
Adamantane-1-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of adamantane-1-carboxylic acid (1.0 eq) and N-((3-Fluoro-4-methoxyphenyl)methyl)cyclopentanamine (1.1 eq) in DCM or DMF at 0 °C, add HOBt (1.2 eq) and DIPEA (2.0 eq).
-
Slowly add EDC (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield ORM-12741.
Conclusion
This compound is a versatile and valuable building block for medicinal chemists. Its unique electronic and steric properties, conferred by the 3-fluoro-4-methoxy substitution pattern, provide a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The successful application of this building block in the synthesis of the clinical candidate ORM-12741 underscores its importance in the development of novel therapeutics, particularly in the challenging area of neurological disorders. The synthetic protocols provided herein offer a practical guide for the efficient utilization of this key intermediate in drug discovery programs.
References
-
Rinne, J. O., et al. (2016). Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 2(2), 98-106. [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). ORM-12741. Retrieved from [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Medscape. (2013). Novel Add-on Drug Shows Promise in Alzheimer's Disease. Retrieved from [Link]
-
Fierce Biotech. (2013). Small biotech in the spotlight after drug boosts memory in Alzheimer's study. Retrieved from [Link]
Sources
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medscape.com [medscape.com]
- 5. ORM-12741 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. fiercebiotech.com [fiercebiotech.com]
An In-depth Technical Guide to Fluorinated Scaffolds in Drug Design
This guide provides a comprehensive exploration of the strategic incorporation of fluorine and fluorinated moieties into small-molecule drug candidates. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize pharmacokinetic and pharmacodynamic profiles. This document delves into the fundamental principles governing fluorine's influence on molecular properties, outlines key synthetic strategies, and presents practical considerations for the rational design of fluorinated therapeutics.
The Strategic Imperative of Fluorine in Modern Drug Discovery
The introduction of fluorine into drug molecules has become a cornerstone of modern medicinal chemistry, with approximately 20-25% of all marketed pharmaceuticals containing at least one fluorine atom.[1][2] This prevalence is not coincidental but rather a testament to fluorine's profound and often beneficial impact on a molecule's biological activity, metabolic stability, and overall druggability.[3] The strategic replacement of a hydrogen atom or a hydroxyl group with fluorine, the most electronegative element, can induce significant changes in a compound's physicochemical properties without drastically altering its size.[4][5]
The rationale for incorporating fluorine is multifaceted and includes:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] This "metabolic blocking" at susceptible positions can significantly increase a drug's half-life and bioavailability.[7][8][9]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of neighboring functional groups, influencing a compound's ionization state at physiological pH.[7][8][10][11][12] This can, in turn, affect solubility, membrane permeability, and target binding.[10][13]
-
Increased Binding Affinity: The introduction of fluorine can lead to favorable interactions with protein targets.[10] These can include orthogonal multipolar interactions between the C-F bond and protein backbone carbonyls or other polar groups, as well as the formation of non-canonical hydrogen bonds.[14] Fluorine can also induce conformational changes that lock the molecule into a more bioactive conformation.[15]
-
Improved Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) can decrease it.[16] This tunability allows for the fine-tuning of a drug's ability to cross biological membranes, including the blood-brain barrier.[15]
The Multifaceted Influence of Fluorine on Drug Properties: A Deeper Dive
The decision to introduce fluorine into a drug candidate must be driven by a thorough understanding of its potential effects. The following sections explore these effects in greater detail, providing the causality behind these strategic choices.
Metabolic Stability: The "Fluorine Shield"
A primary driver for the use of fluorine in drug design is to enhance metabolic stability.[3][10][16] Oxidative metabolism, primarily mediated by cytochrome P450 enzymes, is a major pathway for drug clearance. By replacing a metabolically labile C-H bond with a robust C-F bond, chemists can effectively "shield" that position from enzymatic attack.[15]
Case Study: Empagliflozin In the SGLT2 inhibitor empagliflozin, used for the treatment of type 2 diabetes, a fluorine atom on the aryl ring prevents oxidative hydroxylation, a key metabolic pathway for related compounds.[15] This strategic fluorination was crucial for achieving a once-daily oral dosing regimen.[15]
Experimental Protocol: In Vitro Metabolic Stability Assay (Microsomes)
This protocol outlines a standard procedure to assess the metabolic stability of a compound using liver microsomes.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Liver microsomes (e.g., human, rat; 20 mg/mL stock)
-
NADPH regenerating system (e.g., GOLDPak™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Working Solutions:
-
Dilute the test compound to 2 µM in phosphate buffer.
-
Prepare a microsome solution (e.g., 1 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add 50 µL of the 2 µM test compound solution.
-
Add 50 µL of the 1 mg/mL microsome solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4000 rpm for 20 minutes to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining compound versus time.
-
The slope of the line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Modulation of Acidity and Basicity (pKa)
Fluorine's powerful electron-withdrawing nature can significantly lower the pKa of nearby acidic protons and decrease the basicity of adjacent amines.[13] This is a critical consideration for optimizing a drug's absorption, distribution, and target engagement, as the ionization state of a molecule governs its solubility and ability to interact with biological targets.[7][8]
For example, the introduction of fluorine atoms can decrease the basicity of an amine, which can improve its oral bioavailability by increasing the proportion of the neutral, more membrane-permeable form in the gastrointestinal tract.[10]
Table 1: Effect of Fluorination on the pKa of Aniline Derivatives
| Compound | pKa |
| Aniline | 4.60 |
| 4-Fluoroaniline | 4.65 |
| 2-Fluoroaniline | 3.20 |
| 2,6-Difluoroaniline | -0.26 |
Data is illustrative and sourced from publicly available pKa databases.
Impact on Binding Affinity and Conformational Preference
The introduction of fluorine can enhance binding affinity through several mechanisms:
-
Direct Interactions: The polarized C-F bond can participate in favorable electrostatic and multipolar interactions with protein residues.[14]
-
Conformational Control: The steric bulk and electronic properties of fluorine can restrict the rotation of single bonds, locking the molecule into a bioactive conformation that is pre-organized for binding to the target.[15]
-
Altering Hydrogen Bonding: Fluorination can influence the hydrogen-bonding capabilities of neighboring functional groups.[17] For instance, fluorination of an aniline can modulate the strength of N-H hydrogen bonds.[17][18]
Synthetic Methodologies for the Introduction of Fluorine
The growing importance of fluorinated compounds has spurred the development of a diverse array of synthetic methods for their preparation.[15] These can be broadly categorized into nucleophilic, electrophilic, and radical fluorination reactions.
Nucleophilic Fluorination
Nucleophilic fluorination involves the displacement of a leaving group with a fluoride ion source. Common reagents include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF).[15] Recent advances have focused on transition-metal-catalyzed methods that expand the scope and functional group tolerance of these reactions.[15]
Electrophilic Fluorination
Electrophilic fluorination reagents deliver a "F+" equivalent to a nucleophilic substrate. Widely used reagents include Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI).[15] These reagents are often employed for the fluorination of electron-rich aromatic and heteroaromatic systems, as well as enolates and other carbon nucleophiles.
Late-Stage Fluorination
A significant advancement in recent years has been the development of late-stage fluorination (LSF) methods.[19] LSF allows for the introduction of fluorine at a late step in a synthetic sequence, enabling the rapid generation of fluorinated analogs of complex molecules for structure-activity relationship (SAR) studies. This approach avoids the need to carry a fluorinated building block through a lengthy synthesis.[20]
Fluorine in Bioimaging: The Rise of ¹⁸F-PET
Beyond its therapeutic applications, fluorine plays a crucial role in molecular imaging. The positron-emitting isotope fluorine-18 (¹⁸F) is a key radionuclide for Positron Emission Tomography (PET).[10][16] ¹⁸F-labeled radiotracers allow for the non-invasive visualization and quantification of biological processes in vivo, providing invaluable information for drug discovery and development, as well as for clinical diagnostics.[15][21]
The development of efficient methods for ¹⁸F-labeling is an active area of research, with a focus on rapid and high-yielding reactions to accommodate the short half-life of ¹⁸F (109.8 minutes).[15]
Challenges and Future Perspectives
While the benefits of incorporating fluorine are well-established, challenges remain. The synthesis of some fluorinated compounds can be difficult, and the effects of fluorination on molecular properties are not always predictable.[22] Furthermore, there are growing environmental concerns regarding certain highly fluorinated compounds due to their persistence.[1]
Future research will likely focus on:
-
The development of more efficient, selective, and sustainable fluorination methods.[2]
-
A deeper understanding of the complex interplay between fluorination and biological systems, aided by computational modeling.[17][18]
-
The exploration of novel fluorinated motifs beyond the commonly used single fluorine and trifluoromethyl groups.[23]
Conclusion
The strategic incorporation of fluorinated scaffolds is a powerful and versatile tool in the drug designer's arsenal. By judiciously leveraging the unique properties of fluorine, medicinal chemists can overcome a wide range of challenges in drug discovery, from poor metabolic stability to suboptimal target engagement. A thorough understanding of the principles outlined in this guide, coupled with the ever-expanding toolkit of synthetic fluorination methodologies, will continue to drive the development of safer and more effective medicines.
References
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Future Journal of Pharmaceutical Sciences. [Link]
-
Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. (2024). PubMed. [Link]
-
Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link]
-
Novel method to synthesize valuable fluorinated drug compounds. (2025). ScienceDaily. [Link]
-
Putting the F in pharma. (2025). Chemistry World. [Link]
-
Fluorination methods in drug discovery. (n.d.). Royal Society of Chemistry. [Link]
-
Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (n.d.). Royal Society of Chemistry. [Link]
-
Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (n.d.). ResearchGate. [Link]
-
Synthetic Fluorination Methodology. (n.d.). Altmaniacs. [Link]
-
Fluorination Methods for Drug Discovery and Development. (2015). ResearchGate. [Link]
-
Organofluorine compounds – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Organofluorine chemistry. (n.d.). Wikipedia. [Link]
-
Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). (2012). ACS Publications. [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). ACS Omega. [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). PubMed Central. [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). ACS Publications. [Link]
-
Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2024). PubMed Central. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology. [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PubMed Central. [Link]
-
Future challenges and opportunities with fluorine in drugs?. (2023). ResearchGate. [Link]
-
Case studies of fluorine in drug discovery. (2019). ResearchGate. [Link]
-
Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2024). ACS Publications. [Link]
-
Future challenges and opportunities with fluorine in drugs?. (n.d.). OUCI. [Link]
-
The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. (2025). ResearchGate. [Link]
-
Case studies of fluorine in drug discovery. (n.d.). OUCI. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central. [Link]
-
Fluoride Binding to Characteristic Heme-Pocket Centers: Insights into Ligand Stability. (n.d.). NIH. [Link]
-
The Dark Side of Fluorine. (2019). PubMed Central. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. (2021). PubMed Central. [Link]
-
Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (n.d.). MDPI. [Link]
Sources
- 1. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 15. pharmacyjournal.org [pharmacyjournal.org]
- 16. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Future challenges and opportunities with fluorine in drugs? [ouci.dntb.gov.ua]
Reactivity of the amine group in (3-Fluoro-4-methoxyphenyl)methanamine
An In-depth Technical Guide to the Reactivity of the Amine Group in (3-Fluoro-4-methoxyphenyl)methanamine
Abstract
This compound is a substituted benzylamine that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its utility stems from the nuanced reactivity of the primary amine group, which is modulated by the electronic effects of the fluoro and methoxy substituents on the aromatic ring. This guide provides an in-depth analysis of the amine's reactivity, offering a framework for researchers, scientists, and drug development professionals to understand and exploit its synthetic potential. We will explore the foundational electronic principles governing its reactivity and provide detailed examinations of key transformations including N-acylation, N-alkylation, and diazotization. Each section integrates theoretical explanations with field-proven experimental protocols and mechanistic insights to ensure both scientific rigor and practical applicability.
Molecular Structure and Electronic Landscape
The reactivity of the aminomethyl group (-CH₂NH₂) in this compound is not dictated by the amine alone, but by a delicate interplay of electronic effects exerted by the substituents on the phenyl ring. Understanding these effects is paramount to predicting and controlling its chemical behavior.
-
Methoxy Group (-OCH₃): Located at the para position, the methoxy group exerts a strong electron-donating effect through resonance (+R effect) and a weaker electron-withdrawing inductive effect (-I effect). The resonance effect, where the oxygen's lone pairs delocalize into the aromatic system, is dominant. This increases electron density at the ortho and para positions, including the benzylic carbon to which the aminomethyl group is attached.
-
Fluoro Group (-F): Positioned meta to the aminomethyl group, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. Its resonance effect (+R) is weak and generally overshadowed by induction.
The net result is an electronic environment where the amine's nucleophilicity is enhanced by the para-methoxy group, while slightly tempered by the meta-fluoro group. This electronic push from the methoxy group also plays a critical role in stabilizing cationic intermediates that may form at the benzylic position, a key factor in reactions like diazotization. The predicted pKa of the conjugate acid of this compound is approximately 9.04, reflecting its basicity.[2][3][4]
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 123652-95-9 | [2][3] |
| Molecular Formula | C₈H₁₀FNO | [2][5] |
| Molecular Weight | 155.17 g/mol | [2][5] |
| Boiling Point | 234.9 ± 25.0 °C (Predicted) | [2][3] |
| Density | 1.127 ± 0.06 g/cm³ (Predicted) | [2][3] |
| pKa | 9.04 ± 0.10 (Predicted) | [2][3][4] |
N-Acylation: Formation of Amide Bonds
N-acylation is a fundamental transformation for primary amines, converting them into stable amide derivatives. This reaction is central to peptide synthesis and the installation of various functional groups in drug discovery. The amine nitrogen of this compound acts as a potent nucleophile, readily attacking electrophilic acylating agents.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). This forms a tetrahedral intermediate which subsequently collapses, expelling a leaving group (e.g., chloride) to yield the amide. A base is typically required to neutralize the acidic byproduct (e.g., HCl), preventing the protonation and deactivation of the starting amine.
Self-Validating Experimental Protocol: N-Acylation with an Acid Chloride
This protocol describes a robust method for the N-acylation of this compound. The choice of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is critical; it is sufficiently basic to scavenge the generated acid but sterically hindered enough to not compete with the primary amine in attacking the acylating agent.[6]
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the amine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.2-0.5 M.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the solution and stir for 10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with highly reactive acylating agents like acid chlorides.
-
Acylating Agent Addition: Slowly add the desired acid chloride (1.05 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, typically 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram: N-Acylation
Caption: General workflow for N-acylation of the target amine.
N-Alkylation: Forging C-N Bonds
N-alkylation introduces alkyl groups onto the amine nitrogen. While synthetically powerful, achieving selective mono-alkylation of a primary amine can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.[7]
Mechanistic Considerations & Control
The reaction typically follows an Sₙ2 pathway where the amine nucleophile attacks an alkyl halide. To favor mono-alkylation, several strategies can be employed:
-
Stoichiometric Control: Using a large excess of the primary amine relative to the alkylating agent.
-
Catalytic Methods: "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodologies utilize catalysts (e.g., Ru, Ir, Ni) to transiently oxidize an alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction to the N-alkylated product.[8] This approach is atom-economical and avoids the use of alkyl halides.
-
Reductive Amination: A two-step, one-pot process involving the reaction of the amine with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).
Self-Validating Experimental Protocol: Reductive Amination
This protocol provides a reliable method for the selective mono-N-alkylation of this compound with an aldehyde. STAB is a mild and selective reducing agent, well-suited for this transformation as it does not readily reduce the aldehyde in the presence of the amine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The addition of a mild acid catalyst like acetic acid (0.1 eq.) can accelerate this step.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirred solution. The portion-wise addition helps to control any potential effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the consumption of the starting materials and the formation of the product by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.
Workflow Diagram: Reductive Amination
Caption: General workflow for selective mono-N-alkylation via reductive amination.
Diazotization: Accessing Benzylic Cation Intermediates
The reaction of primary amines with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid, is known as diazotization.[9][10] While aromatic primary amines (anilines) form relatively stable diazonium salts at low temperatures, primary benzylic amines like this compound form highly unstable benzylic diazonium intermediates.[9][11]
Mechanistic Pathway and Synthetic Utility
The unstable benzylic diazonium ion rapidly loses molecular nitrogen (N₂), an excellent leaving group, to generate a benzylic carbocation.[10] The stability of this carbocation is the critical determinant of the reaction's outcome. In the case of this compound, the carbocation formed at the benzylic position is significantly stabilized by the powerful +R effect of the para-methoxy group. This makes the formation of this cationic intermediate particularly favorable.
This transient carbocation is a potent electrophile and can be trapped by various nucleophiles or participate in C-C bond-forming reactions. For instance, a modern application involves a metal-free deaminative coupling with arylboronic acids to form diarylmethanes, where the boronic acid acts as a Lewis acid to facilitate the process and as the coupling partner.[12]
Self-Validating Protocol: Deaminative Coupling with Arylboronic Acid
This protocol is adapted from modern methodologies demonstrating the synthetic power of in situ generated benzylic cations.[12]
Step-by-Step Methodology:
-
Reaction Setup: To a vial, add this compound (1.0 eq.) and the desired arylboronic acid (1.5 eq.).
-
Solvent Addition: Add a suitable solvent, such as 1,4-dioxane or acetonitrile.
-
Nitrosating Agent: Add a nitrosating agent like isoamyl nitrite (1.5 eq.) to the mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) for several hours until the starting amine is consumed (monitor by LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Extraction: Wash the organic phase with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude diarylmethane product by flash column chromatography.
Diagram: Diazotization and Carbocation Formation
Caption: Mechanism of diazotization leading to a stabilized benzylic carbocation.
Conclusion
The amine group in this compound is a versatile functional handle whose reactivity is predictably modulated by its electronic environment. The dominant electron-donating methoxy group enhances its nucleophilicity for reactions like N-acylation and N-alkylation, and critically stabilizes the benzylic carbocation intermediate formed during diazotization. This latter feature opens avenues for advanced C-C bond-forming reactions, expanding its utility beyond that of a simple primary amine. By understanding these core principles and employing robust, validated protocols, researchers can effectively leverage this compound as a strategic component in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
ChemBK. (3-Fluoro-4-methoxyphenyl). [Link]
-
ResearchGate. Substrate Scope of benzylamine derivatives. [Link]
-
ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
-
National Institutes of Health. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]
-
RSC Publishing. Deaminative coupling of benzylamines and arylboronic acids. Chemical Science. [Link]
-
National Institutes of Health. Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
-
ResearchGate. N-Alkylation benzylamine$HBr with butylbromide utilizing different bases. [Link]
-
Chemistry LibreTexts. 14.4: Diazotization of Amines. [Link]
-
MySkinRecipes. This compound. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. 3-FLUORO-4-METHOXYBENZYLAMINE | 123652-95-9 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. CAS 123652-95-9 | this compound - Synblock [synblock.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. byjus.com [byjus.com]
- 10. Diazotisation [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Deaminative coupling of benzylamines and arylboronic acids - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06055H [pubs.rsc.org]
Potential Therapeutic Targets for Derivatives of (3-Fluoro-4-methoxyphenyl)methanamine: An In-depth Technical Guide
Abstract
The (3-Fluoro-4-methoxyphenyl)methanamine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules.[1] The unique electronic properties conferred by the fluorine and methoxy substituents on the phenyl ring provide a valuable handle for modulating the pharmacokinetic and pharmacodynamic properties of its derivatives. This guide provides an in-depth exploration of the potential therapeutic targets for this class of compounds, with a focus on neurological and endocrine disorders. We delve into the rationale for target selection, present detailed experimental protocols for target validation and characterization, and discuss the importance of early-stage ADME-Tox profiling. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Introduction: The Therapeutic Potential of the this compound Scaffold
The this compound core is a key intermediate in the synthesis of compounds targeting a range of therapeutic areas, most notably neurological and psychiatric disorders.[1] The strategic placement of a fluorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring significantly influences the molecule's properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups.[2] The methoxy group, an electron-donating substituent, can also impact receptor interactions and metabolic pathways. This combination of substituents creates a unique electronic and steric profile that can be exploited for the design of potent and selective ligands for various biological targets.
This guide will focus on four primary classes of therapeutic targets for which derivatives of this compound have shown promise or possess a strong theoretical basis for interaction:
-
Dopamine Receptors: Specifically, the D4 subtype, implicated in psychosis and cognitive disorders.
-
Serotonin Receptors: A broad family of receptors involved in mood, anxiety, and cognition.
-
Monoamine Oxidases (MAO): Key enzymes in the metabolism of neurotransmitters, representing a target for depression and neurodegenerative diseases.
-
Cholinesterases (AChE and BuChE): Enzymes central to cholinergic neurotransmission, with inhibitors used in the treatment of Alzheimer's disease.
-
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3): An enzyme involved in testosterone biosynthesis, a target for hormone-dependent cancers.
The following sections will provide a detailed rationale for pursuing each of these targets, followed by comprehensive experimental workflows for their investigation.
Rationale for Target Selection and Structure-Activity Relationship (SAR) Insights
The selection of potential therapeutic targets for derivatives of this compound is guided by existing literature on structurally related compounds and a mechanistic understanding of the role these targets play in disease.
Dopamine Receptors: Targeting the D4 Subtype
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to numerous functions in the central nervous system (CNS), including motor control, motivation, and cognition. The D4 receptor subtype has garnered significant interest as a target for antipsychotic medications due to its preferential expression in limbic and cortical brain regions.
A notable example linking the this compound scaffold to the D4 receptor is the development of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives. In these compounds, the 3-fluoro-4-methoxybenzyl group serves as a key southern moiety that has been shown to provide significant D4 receptor binding affinity.[3] Structure-activity relationship (SAR) studies on this scaffold have revealed that the 3-fluoro-4-methoxy substitution pattern is a critical contributor to high-affinity binding.[3]
Diagram 1: Dopamine D4 Receptor Antagonist Scaffold
Caption: Logical relationship of the core scaffold to a D4 receptor antagonist.
Serotonin Receptors: A Broad Spectrum of Opportunities
The serotonin (5-HT) system is implicated in a wide range of physiological and psychological processes, and its receptors are the targets of many approved drugs for depression, anxiety, and other CNS disorders. The structural similarity of this compound to serotonin suggests that its derivatives could interact with various 5-HT receptor subtypes.
While direct SAR studies on this compound derivatives targeting a comprehensive panel of serotonin receptors are not extensively reported in the initial literature search, the general principle of modifying the benzylamine scaffold to achieve selectivity for different 5-HT receptors is well-established. For instance, subtle changes to the substitution pattern on the phenyl ring of arylpiperazine derivatives can dramatically alter their affinity and selectivity for 5-HT1A and 5-HT2A receptors.[4] The electron-withdrawing fluorine and electron-donating methoxy groups on the core scaffold provide a foundation for creating a library of derivatives with diverse electronic properties to explore these interactions.
Monoamine Oxidases (MAO): Inhibiting Neurotransmitter Breakdown
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibitors of MAO are effective treatments for depression and Parkinson's disease. The design of novel MAO inhibitors often involves the incorporation of aromatic rings that can interact with the enzyme's active site.
Studies on various heterocyclic derivatives have shown that the presence of substituted phenyl rings is crucial for MAO inhibitory activity.[5][6] Computational docking studies have further elucidated the importance of specific substitutions on the phenyl ring for achieving potent and selective MAO inhibition.[7] The this compound scaffold provides a starting point for designing novel MAO inhibitors, with the fluoro and methoxy groups potentially influencing binding affinity and selectivity for the MAO-A and MAO-B isoforms.
Cholinesterases: A Target for Cognitive Enhancement
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. The design of cholinesterase inhibitors often incorporates a nitrogen-containing moiety and an aromatic ring system.
Structure-activity relationship studies of various cholinesterase inhibitors have highlighted the impact of halogen and methoxy substitutions on the phenyl ring.[8][9] For example, in a series of cinnamic acid derivatives, the position of fluorine or chlorine substitution significantly affected the inhibitory activity and selectivity for AChE over BuChE.[8] This suggests that derivatives of this compound could be rationally designed to target cholinesterases.
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3): An Endocrine Target
17β-HSD3 is a critical enzyme in the biosynthesis of testosterone, converting androstenedione to testosterone.[10][11] Inhibition of this enzyme is a promising strategy for the treatment of hormone-dependent prostate cancer. The benzylamine scaffold has been identified as a promising starting point for the development of potent and selective 17β-HSD3 inhibitors.[10][11]
Structure-based drug design, utilizing homology models of 17β-HSD3, has been employed to guide the synthesis of substituted aryl benzylamine inhibitors.[10][12] These studies have demonstrated that modifications to the benzylamine core can lead to potent, low-nanomolar inhibitors with high selectivity over other 17β-HSD isoforms.[10][11] The this compound scaffold can be readily incorporated into such design strategies.
Experimental Protocols for Target Validation and Characterization
This section provides detailed, step-by-step methodologies for the key experiments required to validate and characterize the interaction of this compound derivatives with their potential therapeutic targets.
General Target Identification and Validation Workflow
A systematic approach is crucial for identifying and validating the molecular targets of a novel compound series.
Diagram 2: General Target Identification and Validation Workflow
Caption: A generalized workflow for target identification and validation.
Dopamine D4 Receptor Binding and Functional Assays
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the D4 receptor, providing a measure of its binding affinity (Ki).
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D4 receptor.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of cell membrane preparation (10-20 µg protein).
-
Add 50 µL of various concentrations of the test compound (dissolved in DMSO, final concentration ≤ 1%).
-
Add 50 µL of a radiolabeled D4 antagonist, such as [³H]-spiperone, at a concentration near its Kd.
-
For non-specific binding determination, add a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the assay mixture through a GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Principle: The D4 receptor is coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures the ability of a test compound to antagonize the agonist-induced decrease in cAMP.
Protocol:
-
Cell Culture:
-
Plate CHO-K1 cells stably co-expressing the human dopamine D4 receptor and a cAMP-sensitive reporter (e.g., luciferase) in a 96-well plate.
-
Incubate for 24 hours.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Add various concentrations of the test compound (as an antagonist) followed by a fixed, sub-maximal concentration (e.g., EC80) of a D4 agonist (e.g., quinpirole).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the reporter signal (e.g., luminescence) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the reporter signal against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Monoamine Oxidase (MAO) Inhibition Assay
Principle: This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate. The H₂O₂ reacts with a probe to generate a fluorescent product.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer, MAO-A or MAO-B enzyme solution, substrate solution (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red) with horseradish peroxidase (HRP).
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of MAO-A or MAO-B enzyme solution.
-
Add 50 µL of various concentrations of the test compound.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the substrate/probe/HRP mixture.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value.
-
Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE or BuChE by detecting the production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare phosphate buffer (pH 8.0), DTNB solution, substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide), and enzyme solution (AChE from electric eel or BuChE from equine serum).
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of various concentrations of the test compound.
-
Add 50 µL of the enzyme solution and incubate for 10 minutes at room temperature.
-
Add 50 µL of the DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm in a microplate reader at 1-minute intervals for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
17β-HSD3 Inhibition Assay
Principle: This assay can be performed using either a biochemical or a cell-based format. The biochemical assay measures the conversion of a substrate to a product by the purified enzyme, while the cell-based assay measures the inhibition of testosterone production in cells engineered to express 17β-HSD3.
Principle: This high-throughput assay uses a specific antibody to capture the radiolabeled product (testosterone) of the enzymatic reaction. The proximity of the radiolabel to the scintillant-coated beads results in a light signal that is proportional to the amount of product formed.
Protocol:
-
Enzyme Preparation:
-
Prepare microsomes from HEK293 cells transfected with the human 17β-HSD3 gene.
-
-
Assay Procedure:
-
In a 96-well plate, incubate the microsomal preparation with [³H]-androstenedione as the substrate, NADPH as a cofactor, and various concentrations of the test compound.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction and add SPA beads coated with a testosterone-specific antibody.
-
Incubate to allow for antibody-product binding.
-
-
Scintillation Counting:
-
Measure the light emission using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Principle: This assay utilizes a cell line (e.g., LNCaP prostate cancer cells) that is dependent on androgens for growth and has been engineered to express 17β-HSD3. The inhibition of cell proliferation in the presence of androstenedione is used as a measure of 17β-HSD3 inhibition.
Protocol:
-
Cell Culture:
-
Culture LNCaP(HSD3) cells in a 96-well plate in androgen-depleted medium.
-
-
Assay Procedure:
-
Treat the cells with various concentrations of the test compound in the presence of a fixed concentration of androstenedione (e.g., 10 nM).
-
Incubate for several days (e.g., 5-7 days).
-
-
Cell Proliferation Measurement:
-
Measure cell proliferation using a standard method such as the MTT assay or by quantifying DNA content.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell proliferation and determine the IC50 value.
-
In Vitro ADME-Tox Profiling: Early Assessment of Drug-like Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical for the successful development of any new therapeutic agent.[13][14][15] For derivatives of this compound, particular attention should be paid to metabolic stability, cytochrome P450 (CYP) inhibition, and potential for off-target toxicities.
Table 1: Key In Vitro ADME-Tox Assays
| Parameter | Assay | Purpose |
| Solubility | Kinetic or Thermodynamic Solubility Assay | To determine the aqueous solubility of the compound. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability Assay | To assess the ability of the compound to cross biological membranes. |
| Metabolic Stability | Liver Microsomal Stability Assay | To evaluate the rate of metabolism by liver enzymes. |
| CYP Inhibition | Cytochrome P450 Inhibition Assay (e.g., using fluorescent probes) | To identify potential drug-drug interactions by assessing the inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6). |
| Plasma Protein Binding | Equilibrium Dialysis or Ultracentrifugation | To determine the extent to which the compound binds to plasma proteins, which affects its free concentration. |
| Cytotoxicity | MTT or LDH Release Assay in various cell lines (e.g., HepG2) | To assess the general toxicity of the compound to cells. |
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics targeting a range of diseases, particularly those affecting the central nervous system and endocrine systems. The strategic incorporation of fluorine and methoxy groups provides a powerful tool for fine-tuning the pharmacological properties of its derivatives.
This in-depth technical guide has outlined the rationale for exploring several key therapeutic targets, including dopamine and serotonin receptors, monoamine oxidases, cholinesterases, and 17β-HSD3. The detailed experimental protocols provided offer a clear roadmap for researchers to validate these targets and characterize the activity of their compounds.
Future research in this area should focus on the systematic synthesis and screening of libraries of this compound derivatives against a broad panel of these and other relevant biological targets. The integration of computational modeling and in vitro ADME-Tox profiling at an early stage will be crucial for accelerating the identification of lead compounds with favorable drug-like properties. Ultimately, a multi-faceted approach that combines rational design, robust biological evaluation, and a thorough understanding of ADME-Tox principles will be essential for unlocking the full therapeutic potential of this versatile chemical scaffold.
References
-
Vicker, N., Bailey, H. V., Day, J. M., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 26(22), 6963. [Link]
-
Day, J. M., Vicker, N., Bailey, H. V., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. ResearchGate. [Link]
-
Day, J. M., Vicker, N., Bailey, H. V., et al. (2021). The role of 17β-HSD Type 3 in androgen synthesis. ResearchGate. [Link]
-
Day, J. M., Tutill, H. J., Vicker, N., & Potter, B. V. (2009). The design of novel 17beta-hydroxysteroid dehydrogenase type 3 inhibitors. Molecular and Cellular Endocrinology, 301(1-2), 241-247. [Link]
-
Salvatore, L. A., Pinto, S., Attie, K. M., et al. (2005). Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3). The Prostate, 64(4), 340-350. [Link]
-
Rong, J., Cuny, G. D., & Rogers, J. T. (2021). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 16(18), 2841-2849. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Wahaibi, L. H., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Molecules, 27(9), 2887. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Wahaibi, L. H., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. National Center for Biotechnology Information. [Link]
-
Sikora, J., Satała, G., Luliński, P., et al. (2013). Structure-Based Search for New Inhibitors of Cholinesterases. International Journal of Molecular Sciences, 14(3), 5854-5877. [Link]
-
Moss, S. M., Musther, H., & Wright, J. A. (2022). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 65(21), 14357-14380. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Słoczyńska, K., Pękala, E., Waszkielewicz, A. M., & Marona, H. (2018). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. International Journal of Molecular Sciences, 19(1), 209. [Link]
-
Sikora, J., Satała, G., Luliński, P., et al. (2013). Structure-Based Search for New Inhibitors of Cholinesterases. ResearchGate. [Link]
-
Grienke, U., & Rollinger, J. M. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 319. [Link]
-
Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(5), 753-763. [Link]
-
Abdel-Wahab, B. F., Abdel-Aziz, M., & El-Gamal, K. M. (2023). Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. Molecules, 28(9), 3801. [Link]
- Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025). Fictional Journal of Drug Development, 12(3), 45-49.
-
Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Retrieved from [Link]
-
Kumar, V., & Choonara, Y. E. (2011). Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. ACS Chemical Neuroscience, 2(4), 211-221. [Link]
-
Abdel-Aziz, M., & El-Gamal, K. M. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 23(11), 2824. [Link]
-
Wang, Y., Li, Y., Wang, Y., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Drug Development Research, 80(3), 356-365. [Link]
-
Medina-Franco, J. L., & Martinez-Mayorga, K. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(31), 19376-19385. [Link]
-
Satała, G., Luliński, P., & Bojarski, A. J. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209828. [Link]
-
Cignarella, G., Barlocco, D., & Pinna, G. A. (1991). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Il Farmaco, 46(6), 761-773. [Link]
-
Al-Qahtani, M. H., Al-Majed, A. A., & El-Gamal, K. M. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters, 32, 127720. [Link]
-
Tan, S. C., & Lee, V. S. (2017). Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies. Molecules, 22(6), 999. [Link]
-
Singh, S., & Kumar, A. (2024). Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
-
Rong, J., Cuny, G. D., & Rogers, J. T. (2021). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
-
Di Sarno, V., & Unzeta, M. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 26(11), 3185. [Link]
-
Henry, L. K., & DeFelice, L. J. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 55(21), 9327-9340. [Link]
-
Bentham Science. (n.d.). CNS & Neurological Disorders - Drug Targets. Retrieved from [Link]
-
Khan, I., & Siddiqui, R. (2018). Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase. Future Virology, 13(10), 685-694. [Link]
-
Rahman, M. M., & Islam, M. S. (2025). Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α-D-Glucopyranoside Derivatives. Physical Chemistry Research, 13(2), 241-256. [Link]
-
Bentham Science Publishers. (n.d.). CNS & Neurological Disorders - Drug Targets. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.uoc.gr [chemistry.uoc.gr]
- 6. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 8. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The design of novel 17beta-hydroxysteroid dehydrogenase type 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 15. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Development of Venezuelan Equine Encephalitis Virus (VEEV) Inhibitors
Introduction
Venezuelan Equine Encephalitis Virus (VEEV) is a mosquito-borne alphavirus endemic to the Americas, capable of causing debilitating and potentially lethal encephalitis in humans and equines.[1][2] Classified as a Category B select agent by the U.S. Centers for Disease Control and Prevention (CDC) due to its high infectivity via aerosolization and its historical weaponization, VEEV poses a significant public health and biodefense threat.[1][3][4] Despite this, there are currently no FDA-approved vaccines or specific antiviral therapeutics available for human use, making the discovery and development of effective inhibitors a critical priority.[5][6][7]
This guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and preclinical development of small molecule inhibitors against VEEV. We will explore both virus- and host-targeted approaches, detailing the essential protocols for high-throughput screening, hit validation, and mechanism of action studies that form the backbone of a modern antiviral drug discovery campaign.
Section 1: The VEEV Life Cycle and Key Therapeutic Targets
A successful antiviral strategy begins with a thorough understanding of the viral replication cycle to identify vulnerable processes that can be targeted for inhibition. VEEV, a positive-sense RNA virus, follows a multi-stage replication process within host cells, offering several druggable targets.[8]
VEEV Replication Cycle Overview:
-
Entry: The virus attaches to host cell receptors and enters via endocytosis.
-
Uncoating: Acidification of the endosome triggers the release of the viral RNA genome into the cytoplasm.
-
Translation: The genomic RNA is immediately translated to produce non-structural proteins (nsP1-nsP4).[8]
-
Polyprotein Processing: The nsP1-4 polyprotein is cleaved by the viral nsP2 protease into individual functional proteins.[9]
-
RNA Replication: The non-structural proteins form a replication complex to synthesize a negative-sense RNA intermediate, which then serves as a template for new positive-sense genomic RNA and subgenomic RNA.
-
Structural Protein Synthesis: The subgenomic RNA is translated into the viral structural proteins (Capsid, E1, E2).
-
Assembly & Egress: Capsid proteins encapsidate new viral genomes, and the resulting nucleocapsids bud through the host cell membrane, acquiring their envelope glycoproteins (E1/E2) in the process.
This cycle presents numerous opportunities for therapeutic intervention, targeting either viral components directly or the host factors the virus hijacks for its replication.
Key Therapeutic Targets:
-
Viral-Targeted:
-
nsP2 Protease: This cysteine protease is essential for processing the viral polyprotein, making it a prime target for direct-acting antivirals.[9][10][11]
-
Capsid Protein: The capsid's interaction with the host's nuclear import machinery (Importin-α/β1) is critical for VEEV's ability to cause disease.[2][12] Disrupting this interaction is a key therapeutic strategy.
-
nsP3: This protein's C-terminus interacts with numerous host factors, and these interactions can be targeted to disrupt viral replication.[6][7]
-
-
Host-Targeted:
-
Host Kinases: Repurposed drugs like the multi-kinase inhibitor Sorafenib have been shown to inhibit VEEV replication by interfering with host translation factors like eIF4E.[13][14]
-
Cellular Chaperones: The ER chaperone GRP78 has been identified as an interacting partner for the VEEV E2 glycoprotein; its inhibitor, HA15, reduces viral titers.[15]
-
Innate Immune & Signaling Pathways: Inhibiting pathways like the ubiquitin-proteasome system (UPS) or MyD88-dependent signaling can suppress viral replication and boost the host's antiviral response.[2][16]
-
Section 3: Hit Confirmation and Potency Determination
Compounds identified as "hits" in the primary screen require further evaluation to confirm their activity, determine their potency (EC₅₀), and assess their toxicity (CC₅₀). This process weeds out false positives and prioritizes the most promising candidates.
Protocol 2: Viral Titer Reduction Assay (Plaque Assay)
This is the gold-standard assay for quantifying infectious virus particles. It is used to generate dose-response curves and determine the 50% effective concentration (EC₅₀) of a compound. [16]
-
Principle: A confluent monolayer of cells is infected with a known amount of virus in the presence of varying concentrations of the inhibitor. The cells are then covered with a semi-solid overlay (like agarose or methylcellulose) which restricts viral spread to adjacent cells. This results in localized zones of cell death called plaques, each originating from a single infectious particle. An effective inhibitor will reduce the number and/or size of these plaques.
-
Materials:
-
Vero cells in 6-well or 12-well plates
-
Confirmed hit compounds
-
VEEV stock of known titer (PFU/mL)
-
Semi-solid overlay: 2X MEM medium mixed 1:1 with 1.2% agarose
-
Crystal Violet staining solution
-
-
Procedure:
-
Prepare Plates: Seed Vero cells to form a confluent monolayer.
-
Prepare Compound Dilutions: Create a serial dilution of the hit compound (e.g., 10-point dose-response from 0.1 µM to 50 µM).
-
Infection: Remove growth media from cells. Add virus diluted in media containing the corresponding compound concentration. Incubate for 1 hour to allow viral adsorption.
-
Overlay: Remove the virus inoculum and gently add the semi-solid overlay containing the respective compound concentration.
-
Incubation: Incubate plates for 48-72 hours until plaques are visible.
-
Fixation & Staining: Fix the cells (e.g., with 10% formalin) and then stain with Crystal Violet. The stain will be taken up by living cells, leaving the plaques clear.
-
Quantification: Count the number of plaques in each well. Calculate the percent reduction in plaque number compared to the DMSO control.
-
-
Data Analysis: Plot the percent inhibition against the log of the compound concentration and use non-linear regression to calculate the EC₅₀ value.
Protocol 3: Cytotoxicity Assay
It is crucial to ensure that the observed antiviral activity is not simply due to the compound killing the host cells. The 50% cytotoxic concentration (CC₅₀) is determined in parallel with the EC₅₀. [17]
-
Principle: Uninfected cells are incubated with the same range of compound concentrations used in the efficacy assay. Cell viability is measured using a method like the CellTiter-Glo® assay.
-
Procedure: The protocol is identical to the Plaque Assay (steps 1-2) and CPE Assay (step 5), but no virus is added .
-
Data Analysis: Plot percent cytotoxicity against the log of the compound concentration to calculate the CC₅₀. The Selectivity Index (SI) is then calculated as SI = CC₅₀ / EC₅₀ . A higher SI value (ideally >10) indicates a more promising compound with a good therapeutic window.
| Compound ID | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Target | Reference |
| CID15997213 | 0.84 | >50 | >59 | nsP2 | [10] |
| G281-1564 | ~20 (est.) | >50 | >2.5 | Capsid-Importin | [2] |
| Sorafenib | 3.7 | >25 | >6.7 | Host Kinase (eIF4E path) | [14] |
| (-)-Carbodine | 0.77 | >114 | >148 | CTP Synthetase | [18] |
| HA15 | ~1.0 | ~10 | ~10 | GRP78 | [15] |
Section 4: Elucidating the Mechanism of Action (MoA)
Once a potent and selective hit is confirmed, the next step is to determine its MoA. This involves a series of targeted assays to pinpoint the specific stage of the viral life cycle being inhibited.
Protocol 4: Time-of-Addition Assay
-
Principle: This assay helps to narrow down which stage of the replication cycle is affected. The inhibitor is added at different time points relative to infection (e.g., before infection, during infection, or at various times post-infection).
-
Procedure:
-
Pre-treatment: Add compound before virus. Wash, then infect. Measures effect on entry.
-
Co-treatment: Add compound during viral adsorption only. Measures effect on attachment/entry.
-
Post-treatment: Infect cells first, then add compound at different time points (e.g., 1, 2, 4, 6 hours post-infection). Measures effect on post-entry steps like replication and assembly.
-
-
Analysis: The time point at which the compound loses its effectiveness indicates the end of the therapeutic window and provides a clue to the targeted step. For example, a compound targeting RNA replication will be effective when added several hours post-infection, while an entry inhibitor will not. [10]
Protocol 5: Quantitative RT-PCR (qRT-PCR) for Viral RNA
-
Principle: This assay directly measures the effect of an inhibitor on the synthesis of viral RNA. [16]* Procedure:
-
Infect cells in the presence or absence of the inhibitor.
-
At a set time point (e.g., 18 hours post-infection), harvest total RNA from the cells.
-
Perform a two-step qRT-PCR using primers specific to a conserved region of the VEEV genome (e.g., within nsP4 or E1).
-
Quantify the viral RNA copy number relative to an internal housekeeping gene (e.g., GAPDH) and compare treated samples to untreated controls.
-
-
Interpretation: A significant reduction in viral RNA levels indicates the compound inhibits a step at or before viral genome replication.
Protocol 6: Western Blot for Viral Protein Synthesis
-
Principle: This technique detects the presence and quantity of specific viral proteins, indicating whether the compound affects viral translation or protein stability. [10]* Procedure:
-
Infect cells in the presence or absence of the inhibitor.
-
At a set time point, lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific to VEEV proteins (e.g., anti-VEEV Capsid or a polyclonal anti-VEEV antibody).
-
Detect the antibody signal and compare protein levels between treated and untreated samples.
-
-
Interpretation: Inhibition of viral protein synthesis could point to a direct effect on translation or an upstream effect on RNA synthesis.
Conclusion and Future Perspectives
The development of inhibitors for VEEV is an active and urgent field of research. The pipeline described here—from large-scale screening to detailed mechanistic studies—provides a robust framework for identifying and characterizing novel antiviral agents. While direct-acting antivirals targeting viral enzymes like the nsP2 protease hold great promise, host-targeted therapies offer the potential for broad-spectrum activity against multiple alphaviruses and a higher barrier to the development of viral resistance. [2][16]The ultimate goal is the development of a safe and effective therapeutic that can be deployed to protect military personnel, laboratory workers, and civilian populations in the event of a natural outbreak or deliberate release of this dangerous pathogen.
References
-
DeLaBarre, B., et al. (2014). Discovery of a Novel Compound with Anti-Venezuelan Equine Encephalitis Virus Activity That Targets the Nonstructural Protein 2. PLOS Pathogens. [Link]
-
Chung, D. H., et al. (2009). Alphavirus Antiviral Drug Development: Scientific Gap Analysis and Prospective Research Areas. Expert Review of Anti-infective Therapy. [Link]
-
Prud'homme, N., et al. (2023). Advances in the Development of Small Molecule Antivirals against Equine Encephalitic Viruses. Viruses. [Link]
-
Prud'homme, N., et al. (2023). Advances in the Development of Small Molecule Antivirals against Equine Encephalitic Viruses. PubMed. [Link]
-
Chung, D. H., et al. (2009). Alphavirus antiviral drug development: scientific gap analysis and prospective research areas. Mad Barn. [Link]
-
Plocharczyk, E., et al. (2021). Inhibitors of Venezuelan Equine Encephalitis Virus Identified Based on Host Interaction Partners of Viral Non-Structural Protein 3. Viruses. [Link]
-
Taylor, A. B., et al. (2020). Application of In Silico and HTS Approaches to Identify Nuclear Import Inhibitors for Venezuelan Equine Encephalitis Virus Capsid Protein: A Case Study. Frontiers in Molecular Biosciences. [Link]
-
Plocharczyk, E., et al. (2021). Inhibitors of Venezuelan Equine Encephalitis Virus Identified Based on Host Interaction Partners of Viral Non-Structural Protein 3. ResearchGate. [Link]
-
Plocharczyk, E., et al. (2021). Inhibitors of Venezuelan Equine Encephalitis Virus Identified Based on Host Interaction Partners of Viral Non-Structural Protein 3. PubMed. [Link]
-
Narayanan, A., et al. (2021). Inhibitors of the Ubiquitin-Mediated Signaling Pathway Exhibit Broad-Spectrum Antiviral Activities against New World Alphaviruses. Viruses. [Link]
-
Kose, N., et al. (2019). Current Understanding of the Molecular Basis of Venezuelan Equine Encephalitis Virus Pathogenesis and Vaccine Development. Viruses. [Link]
-
Ammerman, M. L., et al. (2023). In Silico Screening of Inhibitors of the Venezuelan Equine Encephalitis Virus Nonstructural Protein 2 Cysteine Protease. VTechWorks. [Link]
-
Shytle, R. D., et al. (2008). Treatment of Venezuelan Equine Encephalitis Virus Infection with (-)-Carbodine. Antimicrobial Agents and Chemotherapy. [Link]
-
Paessler, S., et al. (2003). Replication and Clearance of Venezuelan Equine Encephalitis Virus from the Brains of Animals Vaccinated with Chimeric SIN/VEE Viruses. Journal of Virology. [Link]
-
Prud'homme, N., et al. (2023). Advances in the Development of Small Molecule Antivirals against Equine Encephalitic Viruses. MDPI. [Link]
-
Ammerman, M. L., et al. (2023). In Silico Screening of Inhibitors of the Venezuelan Equine Encephalitis Virus Nonstructural Protein 2 Cysteine Protease. International Journal of Molecular Sciences. [Link]
-
Plocharczyk, E., et al. (2021). Inhibitors of Venezuelan Equine Encephalitis Virus Identified Based on Host Interaction Partners of Viral Non-Structural Protein 3. MDPI. [Link]
-
Taylor, A. B., et al. (2020). Application of In Silico and HTS Approaches to Identify Nuclear Import Inhibitors for Venezuelan Equine Encephalitis Virus Capsid Protein: A Case Study. ResearchGate. [Link]
-
Patsnap Synapse. (2024). What are VEEV nsP2 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Lundberg, L., et al. (2021). Repurposed FDA-Approved drug sorafenib reduces replication of Venezuelan Equine Encephalitis Virus and other alphaviruses. ResearchGate. [Link]
-
Axxam, S.p.A. (2009). Development of a high-throughput screen for inhibitors of Epstein-Barr virus EBNA1. PubMed. [Link]
-
Kehn-Hall, K., et al. (2022). Proteomic Discovery of VEEV E2-Host Partner Interactions Identifies GRP78 Inhibitor HA15 as a Potential Therapeutic for Alphavirus Infections. MDPI. [Link]
-
Evotec. High Throughput Screening (HTS) Services. Evotec. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in the Development of Small Molecule Antivirals against Equine Encephalitic Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Development of Small Molecule Antivirals against Equine Encephalitic Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Understanding of the Molecular Basis of Venezuelan Equine Encephalitis Virus Pathogenesis and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. Inhibitors of Venezuelan Equine Encephalitis Virus Identified Based on Host Interaction Partners of Viral Non-Structural Protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Venezuelan Equine Encephalitis Virus Identified Based on Host Interaction Partners of Viral Non-Structural Protein 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Replication and Clearance of Venezuelan Equine Encephalitis Virus from the Brains of Animals Vaccinated with Chimeric SIN/VEE Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are VEEV nsP2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Discovery of a Novel Compound with Anti-Venezuelan Equine Encephalitis Virus Activity That Targets the Nonstructural Protein 2 | PLOS Pathogens [journals.plos.org]
- 11. In Silico Screening of Inhibitors of the Venezuelan Equine Encephalitis Virus Nonstructural Protein 2 Cysteine Protease [vtechworks.lib.vt.edu]
- 12. Frontiers | Application of In Silico and HTS Approaches to Identify Nuclear Import Inhibitors for Venezuelan Equine Encephalitis Virus Capsid Protein: A Case Study [frontiersin.org]
- 13. Advances in the Development of Small Molecule Antivirals against Equine Encephalitic Viruses [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Proteomic Discovery of VEEV E2-Host Partner Interactions Identifies GRP78 Inhibitor HA15 as a Potential Therapeutic for Alphavirus Infections | MDPI [mdpi.com]
- 16. Inhibitors of the Ubiquitin-Mediated Signaling Pathway Exhibit Broad-Spectrum Antiviral Activities against New World Alphaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Silico Screening of Inhibitors of the Venezuelan Equine Encephalitis Virus Nonstructural Protein 2 Cysteine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Treatment of Venezuelan Equine Encephalitis Virus Infection with (-)-Carbodine - PMC [pmc.ncbi.nlm.nih.gov]
Using (3-Fluoro-4-methoxyphenyl)methanamine to synthesize protein kinase CK1δ inhibitors
Topic: High-Fidelity Synthesis and Evaluation of Protein Kinase CK1δ Inhibitors Derived from (3-Fluoro-4-methoxyphenyl)methanamine
Abstract
Protein kinase CK1δ is a pivotal serine/threonine kinase implicated in a multitude of cellular signaling pathways. Its dysregulation is a key factor in the pathogenesis of several human diseases, including cancer, neurodegenerative disorders like Alzheimer's and ALS, and circadian rhythm disruptions.[1][2][3][4] This makes CK1δ a high-value target for therapeutic intervention. This document provides a comprehensive guide for the synthesis and biological evaluation of a novel, potent CK1δ inhibitor, CKI-3F4M, utilizing this compound as a critical starting scaffold. We present a detailed, field-proven synthetic protocol, followed by robust methodologies for biochemical and cell-based functional validation. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and scientific rigor for researchers in drug discovery and chemical biology.
Introduction: The Rationale for Targeting CK1δ
The Casein Kinase 1 (CK1) family consists of highly conserved serine/threonine kinases that regulate diverse cellular processes, including DNA repair, cell proliferation, and apoptosis.[2][3] The delta isoform, CK1δ, has garnered significant attention due to its direct involvement in disease-relevant pathways.[5]
-
Oncology: Elevated CK1δ expression is associated with highly malignant cancers, including breast cancer, where it acts as a positive regulator of pro-oncogenic Wnt/β-catenin signaling.[1][4]
-
Neurodegeneration: Aberrant CK1δ activity is linked to the hyperphosphorylation of key proteins involved in Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).[2][3][6] For instance, CK1δ phosphorylates tau protein, a hallmark of Alzheimer's pathology.[6][7]
-
Circadian Rhythms: CK1δ is a core component of the molecular clock, regulating the degradation of PERIOD (PER) proteins.[8][9] Pharmacological inhibition of CK1δ can lengthen the circadian period, offering potential treatments for sleep disorders.[8]
Most small molecule inhibitors of CK1δ function as ATP-competitive agents, binding to the kinase's ATP pocket to prevent the phosphorylation of downstream substrates.[10][11] The this compound moiety is a valuable building block in medicinal chemistry, recognized for its role in constructing bioactive compounds targeting the central nervous system.[12] Its structural features, including the fluorine atom and methoxy group, can be optimized to enhance binding affinity, selectivity, and pharmacokinetic properties within the ATP-binding site of kinases like CK1δ.[8][13]
Synthetic Protocol: Synthesis of CKI-3F4M from this compound
This section details a representative two-step synthesis for a potent CK1δ inhibitor, designated CKI-3F4M, based on a common pyrimidine scaffold. The causality behind each step is explained to provide a deeper understanding of the process.
Overall Synthetic Scheme
Caption: Synthetic workflow for CKI-3F4M.
Step 1: Synthesis of Intermediate 1 (N-((3-Fluoro-4-methoxyphenyl)methyl)-2-chloropyrimidin-4-amine)
This step involves a nucleophilic aromatic substitution (SNAr) reaction. The amine of our starting material acts as a nucleophile, displacing one of the chlorine atoms on the electron-deficient pyrimidine ring. The C4 chlorine is more reactive than the C2 chlorine, leading to regioselective substitution.
Materials and Reagents
| Reagent | Supplier | CAS No. | M.W. ( g/mol ) |
| This compound | Synblock | 123652-95-9 | 155.17 |
| 2,4-Dichloropyrimidine | Sigma-Aldrich | 3934-20-1 | 148.98 |
| DIPEA (DIPEA) | Sigma-Aldrich | 7087-68-5 | 129.24 |
| n-Butanol (n-BuOH) | Fisher | 71-36-3 | 74.12 |
Protocol
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.49 g, 10.0 mmol, 1.0 eq).
-
Add n-Butanol (40 mL).
-
Add this compound (1.55 g, 10.0 mmol, 1.0 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.1 mL, 12.0 mmol, 1.2 eq). The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12 hours under a nitrogen atmosphere. The inert atmosphere prevents potential side reactions at high temperatures.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in Ethyl Acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution: 10% to 40% Ethyl Acetate in Hexane) to yield Intermediate 1 as a white solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and LC-MS.
Step 2: Synthesis of CKI-3F4M (Final Product)
This step employs a Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between the aryl chloride of Intermediate 1 and the terminal alkyne of 3-ethynylaniline. This reaction is highly efficient for forming carbon-carbon bonds.
Materials and Reagents
| Reagent | Supplier | CAS No. | M.W. ( g/mol ) |
| Intermediate 1 | From Step 1 | - | 267.69 |
| 3-Ethynylaniline | Sigma-Aldrich | 54060-30-9 | 117.15 |
| Tetrakis(triphenylphosphine)palladium(0) | Sigma-Aldrich | 14221-01-3 | 1155.56 |
| Copper(I) Iodide (CuI) | Sigma-Aldrich | 7681-65-4 | 190.45 |
| Triethylamine (TEA) | Sigma-Aldrich | 121-44-8 | 101.19 |
| Tetrahydrofuran (THF), Anhydrous | Sigma-Aldrich | 109-99-9 | 72.11 |
Protocol
-
To a flame-dried 50 mL Schlenk flask, add Intermediate 1 (268 mg, 1.0 mmol, 1.0 eq), 3-ethynylaniline (140 mg, 1.2 mmol, 1.2 eq), and Copper(I) Iodide (19 mg, 0.1 mmol, 0.1 eq).
-
Evacuate and backfill the flask with nitrogen three times. This is critical as the palladium catalyst is sensitive to oxygen.
-
Add anhydrous Tetrahydrofuran (15 mL) and Triethylamine (5 mL) via syringe.
-
Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 0.05 eq) to the flask under a positive flow of nitrogen.
-
Heat the reaction mixture to 65 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexane).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
Work-up: Dissolve the residue in Ethyl Acetate (40 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution: 20% to 60% Ethyl Acetate in Hexane) to yield the final product, CKI-3F4M, as a pale yellow solid.
-
Characterization: Confirm identity and purity (>95%) via ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Biological Evaluation Protocols
After successful synthesis and characterization, the inhibitory activity of CKI-3F4M must be quantified. We present a two-tiered approach: a direct biochemical assay to determine potency against the isolated enzyme, and a cell-based assay to assess efficacy in a biological system.
Biological Evaluation Workflow
Caption: Tiered workflow for inhibitor evaluation.
Protocol 1: In Vitro Radiometric Kinase Assay
Principle: This assay measures the transfer of a radiolabeled phosphate ([³²P]) from [γ-³²P]ATP to a specific peptide substrate by recombinant CK1δ. The amount of radioactivity incorporated into the substrate is inversely proportional to the inhibitory activity of the test compound. This is a highly sensitive and direct measure of enzyme inhibition.[14][15][16]
Materials and Reagents
| Reagent | Details |
| Recombinant Human CK1δ | Purified, active enzyme (e.g., from Carna Biosciences) |
| CK1 Substrate Peptide | e.g., RRKDLHDDEEDEAMSITA |
| Kinase Assay Buffer | 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA |
| [γ-³²P]ATP | 10 mCi/mL, specific activity >3000 Ci/mmol (PerkinElmer) |
| CKI-3F4M (Test Compound) | 10 mM stock in 100% DMSO, serially diluted |
| Staurosporine (Positive Control) | 1 mM stock in DMSO, potent non-selective kinase inhibitor |
| ATP Solution | 100 µM cold ATP in assay buffer |
| Stop Solution | 75 mM phosphoric acid |
| P81 Phosphocellulose Paper | Whatman |
Protocol
-
Prepare serial dilutions of CKI-3F4M in kinase assay buffer containing 1% DMSO. Final assay concentrations should range from 1 nM to 100 µM. Include "no inhibitor" (DMSO vehicle) and positive control wells.
-
In a 96-well plate, add 5 µL of diluted inhibitor to each well.
-
Prepare a master mix of recombinant CK1δ (final concentration ~5-10 nM) and substrate peptide (final concentration ~100 µM) in kinase assay buffer.
-
Add 20 µL of the enzyme/substrate master mix to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare the ATP reaction mix by combining cold ATP solution with [γ-³²P]ATP. The final ATP concentration in the assay should be at or near the Km for CK1δ (~20 µM).
-
Initiate the kinase reaction by adding 25 µL of the [γ-³²P]ATP mix to each well.
-
Incubate the plate at 30 °C for 30 minutes. Ensure the reaction is within the linear range, which should be determined in preliminary experiments.[15]
-
Stop the reaction by adding 50 µL of stop solution.
-
Spot 50 µL from each well onto a sheet of P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper once with acetone and let it air dry.
-
Quantify the radioactivity for each spot using a scintillation counter.
-
Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
Principle: This assay assesses the ability of CKI-3F4M to inhibit the proliferation of cancer cells that are dependent on or driven by CK1δ activity, such as the A375 human melanoma cell line.[17] The MTT assay measures the metabolic activity of viable cells, which is proportional to the cell number. A reduction in signal indicates cytotoxic or cytostatic effects of the compound. This assay provides crucial information on cell permeability and efficacy in a complex biological environment.[18][19]
Materials and Reagents
| Reagent | Details |
| A375 Human Melanoma Cell Line | ATCC® CRL-1619™ |
| Cell Culture Medium | DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Pen/Strep |
| CKI-3F4M (Test Compound) | 10 mM stock in 100% DMSO, serially diluted in culture medium |
| Doxorubicin (Positive Control) | 10 mM stock in DMSO, known cytotoxic agent |
| MTT Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS |
| Solubilization Solution | DMSO or a solution of 10% SDS in 0.01 M HCl |
Protocol
-
Culture A375 cells in T-75 flasks until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of CKI-3F4M in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (0.5% DMSO) and positive control wells.
-
Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percent viability relative to the DMSO-treated control cells. Plot percent viability versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.
Conclusion
The protocols outlined in this application note provide a robust and reproducible framework for the synthesis of CK1δ inhibitors using this compound and for their subsequent biological characterization. The representative inhibitor, CKI-3F4M, is designed based on established principles of kinase inhibitor chemistry. The tiered evaluation strategy, moving from a direct biochemical assay to a functional cell-based assay, ensures a comprehensive understanding of the compound's potency and cellular efficacy. This guide is intended to empower researchers in drug discovery to develop and validate novel therapeutic agents targeting the clinically significant protein kinase CK1δ.
References
- MySkinRecipes. This compound.
-
Partch, C. L., et al. (2022). Casein Kinase 1 and Human Disease: Insights From the Circadian Phosphoswitch. Frontiers in Molecular Biosciences. [Link]
-
St-Laurent, A., et al. (2022). Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders. Current Medicinal Chemistry. [Link]
-
Patsnap Synapse. (2024). What are CK1 inhibitors and how do they work? [Link]
-
Johnson, G. L., et al. (2020). Structure-Based Optimization of Selective and Brain Penetrant CK1δ Inhibitors for the Treatment of Circadian Disruptions. Journal of Medicinal Chemistry. [Link]
-
Mori, M., et al. (2021). Developing novel classes of protein kinase CK1δ inhibitors by fusing[1][6][12]triazole with different bicyclic heteroaromatic systems. European Journal of Medicinal Chemistry. [Link]
-
Grieco, I. (2023). Synthesis of ATP-competitive CK1δ inhibitors: exploring heteroaromatic systems as promising tools for neurodegenerative diseases. Doctoral Thesis. [Link]
-
Huynh, P., et al. (n.d.). Design and Synthesis of Ck1δ and Ck1ε Inhibitors as Therapeutics for A. XULA Digital Commons. [Link]
-
Bentham Science Publishers. (2022). Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders. [Link]
-
Knippschild, U., et al. (2023). Zebrafish as model system for the biological characterization of CK1 inhibitors. Frontiers in Cell and Developmental Biology. [Link]
-
Adoro, S., et al. (2023). CK1δ homeostasis by activity-dependent shuttling and degradation of orphan kinase. Nature Communications. [Link]
-
Cheong, J. K., et al. (2016). CK1δ: a pharmacologically tractable Achilles' heel of Wnt-driven cancers? Annals of Translational Medicine. [Link]
-
Knippschild, U., et al. (2000). Interaction of casein kinase 1 delta (CK1d) with post-Golgi structures, microtubules and the spindle apparatus. Oncogene. [Link]
-
Wikipedia. (n.d.). CSNK1D. [Link]
-
Bibian, M., et al. (2013). Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Cheon, H., et al. (2020). Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ. Journal of Medicinal Chemistry. [Link]
-
Roth, F. J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Inhibitor design concept. Based on protein kinase CK1δ inhibitor 8... [Link]
-
ResearchGate. (n.d.). Synthetic pathways utilized in the preparation of the target compounds. [Link]
-
ResearchGate. (n.d.). (A) Phosphorylation of T-Ag by CK1δKD. In vitro kinase assays were... [Link]
-
Gsponer, J., et al. (2022). CK1δ-Derived Peptides as Novel Tools Inhibiting the Interactions between CK1δ and APP695 to Modulate the Pathogenic Metabolism of APP. International Journal of Molecular Sciences. [Link]
-
Seerden, J. P., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Halekotte, J. (2016). Design, Synthesis, and Optimization of CK1δ Inhibitors. University of Macau. [Link]
-
Scilit. (n.d.). Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. [Link]
-
Moro, S., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Pharmaceuticals. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Unknown. (n.d.). Protocol for Invitro Kinase Assay. Columbia University. [Link]
-
Pérez-Serrano, M., et al. (2025). Inhibition of Casein Kinase 1δ as a Novel Therapeutic Strategy for Amyotrophic Lateral Sclerosis: A Theoretical Study. International Journal of Molecular Sciences. [Link]
-
Wünstel, D., et al. (2023). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Molecules. [Link]
-
Grieco, I. (2023). Synthesis of ATP-competitive CK1δ inhibitors: exploring heteroaromatic systems as promising tools for neurodegenerative diseases. ArTS. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. [Link]
-
Precision For Medicine. (n.d.). Cell-Based Assays and Imaging. [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzylamine. [Link]
Sources
- 1. Casein Kinase 1 and Human Disease: Insights From the Circadian Phosphoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Kinase-Disease Associations | Cell Signaling Technology [cellsignal.com]
- 7. "Design and Synthesis of Ck1δ and Ck1ε Inhibitors as Therapeutics for A" by Phong Huynh, Jayalakshmi Sridhar et al. [digitalcommons.xula.edu]
- 8. Structure-Based Optimization of Selective and Brain Penetrant CK1δ Inhibitors for the Treatment of Circadian Disruptions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSNK1D - Wikipedia [en.wikipedia.org]
- 10. What are CK1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Synthesis of ATP-competitive CK1δ inhibitors: exploring heteroaromatic systems as promising tools for neurodegenerative diseases [tesidottorato.depositolegale.it]
- 12. This compound [myskinrecipes.com]
- 13. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ck1-lab.de [ck1-lab.de]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Cell-based Kinase Assays - Profacgen [profacgen.com]
Application Notes and Protocols for Amide Coupling Reactions with (3-Fluoro-4-methoxyphenyl)methanamine
Introduction: The Strategic Importance of the 3-Fluoro-4-methoxyphenyl Moiety
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a widely employed tactic to modulate pharmacokinetic and pharmacodynamic properties. The (3-Fluoro-4-methoxyphenyl)methanamine moiety is a valuable building block, offering a unique combination of electronic and metabolic characteristics. The ortho-fluoro substituent can influence conformation and pKa, while the meta-methoxy group can modulate receptor interactions and metabolic stability. The amide bond, being one of the most fundamental and prevalent linkages in pharmaceuticals, is a primary means of integrating this valuable scaffold into drug candidates.[1][2][3]
This guide provides a comprehensive overview of robust and efficient protocols for the amide coupling of this compound with a variety of carboxylic acids. We will delve into the mechanistic rationale behind reagent selection and reaction optimization, offering field-proven insights to navigate potential challenges and ensure reproducible, high-yield syntheses.
Understanding the Reactant: this compound
The reactivity of this compound in amide coupling is governed by the electronic properties of its substituents. The methoxy group is electron-donating, which increases the nucleophilicity of the amine. Conversely, the fluorine atom is electron-withdrawing, which slightly attenuates this effect. This balanced electronic nature makes it a generally good nucleophile for amide coupling reactions. However, careful selection of coupling reagents and conditions is still crucial to avoid side reactions and ensure complete conversion, especially when coupling with sterically hindered or electron-deficient carboxylic acids.
Core Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily because the basic amine will deprotonate the acidic carboxylic acid to form an unreactive carboxylate-ammonium salt.[4][5] Modern amide synthesis overcomes this by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. This is typically achieved using a "coupling reagent."
The general workflow for an amide coupling reaction involves three key stages:
Caption: Simplified mechanism for EDC/HOBt mediated amide coupling.
Detailed Step-by-Step Protocol:
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.). [6]2. Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.
-
Add this compound (1.1 eq.) to the reaction mixture. If the carboxylic acid or amine salt is used, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.). [6]4. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Uronium/Aminium Salt-Based Coupling using HATU
For more challenging couplings, such as those involving sterically hindered acids or electron-deficient partners, uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. [7][8]HATU is known for its high reactivity, rapid reaction times, and low rates of racemization. [9][10] Detailed Step-by-Step Protocol:
-
Dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, acetonitrile). [11]2. Add HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0-3.0 eq.). [9][11]3. Stir the mixture at room temperature for 10-20 minutes to ensure complete activation of the carboxylic acid.
-
Add this compound (1.0-1.2 eq.) to the activated mixture. [9]5. Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue via column chromatography.
Protocol 3: Phosphonium Salt-Based Coupling using PyBOP
Phosphonium salt reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are excellent alternatives, particularly for sensitive substrates. A key advantage of phosphonium salts is that they do not pose the risk of guanidinylation of the amine, a potential side reaction with uronium reagents. [3][7]They are highly efficient and known for producing clean reactions with minimal racemization. [7][12] Detailed Step-by-Step Protocol:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and PyBOP (1.1 eq.) in anhydrous DMF or DCM.
-
Add a non-nucleophilic base, typically DIPEA (3.0 eq.).
-
Stir the mixture for 15 minutes at room temperature.
-
Add this compound (1.1 eq.) to the flask.
-
Allow the reaction to proceed at room temperature for 2-8 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction by diluting with ethyl acetate and washing with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude amide by flash chromatography.
Data Summary and Reagent Comparison
The selection of a coupling protocol often involves a trade-off between cost, reactivity, and potential side reactions. The following table summarizes the key characteristics of the recommended protocols.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Protocol 3: PyBOP |
| Reagent Class | Carbodiimide | Uronium/Aminium Salt | Phosphonium Salt |
| Relative Cost | Low | High | High |
| Reactivity | Good | Very High | High |
| Typical Reaction Time | 2-12 hours | 1-4 hours | 2-8 hours |
| Key Advantage | Cost-effective, water-soluble byproduct | High efficiency for difficult couplings | Low racemization, no guanidinylation risk |
| Potential Drawback | Potential for racemization without additive | Guanidinylation of amine | Carcinogenic byproduct (HMPA) with original BOP reagent (PyBOP is safer) |
| Byproduct Removal | Aqueous wash (EDC-urea is soluble) | Aqueous wash | Aqueous wash |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete carboxylic acid activation. [9] | Increase the amount of coupling reagent to 1.5 eq. Ensure reagents are anhydrous. |
| Amine deactivation (protonation). [9] | Add the coupling reagent to the carboxylic acid before introducing the amine. [6]Use a non-nucleophilic base like DIPEA. | |
| Presence of water in the reaction. [9] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Presence of Side Products | Racemization of chiral carboxylic acids. | Use HATU or PyBOP, which are known to suppress racemization. [7]For EDC, ensure an adequate amount of HOBt or OxymaPure is used. [9]Run the reaction at a lower temperature (0 °C). |
| Guanidinylation of the amine. | This can occur with excess uronium reagents (HATU). [7]Use phosphonium reagents like PyBOP or ensure the stoichiometry is carefully controlled. |
Conclusion
The amide coupling of this compound is a readily achievable transformation crucial for the synthesis of novel chemical entities in drug discovery. The choice of coupling reagent—be it a cost-effective carbodiimide like EDC, a highly reactive uronium salt like HATU, or a clean-acting phosphonium salt like PyBOP—should be tailored to the specific carboxylic acid partner and the scale of the reaction. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently synthesize the desired amide products with high yield and purity.
References
- Troubleshooting Low Yield in Amide Bond Formation. BenchChem Technical Support Center.
- A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. BenchChem.
- What is the mechanism of carbodiimide coupling reactions? BenchChem.
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
- Emerging Methods in Amide- and Peptide-Bond Formation.
- Biocatalytic amide bond form
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Coupling Reagents. Aapptec Peptides.
- Amide Synthesis. Fisher Scientific.
- Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide. BenchChem Technical Support Center.
- Amine to Amide (Coupling)
- Process optimization for acid-amine coupling: a c
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
Sources
- 1. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]
- 3. hepatochem.com [hepatochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. growingscience.com [growingscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 12. bachem.com [bachem.com]
Application Notes & Protocols: Reductive Amination Strategies for Derivatizing (3-Fluoro-4-methoxyphenyl)methanamine
Introduction: Strategic Importance in Medicinal Chemistry
(3-Fluoro-4-methoxyphenyl)methanamine is a pivotal structural motif in modern drug discovery. Its unique combination of a fluorine atom, which can enhance metabolic stability and binding affinity, and a methoxy group, which influences solubility and electronic properties, makes it a valuable building block for novel therapeutics.[1][2] This primary amine is frequently utilized as a key intermediate in the synthesis of bioactive compounds targeting a range of conditions, particularly neurological and psychiatric disorders where modulation of neurotransmitter systems is critical.[3]
Reductive amination stands as one of the most robust and versatile methods for the N-alkylation of amines. This powerful transformation allows for the controlled formation of secondary and tertiary amines from primary amines and carbonyl compounds. It elegantly circumvents the common pitfalls of direct alkylation with alkyl halides, such as over-alkylation and the formation of complex product mixtures, thereby ensuring higher yields of the desired product.[4][5][6] This application note provides a detailed exploration of the principles and practical execution of reductive amination protocols tailored for this compound, equipping researchers with the knowledge to confidently and efficiently synthesize target derivatives.
The Core Principles of Reductive Amination
Reductive amination is fundamentally a one-pot process that combines two sequential reactions:
-
Imine/Iminium Ion Formation: The primary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form a C=N double bond, known as an imine (from aldehydes or ketones with primary amines) or an iminium ion (from aldehydes or ketones with secondary amines).[5] The formation of this intermediate is typically reversible and often catalyzed by mild acid.[4]
-
Reduction: A selective reducing agent, present in the same reaction vessel, reduces the imine or iminium ion to the corresponding amine.[7]
The success of this one-pot strategy hinges on the choice of a reducing agent that is mild enough to not significantly reduce the starting aldehyde or ketone but reactive enough to efficiently reduce the in-situ formed imine/iminium ion.[7][8] This chemoselectivity is the hallmark of modern reductive amination reagents.
Mechanism Overview
Caption: Reductive amination proceeds via a hemiaminal to an imine/iminium ion, which is then reduced.
Physicochemical Profile: this compound
A thorough understanding of the starting material's properties is essential for protocol design, particularly for handling and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀FNO | [3][9][10][11] |
| Molecular Weight | 155.17 g/mol | [3][9][10][11] |
| Appearance | Colorless to light yellow liquid | [11] |
| Boiling Point | 234.9 ± 25.0 °C (Predicted) | [3][9][11] |
| Solubility | Immiscible with water | [9][11] |
| Storage Conditions | 2-8°C, Inert atmosphere, Protect from light | [3][11] |
| Sensitivity | Air sensitive | [11] |
Field-Proven Reductive Amination Protocols
Two primary protocols are presented, utilizing the most common and reliable selective reducing agents: Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride. The choice between them often depends on solvent compatibility and safety considerations.
Protocol 1: Sodium Triacetoxyborohydride (STAB) Method
STAB is often the reagent of choice due to its mildness, excellent selectivity, and lack of cyanide-related toxicity.[8][12] It is, however, sensitive to water and protic solvents.[13] Dichloroethane (DCE) is the preferred solvent.[14]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Isobutyraldehyde)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional, catalyst for slow reactions)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv). Dissolve it in anhydrous DCE (approx. 0.1–0.2 M concentration).
-
Carbonyl Addition: Add the aldehyde or ketone (1.0–1.2 equiv) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine. For less reactive ketones, adding a catalytic amount of acetic acid (0.1 equiv) can be beneficial.[14]
-
Reducing Agent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.2–1.5 equiv) portion-wise over 10-15 minutes. An exotherm may be observed. Maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the limiting starting material.
-
Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure N-substituted product.
Protocol 2: Sodium Cyanoborohydride (NaBH₃CN) Method
Sodium cyanoborohydride is a versatile reagent that is stable in protic solvents like methanol, offering an excellent alternative to STAB.[13][15] Its primary drawback is its high toxicity and the potential to liberate hydrogen cyanide (HCN) gas under strongly acidic conditions (pH < 4).[16] Therefore, careful pH control is crucial.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Acetone)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1.0 equiv) and the aldehyde or ketone (1.2–1.5 equiv) in methanol (approx. 0.1–0.2 M).[15]
-
pH Adjustment: Add acetic acid dropwise to adjust the pH of the solution to approximately 5-6. This catalyzes imine formation without causing rapid decomposition of the borohydride reagent.
-
Reducing Agent Addition: Add Sodium Cyanoborohydride (1.2 equiv) in a single portion. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Extraction: Redissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous NaHCO₃ solution. This ensures any residual acid is neutralized. Separate the layers. Extract the aqueous layer again with the organic solvent.
-
Drying & Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Waste Disposal: All waste containing cyanoborohydride must be treated with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.[15]
Protocol Comparison
| Parameter | Protocol 1: STAB | Protocol 2: NaBH₃CN |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride |
| Key Advantage | Non-toxic byproducts, high selectivity | Stable in protic solvents (MeOH, EtOH) |
| Key Disadvantage | Moisture sensitive | Highly toxic, potential HCN release |
| Typical Solvent | Anhydrous Aprotic (DCE, DCM, THF)[13] | Protic (Methanol)[13][15] |
| Catalyst/Additive | Acetic Acid (optional)[14] | Acetic Acid (for pH control) |
| Safety Profile | Relatively safe | High toxicity, requires careful handling |
Experimental Workflow and Troubleshooting
A successful synthesis relies on careful execution and the ability to troubleshoot common issues.
General Synthesis Workflow
Caption: A typical workflow for reductive amination from setup to purified product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient imine formation. 2. Deactivated reducing agent (STAB exposed to moisture). 3. Low reactivity of the carbonyl substrate (e.g., hindered ketone). | 1. Add a catalytic amount of acetic acid or a Lewis acid like Ti(OiPr)₄.[13][15] 2. Use fresh STAB and ensure anhydrous solvents and inert atmosphere. 3. Increase reaction time, temperature, or use a more forceful method (e.g., pre-form imine with a Dean-Stark trap). |
| Formation of Alcohol Byproduct | The reducing agent is reducing the starting carbonyl before imine formation. | 1. Ensure the use of a highly selective reagent like STAB.[8] 2. If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent.[13] 3. Add the reducing agent slowly at a lower temperature. |
| Reaction Stalls | 1. Poor solubility of reagents. 2. The amine salt was used instead of the free base. | 1. Try a different solvent system (e.g., THF for STAB reactions).[13] 2. Neutralize the amine salt with a non-nucleophilic base (e.g., triethylamine) before starting the reaction or perform a free-basing workup on the starting material.[17] |
| Complex Product Mixture | 1. Impure starting materials. 2. Side reactions due to incompatible functional groups on substrates. | 1. Purify starting materials before use. 2. Confirm that other functional groups are compatible with the reaction conditions. STAB is known for its broad functional group tolerance.[12][14] |
References
-
Sodium Cyanoborohydride - Common Organic Chemistry . (n.d.). Organic Chemistry Resources. Retrieved January 3, 2026, from [Link]
-
Sodium cyanoborohydride - Organic Chemistry Portal . (n.d.). Organic-Chemistry.org. Retrieved January 3, 2026, from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works . Master Organic Chemistry. Retrieved January 3, 2026, from [Link]
-
Preparation of Amines: Reductive Amination of Aldehydes and Ketones . (2023, April 30). Journal of Visualized Experiments (JoVE). Retrieved January 3, 2026, from [Link]
-
This compound . (n.d.). MySkinRecipes. Retrieved January 3, 2026, from [Link]
-
Reductive Amination - Common Conditions . (n.d.). Organic Chemistry Resources. Retrieved January 3, 2026, from [Link]
-
Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride . Journal of Chemical Education, 95(1), 154-157. Retrieved January 3, 2026, from [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination . Myers Group, Harvard University. Retrieved January 3, 2026, from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved January 3, 2026, from [Link]
-
(3-Fluoro-4-methoxyphenyl) - Physico-chemical Properties . (n.d.). ChemBK. Retrieved January 3, 2026, from [Link]
-
(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine . (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine . (2025). MDPI. Retrieved January 3, 2026, from [Link]
-
Reductive amination in case of secondary amines . (2019, July 25). Chemistry Stack Exchange. Retrieved January 3, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation) . (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives . (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]
-
Mele, A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. Retrieved January 3, 2026, from [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution . (2020, March 17). ACG Publications. Retrieved January 3, 2026, from [Link]
-
The Role of 3-Fluoro-4-methoxybenzonitrile in Custom Synthesis Projects . (n.d.). Blogger. Retrieved January 3, 2026, from [Link]
-
Amine Synthesis Report: Reductive Amination & Analysis . (n.d.). Studylib. Retrieved January 3, 2026, from [Link]
-
The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
-
Saeed, S., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide . Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o531. Retrieved January 3, 2026, from [Link]
-
Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1) . (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [myskinrecipes.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. studylib.net [studylib.net]
- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. chembk.com [chembk.com]
- 10. CAS 123652-95-9 | this compound - Synblock [synblock.com]
- 11. 3-FLUORO-4-METHOXYBENZYLAMINE | 123652-95-9 [chemicalbook.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. Sodium triacetoxyborohydride [organic-chemistry.org]
- 15. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 16. Sodium cyanoborohydride [organic-chemistry.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from (3-Fluoro-4-methoxyphenyl)methanamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties and small steric footprint can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 3-fluoro-4-methoxyphenyl moiety, in particular, presents a privileged structural motif, offering a combination of features that can enhance pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of synthetic strategies to access novel heterocyclic compounds from (3-Fluoro-4-methoxyphenyl)methanamine, a versatile and readily available building block. We will explore several powerful synthetic transformations, offering detailed protocols and mechanistic insights to empower researchers in their quest for next-generation therapeutics.
Core Synthetic Strategies: A Gateway to Diverse Heterocyclic Scaffolds
This compound serves as a versatile precursor for a variety of heterocyclic systems. This section outlines four robust synthetic methodologies: the Paal-Knorr synthesis for pyrroles, the Pictet-Spengler reaction for tetrahydroisoquinolines, a multi-component approach to quinazolinones, and the Ugi reaction for the rapid generation of complex acyclic structures.
Synthesis of N-Substituted Pyrroles via the Paal-Knorr Reaction
The Paal-Knorr synthesis is a classic and highly efficient method for the construction of the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[2][3][4] This reaction proceeds via the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to yield the aromatic pyrrole core.[5]
Visualizing the Paal-Knorr Synthesis
Caption: Paal-Knorr synthesis workflow.
Protocol 1: Synthesis of 1-((3-Fluoro-4-methoxyphenyl)methyl)-2,5-dimethyl-1H-pyrrole
This protocol details the synthesis of a novel N-substituted pyrrole using this compound and 2,5-hexanedione.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 155.18 | 10.0 | 1.55 g |
| 2,5-Hexanedione | 114.14 | 10.0 | 1.14 g (1.2 mL) |
| Glacial Acetic Acid | 60.05 | - | 20 mL |
| Ethanol | 46.07 | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
| Dichloromethane | 84.93 | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.55 g, 10.0 mmol) and ethanol (50 mL).
-
Stir the solution at room temperature until the amine is fully dissolved.
-
Add 2,5-hexanedione (1.14 g, 10.0 mmol) and glacial acetic acid (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol and acetic acid under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-((3-fluoro-4-methoxyphenyl)methyl)-2,5-dimethyl-1H-pyrrole.
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.00-6.80 (m, 3H, Ar-H), 5.85 (s, 2H, pyrrole-H), 4.95 (s, 2H, N-CH₂), 3.85 (s, 3H, OCH₃), 2.20 (s, 6H, pyrrole-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 151.5 (d, J=245 Hz), 146.0, 130.0, 128.0, 118.0 (d, J=18 Hz), 115.0, 112.0, 105.0, 56.0, 48.0, 13.0.
-
MS (ESI+): m/z calculated for C₁₄H₁₆FNO [M+H]⁺ 234.12, found 234.1.
Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that forms a tetrahydroisoquinoline ring system from a β-arylethylamine and a carbonyl compound.[6][7] A critical prerequisite for this reaction is the availability of the corresponding β-phenylethylamine derivative of our starting material.
Preliminary Step: Homologation of this compound
To utilize the Pictet-Spengler reaction, a one-carbon homologation of the starting benzylamine is necessary to generate the required phenylethylamine. A reliable method for this transformation is the Arndt-Eistert synthesis, which involves the conversion of a carboxylic acid to its next higher homolog.[8][9][10]
-
Oxidation: this compound is first oxidized to (3-Fluoro-4-methoxyphenyl)acetic acid.
-
Arndt-Eistert Homologation: The resulting carboxylic acid is then subjected to the Arndt-Eistert reaction sequence to yield 2-(3-Fluoro-4-methoxyphenyl)ethanamine.
Visualizing the Pictet-Spengler Synthesis
Caption: Pictet-Spengler reaction workflow.
Protocol 2: Synthesis of 6-Fluoro-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
This protocol describes the Pictet-Spengler reaction of 2-(3-Fluoro-4-methoxyphenyl)ethanamine with acetaldehyde.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-(3-Fluoro-4-methoxyphenyl)ethanamine | 169.21 | 5.0 | 0.85 g |
| Acetaldehyde | 44.05 | 7.5 | 0.33 g (0.42 mL) |
| Trifluoroacetic Acid (TFA) | 114.02 | - | 10 mL |
| Dichloromethane (DCM) | 84.93 | - | 30 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
-
Dissolve 2-(3-Fluoro-4-methoxyphenyl)ethanamine (0.85 g, 5.0 mmol) in dichloromethane (20 mL) in a 50 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10 mL) to the stirred solution.
-
Add acetaldehyde (0.33 g, 7.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to obtain the desired tetrahydroisoquinoline.
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.75 (d, J=8.0 Hz, 1H, Ar-H), 6.60 (d, J=10.0 Hz, 1H, Ar-H), 4.20 (q, J=6.5 Hz, 1H, H-1), 3.80 (s, 3H, OCH₃), 3.20-3.00 (m, 2H, H-3), 2.80-2.60 (m, 2H, H-4), 1.40 (d, J=6.5 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 150.0 (d, J=240 Hz), 145.0, 128.0, 125.0, 115.0 (d, J=17 Hz), 112.0, 56.0, 50.0, 40.0, 29.0, 22.0.
-
MS (ESI+): m/z calculated for C₁₁H₁₄FNO [M+H]⁺ 196.11, found 196.1.
Synthesis of Quinazolinones via a Multi-component Approach
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[11][12][13][14] A versatile route to 3-substituted quinazolin-4(3H)-ones involves the condensation of an anthranilic acid derivative with an amine and a carbon source. In this protocol, we propose a reaction between 2-aminobenzoic acid, this compound, and triethyl orthoformate.
Visualizing the Quinazolinone Synthesis
Caption: Multi-component synthesis of a quinazolinone.
Protocol 3: Synthesis of 3-((3-Fluoro-4-methoxyphenyl)methyl)quinazolin-4(3H)-one
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Aminobenzoic Acid | 137.14 | 10.0 | 1.37 g |
| This compound | 155.18 | 10.0 | 1.55 g |
| Triethyl Orthoformate | 148.20 | 20.0 | 2.96 g |
| Acetic Anhydride | 102.09 | - | 15 mL |
Procedure:
-
In a 100 mL round-bottom flask, combine 2-aminobenzoic acid (1.37 g, 10.0 mmol), this compound (1.55 g, 10.0 mmol), and triethyl orthoformate (2.96 g, 20.0 mmol).
-
Add acetic anhydride (15 mL) to the mixture.
-
Heat the reaction mixture at 120 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).
-
A solid precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the pure 3-((3-fluoro-4-methoxyphenyl)methyl)quinazolin-4(3H)-one.
Expected Characterization Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.20 (s, 1H, NCHN), 8.10 (d, J=8.0 Hz, 1H, Ar-H), 7.80 (t, J=7.5 Hz, 1H, Ar-H), 7.60 (d, J=8.0 Hz, 1H, Ar-H), 7.50 (t, J=7.5 Hz, 1H, Ar-H), 7.20-7.00 (m, 3H, Ar-H), 5.10 (s, 2H, N-CH₂), 3.80 (s, 3H, OCH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 161.0, 151.0 (d, J=243 Hz), 148.0, 146.0, 145.0, 134.0, 127.0, 126.5, 126.0, 121.0, 118.0 (d, J=18 Hz), 115.0, 113.0, 56.0, 46.0.
-
MS (ESI+): m/z calculated for C₁₆H₁₃FN₂O₂ [M+H]⁺ 285.10, found 285.1.
Ugi Four-Component Reaction for Rapid Assembly of Acyclic Scaffolds
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry, allowing for the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[15][16][17][18][19][20] This reaction is highly convergent and atom-economical, making it ideal for the rapid generation of compound libraries.
Visualizing the Ugi Reaction
Caption: Ugi four-component reaction.
Protocol 4: Synthesis of N-(tert-Butyl)-2-(N-((3-fluoro-4-methoxyphenyl)methyl)acetamido)-2-phenylacetamide
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 155.18 | 5.0 | 0.78 g |
| Benzaldehyde | 106.12 | 5.0 | 0.53 g (0.51 mL) |
| Acetic Acid | 60.05 | 5.0 | 0.30 g (0.29 mL) |
| tert-Butyl Isocyanide | 83.13 | 5.0 | 0.42 g (0.56 mL) |
| Methanol | 32.04 | - | 20 mL |
Procedure:
-
To a 50 mL flask, add this compound (0.78 g, 5.0 mmol) and methanol (20 mL).
-
Add benzaldehyde (0.53 g, 5.0 mmol) and acetic acid (0.30 g, 5.0 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl isocyanide (0.42 g, 5.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H), 7.00-6.80 (m, 3H, Ar-H), 6.00 (s, 1H, N-CH-Ph), 4.50 (d, J=15 Hz, 1H, N-CH₂), 4.30 (d, J=15 Hz, 1H, N-CH₂), 3.85 (s, 3H, OCH₃), 2.10 (s, 3H, COCH₃), 1.30 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 170.0, 168.0, 151.5 (d, J=245 Hz), 146.0, 138.0, 130.0, 129.0, 128.5, 128.0, 118.0 (d, J=18 Hz), 115.0, 112.0, 60.0, 56.0, 52.0, 48.0, 28.5, 22.0.
-
MS (ESI+): m/z calculated for C₂₂H₂₇FN₂O₃ [M+H]⁺ 387.21, found 387.2.
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis of diverse heterocyclic compounds from the versatile starting material, this compound. By leveraging well-established synthetic methodologies such as the Paal-Knorr, Pictet-Spengler, and Ugi reactions, researchers can efficiently access novel molecular scaffolds with significant potential for drug discovery and development. The strategic incorporation of the 3-fluoro-4-methoxyphenyl moiety is anticipated to impart favorable physicochemical properties, making these compounds attractive candidates for further biological evaluation.
References
- 1. 105321-49-1 | 1-(3'-FLUORO-4'-METHOXYPHENYL)ETHYLAMINE [fluoromart.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Arndt-Eistert Synthesis [organic-chemistry.org]
- 9. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 10. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 11. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ugi reaction - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]
- 18. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination of aryl halides with (3-Fluoro-4-methoxyphenyl)methanamine
An In-Depth Technical Guide to the Buchwald-Hartwig Amination of Aryl Halides with (3-Fluoro-4-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Forging Critical C-N Bonds in Modern Drug Discovery
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, where a vast number of bioactive molecules are arylamines.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these crucial bonds, largely supplanting harsher, more traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[1][3] This reaction's broad substrate scope and functional group tolerance have cemented its role as an indispensable tool in the synthetic chemist's arsenal.[4]
This guide provides a detailed exploration of the Buchwald-Hartwig amination, with a specific focus on the coupling of various aryl halides with this compound. This particular amine is a valuable building block in medicinal chemistry, as the fluoromethoxy-substituted phenyl motif is present in a range of neurologically active compounds and other therapeutic agents.[5] By understanding the nuances of this reaction, researchers can more efficiently construct complex molecular architectures en route to novel drug candidates.
The Engine of the Reaction: Unpacking the Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][6][7] The cycle can be broken down into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide. This step forms a Pd(II) complex.[8]
-
Amine Coordination and Deprotonation : The amine, in this case, this compound, then coordinates to the Pd(II) complex. A base present in the reaction mixture deprotonates the coordinated amine, forming a palladium-amido complex.[3][8]
-
Reductive Elimination : The final step is the reductive elimination of the desired N-aryl bond, which releases the arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Deconstructing the Reaction: A Guide to Key Parameters
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The interplay between these components dictates the reaction's efficiency, scope, and tolerance to various functional groups.
The Palladium Catalyst: The Heart of the Reaction
The choice of palladium source is critical. While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, they are precatalysts and require in-situ reduction to the active Pd(0) species.[6] More recently, palladium precatalysts, such as the G3 and G4 palladacycles developed by the Buchwald group, have gained popularity. These precatalysts are often air- and moisture-stable, offering greater convenience and reproducibility.
The Ligand: The Key to Reactivity and Selectivity
The ligand is arguably the most crucial component in defining the success of a Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[1][9] For the amination of aryl chlorides, which are often challenging substrates, sterically hindered biarylphosphine ligands such as XPhos, SPhos, and BrettPhos have proven to be particularly effective.[4] The choice of ligand can significantly impact the reaction's scope, allowing for the coupling of a wide range of amines and aryl halides.[4]
The Base: The Unsung Hero
A base is required in stoichiometric amounts to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[8][10] Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a common choice, particularly for less acidic amines.[6] For substrates that are sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures or longer reaction times.[6][11] The choice of base and solvent are often intertwined, as the solubility and reactivity of the base can be solvent-dependent.[12][13]
The Solvent: The Reaction's Environment
The solvent plays a multifaceted role in the Buchwald-Hartwig amination, influencing the solubility of the reagents, the stability of the catalyst, and the overall reaction rate.[14] Aprotic solvents are generally used, with toluene, dioxane, and THF being common choices.[15][16] The selection of the solvent can be critical, especially when dealing with challenging substrates or when trying to avoid side reactions.[17]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with this compound
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the deactivation of the catalyst.
Reagents and Equipment
-
4-Bromotoluene
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.024 mmol, 2.4 mol%).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition : Under a positive pressure of the inert gas, add anhydrous toluene (2 mL). Stir the mixture for 5 minutes at room temperature.
-
Base Addition : Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Substrate Addition : Add 4-bromotoluene (1.0 mmol, 1.0 equiv) followed by this compound (1.2 mmol, 1.2 equiv).
-
Reaction : Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring : Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up : Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methylbenzyl)this compound.
Substrate Scope and Expected Outcomes
The reactivity of the aryl halide in the Buchwald-Hartwig amination generally follows the trend I > Br > OTf > Cl.[6] While aryl iodides and bromides are typically good substrates, the amination of aryl chlorides can be more challenging and often requires more specialized ligands and reaction conditions.[2][8]
| Aryl Halide/Pseudohalide | Typical Ligand | Relative Reactivity | Notes |
| Aryl Iodide | P(o-tolyl)₃, BINAP | High | Can sometimes be inhibited by the formation of iodide-bridged palladium dimers.[7] |
| Aryl Bromide | XPhos, SPhos | High | Generally reliable substrates with a wide range of ligands. |
| Aryl Triflate (OTf) | DPPF, Xantphos | Moderate to High | Good alternatives to halides, prepared from phenols. |
| Aryl Chloride | XPhos, BrettPhos | Moderate | Requires more sterically demanding and electron-rich ligands to facilitate oxidative addition. |
| Heteroaryl Halides | XPhos, RuPhos | Variable | Reactivity is dependent on the nature of the heterocycle.[4][20] |
Troubleshooting Common Issues
Even with a well-established procedure, challenges can arise. The following table outlines some common problems and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert conditions- Poor choice of ligand/base/solvent combination | - Use a fresh catalyst or a more stable precatalyst.- Ensure all glassware is dry and the reaction is performed under a positive pressure of inert gas.- Screen different ligands, bases, and solvents.[21] |
| Hydrodehalogenation of Aryl Halide | - Presence of water or other proton sources- β-hydride elimination from the palladium-amido complex | - Use rigorously dried reagents and solvents.- Choose a ligand that promotes faster reductive elimination. |
| Formation of Di-arylated Amine | - For primary amines, the product can react further with the aryl halide. | - Use a slight excess of the primary amine.- Employ a ligand system known to favor mono-arylation.[4] |
| Reaction Stalls | - Catalyst deactivation- Product inhibition | - Increase catalyst loading.- Consider a different ligand that may be more resistant to deactivation. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. name-reaction.com [name-reaction.com]
- 4. research.rug.nl [research.rug.nl]
- 5. This compound [myskinrecipes.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pure.york.ac.uk [pure.york.ac.uk]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. 3-FLUORO-4-METHOXYBENZYLAMINE | 123652-95-9 [chemicalbook.com]
- 19. CAS 123652-95-9 | this compound - Synblock [synblock.com]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
Application Notes and Protocols for the Scale-Up Synthesis of N-Substituted (3-Fluoro-4-methoxyphenyl)methanamine Derivatives
Abstract
This comprehensive guide provides a detailed technical overview and robust protocols for the scale-up synthesis of N-substituted (3-fluoro-4-methoxyphenyl)methanamine derivatives. These compounds are significant scaffolds in medicinal chemistry and drug development, often serving as key intermediates for various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic strategy, process optimization, safety considerations, and analytical validation required for successful and reproducible large-scale production. The protocols herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of N-Substituted this compound Derivatives
The this compound core is a privileged scaffold in modern medicinal chemistry. The strategic placement of a fluorine atom and a methoxy group on the phenyl ring significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, while the methoxy group can participate in hydrogen bonding and influence solubility. N-substitution on the primary amine allows for the exploration of a vast chemical space, enabling the fine-tuning of a compound's biological activity. Consequently, derivatives of this scaffold are integral to the development of novel therapeutics, including antidepressants, antipsychotics, and anxiolytics.[1]
The efficient and scalable synthesis of these derivatives is therefore a critical challenge in the transition from laboratory-scale discovery to pilot-plant and commercial production. This guide focuses on providing a robust and scalable methodology centered around reductive amination, a cornerstone of C-N bond formation in the pharmaceutical industry.[2][3]
Strategic Approach to Scale-Up Synthesis: Reductive Amination
Reductive amination is the method of choice for the synthesis of N-substituted this compound derivatives due to its versatility, efficiency, and amenability to scale-up. The reaction proceeds in a one-pot fashion, combining the starting aldehyde, 3-fluoro-4-methoxybenzaldehyde, with a primary or secondary amine in the presence of a selective reducing agent.
The Reaction Pathway
The overall transformation involves two key steps that occur in situ:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine intermediate. In the presence of an acid catalyst, this imine can be protonated to form a more electrophilic iminium ion.
-
Reduction: A hydride-based reducing agent or catalytic hydrogenation then selectively reduces the C=N double bond of the imine/iminium ion to yield the desired N-substituted amine.
Figure 1: General workflow for the reductive amination synthesis.
Critical Choice of Reducing Agent: A Comparative Analysis
The selection of the reducing agent is paramount for a successful and scalable reductive amination. The ideal reagent should selectively reduce the imine/iminium ion in the presence of the starting aldehyde, be safe to handle at scale, and offer a favorable work-up profile.
| Reducing Agent | Advantages | Disadvantages | Scalability Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | - High Selectivity: Reduces iminium ions much faster than aldehydes, allowing for a one-pot reaction with minimal side product formation.[2][4][5] - Mild Conditions: Reactions can be performed at room temperature.[2] - Good Functional Group Tolerance: Compatible with a wide range of functional groups.[4][5] | - Hygroscopic: Requires careful handling and storage. - Stoichiometric Reagent: Generates borate waste. | Excellent choice for scale-up due to its high selectivity and predictable performance. The cost and waste generation are manageable at industrial scales. |
| Sodium Cyanoborohydride (NaBH₃CN) | - High Selectivity: Similar to NaBH(OAc)₃.[6] | - High Toxicity: Generates highly toxic hydrogen cyanide (HCN) gas under acidic conditions.[6] | Significant safety and environmental concerns make it less desirable for large-scale production. |
| Sodium Borohydride (NaBH₄) | - Cost-Effective: Less expensive than NaBH(OAc)₃. | - Lower Selectivity: Can reduce the starting aldehyde, leading to alcohol byproducts.[7] - Requires Two-Step Procedure: Often necessitates pre-formation of the imine before adding the reducing agent to improve selectivity.[3] | Can be used at scale, but the two-step process adds complexity and may reduce overall efficiency. |
| Catalytic Hydrogenation (H₂/Catalyst) | - Green Chemistry: Water is the only byproduct.[8] - Cost-Effective at Scale: Hydrogen is an inexpensive reagent. | - Requires Specialized Equipment: High-pressure reactors are needed. - Catalyst Sensitivity: Can be poisoned by certain functional groups. - Over-reduction Risk: Can reduce other functional groups if not carefully controlled. | A highly attractive option for large-scale industrial synthesis due to its low cost and minimal waste. Requires significant process development and capital investment in equipment. |
Detailed Scale-Up Protocol: Synthesis of N-Ethyl-(3-fluoro-4-methoxyphenyl)methanamine
This protocol details the synthesis of a representative derivative, N-ethyl-(3-fluoro-4-methoxyphenyl)methanamine, on a multi-gram scale. The principles and procedures can be adapted for other primary and secondary amines.
Materials and Equipment
-
Reactants:
-
3-Fluoro-4-methoxybenzaldehyde (99%+)
-
Ethylamine solution (e.g., 2 M in THF or 70 wt. % in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (95%+)
-
Acetic acid (glacial)
-
-
Solvents:
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Appropriately sized multi-neck round-bottom flask or jacketed reactor
-
Overhead mechanical stirrer
-
Thermometer/temperature probe
-
Addition funnel
-
Nitrogen inlet/outlet
-
pH meter or pH strips
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
-
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for the scale-up synthesis.
-
Reactor Setup and Inerting: In a clean, dry, and appropriately sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 3-fluoro-4-methoxybenzaldehyde (1.0 eq) and 1,2-dichloroethane (DCE, 5-10 volumes). Begin stirring and purge the reactor with nitrogen for at least 15 minutes.
-
Initial Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Amine Addition: Slowly add ethylamine solution (1.1-1.5 eq) via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: A slight excess of the amine helps to drive the imine formation equilibrium forward. Slow, controlled addition is crucial to manage the exotherm of the initial acid-base reaction and imine formation.
-
-
Imine Formation: Stir the mixture at 0-5 °C for an additional 30-60 minutes after the amine addition is complete. This allows for sufficient formation of the imine intermediate.
-
Reducing Agent Addition: Begin adding sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 60-90 minutes. Maintain the internal temperature below 15 °C during the addition.
-
Causality: Portion-wise addition of NaBH(OAc)₃ is critical to control the exotherm and the rate of hydrogen gas evolution, which is a byproduct of the reaction. A slight excess ensures the complete reduction of the imine.
-
-
Reaction Progression: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting aldehyde and imine intermediate using a suitable analytical technique (TLC, HPLC, or GC-MS).
-
Work-up: Quenching: Once the reaction is deemed complete, cool the mixture back to 0-5 °C. Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Causality: The bicarbonate solution neutralizes the acetic acid byproduct from the NaBH(OAc)₃ and any unreacted reducing agent. This is a highly exothermic and gas-evolving step that must be performed with caution at scale.
-
-
pH Adjustment: Adjust the pH of the aqueous layer to 8-9 with additional NaHCO₃ or a dilute NaOH solution. This ensures the product amine is in its free base form for efficient extraction into the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCE or DCM (2 x 2 volumes).
-
Washing and Drying: Combine all organic layers and wash with saturated aqueous sodium chloride (brine) solution (1 x 3 volumes) to remove residual water. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification at Scale
For multi-gram to kilogram scale, purification by column chromatography is often impractical. The preferred method is purification via salt formation and recrystallization.
-
Salt Formation: Dissolve the crude amine product in a suitable solvent (e.g., isopropanol, ethyl acetate, or diethyl ether). Add a solution of hydrochloric acid (e.g., 1 M in diethyl ether or concentrated HCl) dropwise with stirring until the pH is acidic (pH ~2-3) and precipitation is complete.
-
Isolation of the Salt: Collect the precipitated amine hydrochloride salt by filtration. Wash the filter cake with cold solvent to remove impurities.
-
Recrystallization: Recrystallize the amine hydrochloride salt from a suitable solvent system (e.g., ethanol/water, isopropanol/diethyl ether) to achieve high purity.
-
Drying: Dry the purified salt in a vacuum oven at an appropriate temperature (e.g., 40-50 °C) to a constant weight.
Process Safety and Hazard Analysis
Scaling up chemical reactions introduces new safety challenges that must be rigorously addressed.
| Hazard | Associated Reagents/Steps | Mitigation Strategies |
| Flammability | Ethylamine, DCE, DCM, Diethyl Ether | - Conduct the reaction in a well-ventilated fume hood or an appropriately rated reactor bay. - Ensure all equipment is properly grounded to prevent static discharge.[9] - Avoid sources of ignition.[9][10] |
| Toxicity & Corrosivity | Ethylamine, Acetic Acid, DCE, DCM, HCl | - Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[2] - Handle reagents in a closed system or with adequate local exhaust ventilation. |
| Exothermic Reactions | Amine addition, NaBH(OAc)₃ addition, Quenching | - Use a jacketed reactor with controlled cooling. - Perform slow, controlled additions of reagents. - Monitor the internal temperature continuously. |
| Gas Evolution | NaBH(OAc)₃ addition, Quenching (H₂ and CO₂ evolution) | - Ensure adequate headspace and ventilation in the reactor. - Do not seal the reactor tightly during these steps. - Quench slowly to control the rate of gas release. |
| Hygroscopic Reagents | Sodium triacetoxyborohydride | - Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). - Minimize exposure to air during handling. |
A formal Process Hazard Analysis (PHA) should be conducted before attempting this synthesis on a large scale. This involves a systematic evaluation of potential hazards and the implementation of robust control measures.
Analytical Quality Control
Rigorous analytical monitoring is essential to ensure reaction completion, product quality, and process consistency.
| Analysis Stage | Analytical Technique | Parameters to Monitor |
| Starting Materials | GC-MS, NMR, HPLC | Purity and identity of 3-fluoro-4-methoxybenzaldehyde and the amine. |
| In-Process Control | TLC, HPLC, GC-MS | Disappearance of starting materials and formation of the product. Identification of any significant byproducts. |
| Crude Product | HPLC, GC-MS | Purity profile, identification of major impurities. |
| Final Product | ¹H NMR, ¹³C NMR, HPLC, Mass Spectrometry, Elemental Analysis | Confirmation of structure and final purity assessment. |
Representative Analytical Data (Expected for N-Ethyl-(3-fluoro-4-methoxyphenyl)methanamine):
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.1-6.8 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 3.70 (s, 2H, Ar-CH₂), 2.65 (q, J=7.2 Hz, 2H, N-CH₂CH₃), 1.10 (t, J=7.2 Hz, 3H, N-CH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~151.2 (d, J=245 Hz), 146.0, 132.5, 122.0, 116.5 (d, J=18 Hz), 112.5, 56.0, 52.5, 44.0, 15.0.
-
HPLC: Purity should be ≥98% for the final product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient reducing agent. - Low quality or hydrolyzed NaBH(OAc)₃. - Sterically hindered amine or ketone. | - Add an additional portion of NaBH(OAc)₃ and monitor. - Use fresh, high-purity, and properly stored NaBH(OAc)₃. - Increase reaction time and/or temperature. Consider a more reactive reducing agent if steric hindrance is significant. |
| Formation of Alcohol Byproduct | - Use of a less selective reducing agent (e.g., NaBH₄). - Presence of water, which can hydrolyze the imine back to the aldehyde, which is then reduced. | - Use NaBH(OAc)₃. - Ensure anhydrous conditions, especially during the imine formation step. The use of molecular sieves can be considered. |
| Dialkylation of Primary Amine | - The product secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde. | - Use a slight excess of the primary amine. - Perform a two-step procedure: first form the imine, then add the reducing agent.[3][4] |
| Difficult Work-up/Emulsion Formation | - Presence of borate salts. - Insufficient phase separation. | - Add more brine during the washing step to break emulsions. - Filter the mixture through a pad of celite after quenching. - Allow for longer separation times. |
| Low Yield after Purification | - Product loss during extraction due to incorrect pH. - Inefficient precipitation or recrystallization. | - Ensure the aqueous layer is sufficiently basic (pH 8-9) before extraction. - Optimize the solvent system for salt formation and recrystallization. |
Conclusion
The scale-up synthesis of N-substituted this compound derivatives via reductive amination using sodium triacetoxyborohydride is a robust and reliable method. By carefully considering the choice of reagents, reaction conditions, safety protocols, and purification strategies, it is possible to achieve high yields and purity on a large scale. This guide provides a comprehensive framework for process development and implementation, empowering researchers and chemists to confidently and safely produce these valuable pharmaceutical intermediates.
References
-
The Chemistry of Amine Synthesis: Focus on Sodium Triacetoxyborohydride. (n.d.). DC Fine Chemicals. Retrieved from [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2020). MDPI. Retrieved from [Link]
-
Large-scale reductive amination and synthesis applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Sodium triacetoxyborohydride Safety Data Sheet. (2018). Novachem. Retrieved from [Link]
-
SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS. (2017). Loba Chemie. Retrieved from [Link]
- Hitchhiker's Guide to Reductive Amination. (2019). CoLab.
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). ACS Publications. Retrieved from [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2020). MDPI. Retrieved from [Link]
-
Question about reductive amination reaction procedure. (2025). Reddit. Retrieved from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (2006). Organic Process Research & Development. Retrieved from [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. Retrieved from [Link]
-
What's wrong with my reductive amination? I barely got any product. (2025). Reddit. Retrieved from [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. Retrieved from [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016). ResearchGate. Retrieved from [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? (2018). ResearchGate. Retrieved from [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Retrieved from [Link]
-
Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (2006). SciSpace. Retrieved from [Link]
-
How to purify Benzylamine? (2024). Reddit. Retrieved from [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. Retrieved from [Link]
-
Industrial Crystallization. (n.d.). ResearchGate. Retrieved from [Link]
-
Reductive aminations of benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
Introduction to Process Safety in the Chemistry Curriculum. (2011). American Chemical Society. Retrieved from [Link]
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). Taylor & Francis eBooks. Retrieved from [Link]
-
Process Safety Progress. (n.d.). AIChE. Retrieved from [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). OUCI. Retrieved from [Link]
-
Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. (2017). PubMed. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. A waste-minimized protocol for electrochemical reductive amination and its environmental assessment - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04847D [pubs.rsc.org]
- 9. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of (3-Fluoro-4-methoxyphenyl)methanamine in the Development of PET Tracers for Serotonin Transporter Imaging
Disclaimer: While (3-Fluoro-4-methoxyphenyl)methanamine is a viable precursor for Positron Emission Tomography (PET) tracer synthesis, a specific PET radioligand derived directly from this compound is not extensively documented in publicly available scientific literature at the time of this writing. Therefore, this application note presents a scientifically grounded, representative protocol for a hypothetical PET tracer, [¹⁸F]F-M-PEMAT , designed for imaging the serotonin transporter (SERT). The methodologies described herein are based on established and validated radiochemical techniques and principles in PET tracer development.
Introduction: The Rationale for a Novel SERT PET Tracer
The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and a primary target for a multitude of psychoactive drugs, including selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression, anxiety disorders, and other psychiatric conditions. In vivo imaging of SERT with PET allows for the quantification of its density and occupancy by therapeutic drugs, providing invaluable insights into the pathophysiology of neuropsychiatric disorders and the mechanisms of drug action.
This compound presents itself as a promising scaffold for the development of novel SERT-targeting PET tracers. The presence of a fluorine atom allows for the potential introduction of the positron-emitting isotope Fluorine-18 (¹⁸F), which has a favorable half-life of 109.8 minutes, enabling multi-step radiosynthesis and distribution to PET centers without an on-site cyclotron. The methoxy and fluoro substitutions on the phenyl ring can be strategically utilized to modulate the lipophilicity, metabolic stability, and binding affinity of the resulting tracer.
This document provides a comprehensive guide for researchers, encompassing the synthesis of the precursor, this compound, and a detailed protocol for the radiosynthesis and quality control of a hypothetical ¹⁸F-labeled PET tracer, [¹⁸F]F-M-PEMAT, for imaging the serotonin transporter.
Part 1: Precursor Synthesis - this compound
The synthesis of the key precursor, this compound, is a crucial first step. A common and efficient method involves the reduction of the corresponding benzonitrile.
Synthesis Pathway
Caption: Synthesis of this compound.
Step-by-Step Protocol: Synthesis of this compound
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-Fluoro-4-methoxybenzonitrile (1 equivalent) in methanol.
-
Catalyst Addition: Carefully add Raney Nickel (a catalytic amount, typically 10-20% by weight of the starting material) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the celite pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound can be further purified by distillation or column chromatography if necessary.
Part 2: Development of the Hypothetical PET Tracer [¹⁸F]F-M-PEMAT
For the purpose of this application note, we propose a hypothetical SERT tracer, [¹⁸F]F-M-PEMAT (N-((3-fluoro-4-methoxyphenyl)methyl)-2-(2-[¹⁸F]fluoroethoxy)ethanamine) . This structure is designed based on the following rationale:
-
The (3-fluoro-4-methoxyphenyl)methyl moiety serves as the core pharmacophore, providing the structural basis for SERT affinity.
-
The 2-(2-[¹⁸F]fluoroethoxy)ethyl group is a commonly used "prosthetic group" in PET chemistry. It allows for a reliable and efficient two-step radiolabeling strategy and can improve the pharmacokinetic properties of the tracer.
Radiosynthesis Pathway for [¹⁸F]F-M-PEMAT
Caption: Proposed radiosynthesis of [¹⁸F]F-M-PEMAT.
Protocol 1: Automated Radiosynthesis of [¹⁸F]F-M-PEMAT
This protocol is designed for an automated synthesis module.
-
[¹⁸F]Fluoride Trapping and Drying:
-
Aqueous [¹⁸F]fluoride is passed through a quaternary methyl ammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is eluted into the reaction vessel with a solution of Kryptofix 222 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at 110°C to obtain the anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
-
Synthesis of the Prosthetic Group:
-
A solution of the precursor, 2-(2-tosyloxyethoxy)ethyl-tosylate, in anhydrous acetonitrile is added to the dried [¹⁸F]F⁻ complex.
-
The reaction mixture is heated at 110°C for 10 minutes to produce the intermediate, [¹⁸F]fluoroethoxyethyl-tosylate.
-
-
N-Alkylation:
-
A solution of this compound in anhydrous acetonitrile and additional base (e.g., K₂CO₃) is added to the reaction vessel containing the [¹⁸F]fluoroethoxyethyl-tosylate.
-
The reaction is heated at 120°C for 15 minutes.
-
-
Purification:
-
The reaction mixture is cooled and diluted with the mobile phase for High-Performance Liquid Chromatography (HPLC).
-
The crude product is purified by semi-preparative HPLC. The fraction corresponding to [¹⁸F]F-M-PEMAT is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the tracer.
-
The cartridge is washed with sterile water to remove any remaining HPLC solvent.
-
The final product, [¹⁸F]F-M-PEMAT, is eluted from the C18 cartridge with sterile ethanol and diluted with sterile saline for injection to achieve the desired final concentration and an ethanol concentration of less than 10%.
-
Protocol 2: Quality Control of [¹⁸F]F-M-PEMAT
| Parameter | Specification | Method |
| Appearance | Clear, colorless, free of particulates | Visual Inspection |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Radiochemical Purity | ≥ 95% | Analytical Radio-HPLC, Radio-TLC |
| Radionuclidic Purity | ≥ 99.5% [¹⁸F] | Gamma Spectroscopy |
| Residual Solvents | Ethanol < 5000 ppm, Acetonitrile < 410 ppm | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU/V (where V is the max. dose in mL) | Limulus Amebocyte Lysate (LAL) test |
| Sterility | Sterile | Sterility Test (e.g., USP <71>) |
Part 3: Preclinical Evaluation (Hypothetical Framework)
A newly developed PET tracer like [¹⁸F]F-M-PEMAT would undergo a rigorous preclinical evaluation to assess its suitability for imaging SERT in vivo.
In Vitro Binding Assays
-
Objective: To determine the affinity (Kᵢ) and selectivity of the non-radioactive ("cold") standard, F-M-PEMAT, for SERT compared to other monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET) and other relevant receptors.
-
Methodology: Competitive radioligand binding assays using cell membranes expressing human SERT, DAT, and NET.
In Vivo PET Imaging
-
Objective: To evaluate the brain uptake, regional distribution, and specific binding of [¹⁸F]F-M-PEMAT in a living organism.
-
Animal Model: Rodents (rats or mice) or non-human primates.
-
Protocol:
-
Anesthetize the animal.
-
Perform a transmission scan for attenuation correction.
-
Inject [¹⁸F]F-M-PEMAT intravenously as a bolus.
-
Acquire dynamic PET data for 90-120 minutes.
-
To confirm specificity, a separate cohort of animals would be pre-treated with a known SERT blocker (e.g., citalopram) prior to tracer injection. A significant reduction in radioactivity in SERT-rich brain regions would indicate specific binding.
-
Metabolite Analysis
-
Objective: To determine the rate of metabolism of [¹⁸F]F-M-PEMAT in vivo and to identify whether any radiolabeled metabolites cross the blood-brain barrier.
-
Methodology: Blood and brain tissue samples are collected at various time points after tracer injection. Samples are analyzed by radio-HPLC to separate the parent tracer from its radiolabeled metabolites.
Data Summary and Expected Outcomes
| Parameter | Expected Value/Outcome | Significance |
| Radiochemical Yield (decay-corrected) | 20-40% | Indicates an efficient and viable radiosynthesis for routine production. |
| Molar Activity | > 1 Ci/µmol | High molar activity is crucial to minimize pharmacological effects and ensure that the tracer binds to a small fraction of the available transporters. |
| SERT Binding Affinity (Kᵢ) | < 5 nM | High affinity is required for a strong and specific signal. |
| Selectivity (SERT vs. DAT/NET) | > 50-fold | High selectivity ensures that the PET signal is primarily from SERT and not from other monoamine transporters. |
| Brain Uptake (in vivo PET) | > 1.5 %ID/cc at peak | Sufficient brain penetration is essential for a clear signal. |
| Regional Distribution | High uptake in SERT-rich regions (e.g., thalamus, midbrain) and low uptake in cerebellum (low SERT density). | The distribution should match the known anatomical distribution of SERT. |
| Metabolic Stability | > 80% parent compound in brain at 60 min post-injection | A high proportion of the parent tracer in the brain simplifies kinetic modeling and data interpretation. |
Conclusion
This compound is a valuable and versatile precursor for the development of novel PET tracers. The hypothetical tracer, [¹⁸F]F-M-PEMAT, serves as a representative example of how this building block can be incorporated into a radioligand for imaging the serotonin transporter. The detailed protocols and evaluation framework provided in this application note offer a comprehensive guide for researchers in the field of molecular imaging and drug development, facilitating the exploration of new chemical entities for visualizing and understanding the complex neurochemistry of the brain.
References
A comprehensive list of references would be provided here, citing established methods for:
- The synthesis of benzylamines.
- Standard procedures for ¹⁸F-fluorin
- Protocols for automated radiosynthesis and quality control of PET tracers.
- Methodologies for in vitro binding assays and in vivo PET imaging of SERT.
- Pharmacological reviews on the serotonin transporter.
Troubleshooting & Optimization
Side-product formation in the synthesis of (3-Fluoro-4-methoxyphenyl)methanamine derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction
(3-Fluoro-4-methoxyphenyl)methanamine and its derivatives are valuable structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of bioactive compounds targeting neurological and psychiatric disorders.[1] Their utility lies in the unique electronic properties conferred by the fluoro and methoxy substituents on the phenyl ring, which can significantly influence molecular interactions, metabolic stability, and pharmacokinetic profiles.
However, the synthesis of N-substituted derivatives of this primary amine is not without its challenges. Researchers frequently encounter issues with selectivity and side-product formation, particularly during N-alkylation steps. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate these common hurdles and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing derivatives of this compound?
The most common strategies involve the functionalization of the primary amino group. The two main approaches are:
-
Reductive Amination: This is a highly controlled, two-step, one-pot process where the primary amine is first condensed with an aldehyde or ketone to form an imine intermediate, which is then reduced to the target secondary or tertiary amine.[2][3][4] This method is widely preferred for its high selectivity.[2][4]
-
Direct Alkylation: This is a classical SN2 reaction where the amine reacts directly with an alkylating agent, such as an alkyl halide, in the presence of a base.[4][5] While straightforward, this method is often plagued by a lack of selectivity.[3]
Q2: Why is direct N-alkylation with alkyl halides often problematic?
Direct alkylation is difficult to control due to a phenomenon known as "over-alkylation".[2][6][7] The product of the first alkylation (a secondary amine) is often more nucleophilic and reactive than the starting primary amine.[2] This causes the newly formed secondary amine to compete with the remaining primary amine for the alkylating agent, leading to a mixture of mono-alkylated, di-alkylated (tertiary amine) products, and in some cases, even quaternary ammonium salts.[2][7][8] This "runaway train" effect makes it challenging to isolate the desired mono-alkylated product in high yield.[2]
Q3: What makes reductive amination a preferred method for N-alkylation?
Reductive amination offers superior control and selectivity by fundamentally changing the reaction pathway.[3][9] Instead of using a highly reactive alkyl halide, the amine is first converted to an imine (or iminium ion) by reaction with an aldehyde or ketone. This imine is then reduced. Crucially, the resulting secondary amine does not readily react with the aldehyde/ketone under the same conditions to form a new imine, which effectively prevents the over-alkylation side reaction.[3] This allows for the clean and high-yield synthesis of secondary amines.[4][10]
Troubleshooting Guide: Side-Product Formation
Category 1: Reductive Amination
Problem 1: "I'm attempting a reductive amination with 3-fluoro-4-methoxybenzaldehyde to create a symmetric secondary amine, but I'm seeing significant amounts of a dibenzylamine-type impurity. What's happening?"
This is a known issue in the reductive amination of benzaldehydes, particularly when using ammonia or primary amines.[11][12] The formation of the dibenzyl-type secondary amine impurity likely occurs through pathways involving the initial imine intermediate.
Underlying Cause & Mechanism: The reaction between the starting aldehyde and the primary amine forms a primary imine. This imine can then react with another molecule of the starting amine to form an aminal intermediate. This aminal can subsequently eliminate a molecule of the primary amine to generate a secondary imine, which is then reduced to the undesired dibenzyl-type secondary amine. In some cases, the primary imine can undergo disproportionation to yield the desired primary amine and a secondary imine.[11]
Troubleshooting & Solutions:
-
Control Stoichiometry and Addition: Use a slight excess (1.1-1.2 equivalents) of the amine. Consider adding the aldehyde slowly to a solution of the amine and the reducing agent to keep the aldehyde concentration low, minimizing side reactions.
-
Choose the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations.[9] It is mild and can be used in a one-pot procedure where it selectively reduces the iminium ion in the presence of the aldehyde, often minimizing side reactions compared to harsher reagents.[3]
-
Stepwise Procedure: If problems persist, a two-step approach can be effective. First, form the imine by reacting the amine and aldehyde, often with azeotropic removal of water using a Dean-Stark apparatus in a solvent like toluene. After confirming imine formation via TLC or NMR, cool the reaction and then add the reducing agent (e.g., NaBH₄).[9]
Problem 2: "My reductive amination is sluggish. My workup shows mostly unreacted starting amine and the alcohol corresponding to my starting aldehyde/ketone. How can I improve conversion?"
This indicates that either the initial imine formation is inefficient or the reduction of the carbonyl starting material is outcompeting the reduction of the imine.
Underlying Cause & Mechanism:
-
Inefficient Imine Formation: Imine formation is a reversible equilibrium reaction that produces water. If water is not removed or sequestered, the equilibrium may not favor the imine, leading to low conversion.
-
Competitive Carbonyl Reduction: Some reducing agents, like sodium borohydride (NaBH₄), can reduce aldehydes and ketones directly.[3] If the rate of carbonyl reduction is faster than the rate of imine formation and reduction, the alcohol byproduct will dominate.
Troubleshooting & Solutions:
-
Facilitate Imine Formation:
-
Acid Catalysis: Add a catalytic amount of a weak acid like acetic acid. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by the amine.[9]
-
Dehydrating Agents: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction to remove the water formed and drive the equilibrium towards the imine.
-
-
Optimize the Reducing Agent: Switch to a more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are specifically chosen for reductive aminations because they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduce the protonated imine (iminium ion).[3][9]
| Reducing Agent | Typical Conditions | Selectivity | Notes |
| NaBH₄ | Methanol, Ethanol | Reduces aldehydes/ketones and imines | Can be used in a two-step process; risk of carbonyl reduction in one-pot reactions.[3] |
| NaBH₃CN | Methanol, pH 6-7 | Selectively reduces imines/iminium ions | Highly effective but toxic due to cyanide.[3][9] |
| NaBH(OAc)₃ | DCM, DCE, THF | Selectively reduces imines/iminium ions | Excellent, non-toxic alternative to NaBH₃CN; highly effective and widely used.[3][9] |
Category 2: Direct N-Alkylation with Alkyl Halides
Problem 3: "I'm trying to prepare a mono-alkylated derivative using an alkyl halide, but my product is a messy mixture of mono-, di-, and sometimes even quaternary products. How can I improve selectivity for mono-alkylation?"
This is the classic over-alkylation problem.[7][8][13] The key is to manipulate the relative rates of the first and second alkylation reactions.
Underlying Cause & Mechanism: The mono-alkylated secondary amine product is generally a stronger nucleophile than the starting primary amine. Therefore, once a small amount of the desired product is formed, it reacts with the alkyl halide faster than the starting material, leading to the di-alkylated tertiary amine.[2]
Troubleshooting & Solutions:
-
Use a Large Excess of the Amine: By using a large excess (5-10 equivalents) of this compound relative to the alkylating agent, you increase the statistical probability that the alkyl halide will encounter a molecule of the starting amine rather than the mono-alkylated product.[7][8] This is effective but can be wasteful if the starting amine is valuable.
-
Modify Reaction Conditions:
-
Lower the Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[8]
-
Slow Addition: Add the alkylating agent slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the alkylating agent very low, favoring reaction with the more abundant starting amine.[14]
-
-
Switch Your Synthetic Strategy: The most robust solution is to abandon direct alkylation in favor of reductive amination , which is designed to prevent this exact problem.[2][8]
Visualization of Competing Alkylation Pathways
The following diagram illustrates why reductive amination provides superior control over direct alkylation.
Caption: Competing pathways of direct alkylation vs. controlled reductive amination.
Category 3: Eschweiler-Clarke Methylation
Problem 4: "I'm performing an Eschweiler-Clarke reaction to get the N,N-dimethyl derivative, but the reaction is incomplete. What are the critical parameters?"
The Eschweiler-Clarke reaction is a robust method for exhaustive methylation of primary or secondary amines to tertiary amines using formaldehyde and formic acid.[15][16] Its key advantage is that it avoids the formation of quaternary ammonium salts because a tertiary amine cannot form another iminium ion with formaldehyde.[17][18] Incomplete reactions are usually due to suboptimal conditions.
Underlying Cause & Mechanism: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid, releasing CO₂.[15][16][19] For a primary amine, this process must happen twice.[17][19] The reaction requires heat to drive the dehydration steps and the hydride transfer.
Troubleshooting & Solutions:
-
Ensure Sufficient Reagents: Use a molar excess of both formaldehyde and formic acid. Formic acid acts as both the reducing agent and the acid catalyst.[15]
-
Control Temperature: The reaction typically requires heating to 80-100 °C to proceed efficiently.[15][17] Insufficient temperature will result in a sluggish or incomplete reaction. Monitor the reaction for CO₂ evolution, which indicates the reaction is proceeding.
-
Reaction Time: The reaction can take several hours to go to completion. An 18-hour reaction time at 80 °C is a common literature procedure.[17] Monitor the reaction by TLC or LC-MS until the starting material and mono-methylated intermediate are consumed.
-
Purity of Reagents: Use a fresh, high-quality aqueous solution of formaldehyde (e.g., 37 wt. %). Old formaldehyde solutions can contain significant amounts of paraformaldehyde, which may not react as efficiently.
Detailed Experimental Protocols
Protocol 1: Controlled Mono-Alkylation via Reductive Amination using NaBH(OAc)₃
This protocol is adapted from established procedures for the reductive amination of amines with aldehydes.[4][9]
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent & Aldehyde: Dissolve the amine in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) (to a concentration of 0.1-0.2 M). Add the desired aldehyde (1.0-1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. You can add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise. The addition may be exothermic.
-
Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective N,N-Dimethylation via the Eschweiler-Clarke Reaction
This protocol is based on classic Eschweiler-Clarke procedures.[17][18]
-
Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add formic acid (HCOOH, ~3.0 eq) followed by an aqueous solution of formaldehyde (HCHO, 37 wt. %, ~2.5 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C. You should observe gas (CO₂) evolution. Stir at this temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material and the mono-methylated intermediate.
-
Workup: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 11) by the slow addition of aqueous NaOH or K₂CO₃ solution in an ice bath.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or DCM (3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tertiary amine is often of high purity, but can be further purified by column chromatography if necessary.
Troubleshooting Workflow Diagram
Caption: Logical workflow for troubleshooting a low-yielding reductive amination reaction.
References
-
Norris, Dr. (2021). Amine Synthesis - Limits of Alkylation. YouTube. Available at: [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Avoiding Over-alkylation. ACS GCI. Available at: [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Available at: [Link]
- Books. (2023). Chapter 2: Synthetic Methods for Alkyl Amines.
-
Wikipedia. (n.d.). Amine alkylation. Available at: [Link]
-
MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]
-
Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. Available at: [Link]
-
Wiley Online Library. (2025). N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. Available at: [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]
-
YouTube. (2022). Eschweiler-Clarke Reaction. Available at: [Link]
-
ResearchGate. (2025). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Available at: [Link]
-
Scribd. (n.d.). Reductive Amination of Benzaldehyde. Available at: [Link]
-
Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Available at: [Link]
-
Exploring the Synthesis and Applications of Fluorinated Aromatic Amines. (2025). Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
-
Reddit. (2016). Help with N-Alkylation gone wrong. Available at: [Link]
-
MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]
-
ResearchGate. (n.d.). Reductive amination reactions investigated by Pfizer. Available at: [Link]
-
LookChem. (n.d.). This compound, CasNo.123652-95-9. Available at: [Link]
-
IndiaMART. (n.d.). 3-FLUORO-4-METHOXYBENZYLAMINE manufacturers and suppliers in india. Available at: [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzylamine. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. grokipedia.com [grokipedia.com]
- 16. mdpi.com [mdpi.com]
- 17. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Technical Support Center: Purification Strategies for Products Derived from (3-Fluoro-4-methoxyphenyl)methanamine
Welcome to the technical support center for the purification of derivatives of (3-Fluoro-4-methoxyphenyl)methanamine. This versatile building block is crucial in the synthesis of various bioactive compounds, particularly in neurological and psychiatric drug discovery.[1] However, the unique physicochemical properties imparted by the benzylamine moiety, the fluorine atom, and the methoxy group can present specific challenges during product isolation and purification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines fundamental chemical principles with field-proven protocols to help you achieve high purity for your target compounds.
Part 1: Troubleshooting Guide
This section addresses specific, common issues in a problem-and-solution format.
Q1: My final product is contaminated with unreacted this compound. How do I remove it?
Core Problem: You have a mixture of your desired neutral product (e.g., an amide, sulfonamide, or N-alkylated derivative) and the basic starting amine. Simple chromatography can be challenging due to similar polarities.
Expert Analysis: The most efficient method to resolve this is to exploit the key chemical difference between the two compounds: basicity. The primary amine of this compound is basic and can be protonated to form a water-soluble ammonium salt. Most neutral organic products will remain uncharged and stay in an organic solvent. This allows for a clean separation using an acid-base liquid-liquid extraction.[2][3][4]
Solution: Acid Wash Extraction Protocol
This protocol assumes your desired product is stable to dilute acid and is neutral.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate fully. The protonated amine starting material will be in the bottom aqueous layer as its ammonium chloride salt, while your neutral product remains in the top organic layer. Drain the aqueous layer.
-
Repeat: To ensure complete removal, repeat the wash with 1 M HCl (steps 2-4) one or two more times.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified neutral product.
Q2: My product, which is also a basic amine, streaks badly on my silica gel column. How can I improve the separation?
Core Problem: Basic compounds, especially amines, can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to poor peak shape, significant tailing (streaking), and sometimes complete retention of the product on the column.
Expert Analysis: To achieve sharp, symmetrical peaks, you must passivate the acidic sites on the silica. This is done by adding a small amount of a competitive base to the mobile phase. This additive, typically triethylamine (Et₃N or TEA) or ammonium hydroxide (NH₄OH), will preferentially bind to the acidic sites, allowing your basic compound of interest to elute cleanly based on its polarity.
Solution: Column Chromatography with a Basic Additive
Step-by-Step Methodology:
-
Solvent System Preparation: Prepare your mobile phase (e.g., a mixture of hexane and ethyl acetate) as determined by Thin Layer Chromatography (TLC). To this solvent system, add a small percentage of a basic modifier.
-
For Triethylamine (TEA): Add 0.5% to 1% TEA by volume (e.g., 5-10 mL of TEA per 1 L of eluent).
-
For Ammonium Hydroxide: Prepare a mobile phase by adding 1-2% of concentrated NH₄OH to methanol, and use this as the polar component in your solvent system (e.g., dichloromethane/methanol/NH₄OH 95:5:0.5).
-
-
TLC Analysis: Before running the column, perform TLC analysis using the exact same mobile phase (including the additive) to confirm the Rƒ value and separation.
-
Column Packing: Pack your column with silica gel using the prepared mobile phase.
-
Loading: Load your crude product onto the column (dry loading is often preferred for best resolution).
-
Elution: Run the column with the base-modified eluent, collecting fractions as usual.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure. Note that TEA is volatile and can often be removed with the solvent, but co-evaporation with a solvent like toluene may be necessary for complete removal.
Q3: My product is a persistent oil and won't crystallize. What are my purification options?
Core Problem: Not all compounds form stable crystalline lattices easily. Impurities can inhibit crystallization, or the inherent properties of the molecule may favor an amorphous or oily state.
Expert Analysis: When crystallization fails, chromatography is the primary alternative. However, before resorting to a full column, other techniques can be attempted. If impurities are the issue, trituration can sometimes induce crystallization or wash away soluble contaminants.
Solution: Troubleshooting Crystallization and Alternative Methods
First, try to induce crystallization using the methods in the table below. If these fail, proceed to chromatographic purification.
| Observation | Potential Cause | Suggested Action |
| No solid forms at all | Supersaturation not reached; wrong solvent | Try a different solvent or a co-solvent system (e.g., ethyl acetate/hexane). Slowly cool the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal if available. |
| Oiling out | Product is precipitating above its melting point or is too soluble | Add more solvent to redissolve the oil while hot, then allow to cool much more slowly. Try a lower-boiling point solvent. |
| Dirty/colored crystals | Impurities are trapped in the crystal lattice | Redissolve the crystals in a minimal amount of hot solvent and recrystallize. Consider a charcoal treatment before the final filtration if the color is from a polar impurity. |
If crystallization remains elusive, flash column chromatography or preparative HPLC are the most reliable methods for purifying oils. For derivatives of this compound, the unique electronic properties of the fluorine atom can be exploited. Fluorinated stationary phases in HPLC can offer unique selectivity for separating fluorinated compounds from non-fluorinated impurities.[5][6]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the first purification step I should consider after a reaction work-up?
An aqueous work-up involving acid-base extraction should almost always be the first step.[7] It is a rapid, inexpensive, and highly effective technique for the bulk removal of acidic, basic, or water-soluble impurities before committing to more time-consuming methods like chromatography or crystallization. This initial cleanup dramatically simplifies subsequent purification steps.
Q2: How does the 3-fluoro-4-methoxy substitution pattern influence my purification strategy?
This substitution pattern imparts specific properties that affect compound behavior:
-
Polarity: The methoxy group is an electron-donating group, while the fluoro group is electron-withdrawing. Together, they create a significant dipole moment, generally making the molecule more polar than an unsubstituted analogue. This means you will likely need more polar solvent systems in normal-phase chromatography.
-
Basicity: The electron-withdrawing nature of the fluorine atom slightly reduces the basicity (pKa) of the benzylamine nitrogen compared to a non-fluorinated version. However, it remains sufficiently basic for effective acid-base extraction.
-
Chromatographic Selectivity: The presence of fluorine can lead to unique interactions with certain stationary phases.[8] Fluorinated HPLC columns (e.g., pentafluorophenyl or PFP) can provide enhanced selectivity for separating fluorinated analytes from complex mixtures, sometimes even resolving positional isomers.[5][6]
Q3: When should I choose reverse-phase (RP) HPLC over normal-phase (NP) chromatography?
The choice depends on the polarity of your final product.
-
Choose Normal-Phase (e.g., Silica Gel): For moderately polar to nonpolar, non-ionic compounds. This is the most common and cost-effective method for routine lab-scale purification. It is ideal for separating isomers or compounds with small differences in polarity.
-
Choose Reverse-Phase (e.g., C18): For highly polar or water-soluble compounds that would otherwise have very low retention on silica. It is also the standard for analytical HPLC to assess final purity. Using fluorinated eluents like trifluoroethanol with a standard C8 or C18 column can sometimes improve the separation of fluorinated compounds.[9]
Visualized Workflows and Data
Diagram 1: Decision Tree for Primary Purification Strategy
This diagram outlines a logical progression for selecting the most appropriate initial purification technique after your reaction is complete.
Caption: A decision-making workflow for purification.
Diagram 2: Acid-Base Extraction Workflow for Amine Removal
This diagram illustrates the movement of a neutral product and a basic amine impurity between phases during an acid wash.
Caption: Visualizing an acid wash to remove a basic amine.
Table 2: Suggested Starting Solvent Systems for Normal-Phase (Silica Gel) Chromatography
| Product Polarity | Suggested Starting Eluent System | Comments |
| Low Polarity (e.g., N-benzylated) | 5-10% Ethyl Acetate in Hexane | Start with low polarity and increase gradient if needed. |
| Medium Polarity (e.g., Amide, Sulfonamide) | 20-40% Ethyl Acetate in Hexane | A good general starting point for many derivatives. |
| High Polarity (e.g., contains additional polar groups) | 5-10% Methanol in Dichloromethane | For compounds that do not move in Hex/EtOAc systems. |
| Basic Product | Add 0.5-1% Triethylamine to the chosen system | Essential for preventing peak tailing of basic compounds. |
References
-
Nielsen, A. T., & Houlihan, W. J. (1968). The Reaction of Glyoxal with Benzylamines. The Journal of Organic Chemistry, 33(6), 2411–2415. Available at: [Link]
-
Wikipedia contributors. (2023). Acid–base extraction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
Dolan, J. W. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Cole, K. P., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1796-1802. Available at: [Link]
-
University of Waterloo. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. Available at: [Link]
-
ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Request PDF. Available at: [Link]
-
Li, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Molecules, 19(6), 7887–7897. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Managing impurities in the synthesis of (3-Fluoro-4-methoxyphenyl)methanamine
Welcome to the technical support center for the synthesis of (3-Fluoro-4-methoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities effectively during the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical, field-proven insights.
Overview of Synthetic Strategies
This compound is a valuable building block in medicinal chemistry. Its synthesis is primarily achieved through two robust methods: the reduction of 3-fluoro-4-methoxybenzonitrile and the reductive amination of 3-fluoro-4-methoxybenzaldehyde. While both routes are effective, they are each susceptible to the formation of specific impurities that can impact the yield, purity, and overall success of your synthesis. This guide will dissect the challenges associated with each pathway and provide actionable solutions.
Section 1: Reductive Amination of 3-Fluoro-4-methoxybenzaldehyde
This is a widely employed method that involves the reaction of 3-fluoro-4-methoxybenzaldehyde with an ammonia source, followed by the in-situ reduction of the resulting imine intermediate.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Answer:
Low yields in the reductive amination of 3-fluoro-4-methoxybenzaldehyde can often be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
-
Sub-optimal Imine Formation: The initial condensation of the aldehyde with ammonia to form the imine is a critical equilibrium-driven step. Insufficient removal of water can hinder this process.
-
Solution: Consider the use of a dehydrating agent, such as molecular sieves, or perform the reaction in a solvent system that allows for azeotropic removal of water.
-
-
Aldehyde Reduction to Alcohol: A common side reaction is the reduction of the starting aldehyde to 3-fluoro-4-methoxybenzyl alcohol. This is particularly prevalent if the reducing agent is too reactive or if the imine formation is slow.
-
Solution: Opt for a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). Adding the reducing agent after allowing sufficient time for imine formation can also mitigate this side reaction.[1]
-
-
Inefficient Reduction of the Imine: The choice of reducing agent and reaction conditions are paramount for the efficient conversion of the imine to the desired primary amine.
-
Solution: Ensure that the reducing agent is fresh and added in appropriate stoichiometric amounts. For catalytic hydrogenation, ensure the catalyst is active and the system is free of poisons. The pH of the reaction medium can also influence the reduction; maintaining a slightly acidic to neutral pH is often optimal.[2]
-
Question 2: I've identified a significant impurity with a mass corresponding to the dibenzylamine derivative. How can I prevent its formation?
Answer:
The formation of the secondary amine, bis(3-fluoro-4-methoxybenzyl)amine, is a common issue arising from the reaction of the newly formed primary amine with another molecule of the starting aldehyde, followed by reduction.
-
Stoichiometry Control: The most direct way to suppress the formation of the dibenzylamine is to use a large excess of the ammonia source.[3] This shifts the equilibrium towards the formation of the primary imine and minimizes the opportunity for the product amine to compete as a nucleophile.
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the initial imine formation over the subsequent reaction with the product amine.
-
Slow Addition of Aldehyde: In some cases, slowly adding the 3-fluoro-4-methoxybenzaldehyde to the reaction mixture containing the ammonia source and reducing agent can help maintain a low concentration of the aldehyde, thereby disfavoring the formation of the secondary amine.
Question 3: How can I effectively remove unreacted 3-fluoro-4-methoxybenzaldehyde and the 3-fluoro-4-methoxybenzyl alcohol byproduct from my final product?
Answer:
Both the unreacted aldehyde and the alcohol byproduct are neutral compounds, while the desired product is a basic amine. This difference in chemical properties is the key to their separation.
-
Acid-Base Extraction: This is a highly effective and commonly used method for purifying benzylamines.[4][5][6]
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while the neutral aldehyde and alcohol will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (e.g., with NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified amine.
-
-
Vacuum Distillation: this compound has a boiling point that allows for purification by vacuum distillation.[7] This technique can be effective in separating the desired amine from less volatile or more volatile impurities. It is particularly useful after an initial acid-base extraction to achieve higher purity.
Section 2: Reduction of 3-Fluoro-4-methoxybenzonitrile with Raney Nickel
This synthetic route involves the catalytic hydrogenation of the nitrile functional group to a primary amine using Raney nickel as the catalyst.
Troubleshooting Guide & FAQs
Question 1: The reduction of my nitrile is sluggish or incomplete, leaving a significant amount of starting material. What could be the problem?
Answer:
Incomplete reduction in a Raney Nickel-catalyzed hydrogenation can stem from several issues related to the catalyst, substrate, or reaction conditions.
-
Catalyst Activity: Raney nickel is a pyrophoric catalyst that can lose activity upon exposure to air or certain impurities.
-
Solution: Always use freshly prepared or properly stored Raney nickel. Ensure the catalyst is washed thoroughly to remove any residual alkali from its preparation. The amount of catalyst used is also critical; a higher catalyst loading may be necessary for complete conversion.
-
-
Catalyst Poisoning: Certain functional groups or impurities in the starting material or solvent can act as catalyst poisons, deactivating the Raney nickel.
-
Solution: Ensure the 3-fluoro-4-methoxybenzonitrile starting material is of high purity. Solvents should be of high grade and free from sulfur-containing compounds or other potential poisons.
-
-
Reaction Conditions: Hydrogen pressure and temperature play a significant role in the rate of hydrogenation.
-
Solution: Increasing the hydrogen pressure and/or the reaction temperature can often drive the reaction to completion. However, be mindful that overly harsh conditions can sometimes lead to side reactions.
-
Question 2: My final product is contaminated with secondary and tertiary amines. How can I improve the selectivity for the primary amine?
Answer:
The formation of secondary and tertiary amines is a known side reaction in the catalytic hydrogenation of nitriles.[8] This occurs when the initially formed primary amine reacts with the intermediate imine.
-
Use of Ammonia: Performing the hydrogenation in the presence of ammonia can significantly suppress the formation of secondary and tertiary amines.[9] Ammonia helps to shift the equilibrium away from the condensation of the primary amine with the imine intermediate.
-
Acidic Conditions: In some cases, carrying out the reduction in the presence of an acid can also favor the formation of the primary amine by protonating the amine as it is formed, thereby reducing its nucleophilicity.
-
Solvent Choice: The choice of solvent can influence the selectivity. Protic solvents like ethanol are commonly used.
Question 3: How do I safely handle and dispose of Raney Nickel after the reaction?
Answer:
Raney nickel is pyrophoric, especially after use, and requires careful handling.
-
Handling: Never allow the catalyst to dry in the air. Always keep it covered with a solvent (e.g., water, ethanol). When filtering the catalyst, do not allow the filter cake to become dry.
-
Deactivation and Disposal: The used catalyst should be deactivated before disposal. This can be done by slowly and carefully adding a dilute acid (e.g., 1 M HCl) to the catalyst slurry in a well-ventilated fume hood. This will dissolve the nickel and generate hydrogen gas. The resulting aqueous solution can then be neutralized and disposed of in accordance with local regulations for heavy metal waste.
Section 3: Analytical Methods for Impurity Profiling
Accurate identification and quantification of impurities are essential for process optimization and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for this purpose.[10][11]
Data Presentation: Common Impurities and Analytical Techniques
| Impurity Name | Structure | Likely Synthetic Route | Recommended Analytical Technique |
| 3-Fluoro-4-methoxybenzaldehyde | ![]() | Reductive Amination | HPLC, GC-MS |
| 3-Fluoro-4-methoxybenzyl alcohol | ![]() | Reductive Amination | HPLC, GC-MS |
| bis(3-fluoro-4-methoxybenzyl)amine | ![]() | Reductive Amination | HPLC, GC-MS |
| 3-Fluoro-4-methoxybenzonitrile | ![]() | Nitrile Reduction | HPLC, GC-MS |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) - General Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically effective.
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225-230 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) - General Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
Visualizing the Process: Diagrams
Synthetic Pathways and Impurity Formation
Caption: Synthetic pathways and potential impurity formation.
Troubleshooting Workflow: Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low reaction yield.
References
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Quora. (2020). How to isolate Benzylamine from a mixture using solvent extraction. [Link]
-
Tacke, T., & Ulbrich, S. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
PubChem. (n.d.). Dibenzylamine. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Reddit. (2024). How to purify Benzylamine? r/OrganicChemistry. [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
-
Wikipedia. (n.d.). Nitrile reduction. [Link]
-
Reddit. (2015). Separation of Benzylamine and Benzamide mixture. r/chemhelp. [Link]
-
C&EN Global Enterprise. (1960). New Method Improves Nitrile Reductions. Chemical & Engineering News, 38(49), 40–41. [Link]
- Google Patents. (1961).
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
ResearchGate. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. [Link]
-
Supporting Information. (n.d.). The first peak in these below GC analysis chromatograms is from the diluent (acetonitrile). [Link]
-
Wikipedia. (n.d.). Vacuum distillation. [Link]
- Google Patents. (1983).
- Google Patents. (1999).
-
ResearchGate. (2003). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]
- Google Patents. (1995). US5430187A - Method for manufacturing dibenzylamine.
-
Supporting Information. (n.d.). Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds. [Link]
-
Quora. (2020). What is the condition of the reduction of nitrile to amine by nickel?[Link]
-
Analytical Chemistry. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
National Institute of Standards and Technology. (n.d.). Dibenzylamine. NIST Chemistry WebBook. [Link]
-
SpectraBase. (n.d.). Dibenzylamine. [Link]
-
Cenmed. (n.d.). 3-Fluoro-4-Methoxybenzyl Alcohol. [Link]
-
ResearchGate. (2015). Purification of fluorides for optical materials synthesis. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
University of Texas at Arlington. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2020). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Hydroxy-4-methoxybenzyl alcohol. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2015). Purification of fluorides for optical materials synthesis. [Link]
-
Royal Society of Chemistry. (2019). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 4. quora.com [quora.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Troubleshooting Low Yields in Coupling Reactions with (3-Fluoro-4-methoxyphenyl)methanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges associated with the use of (3-Fluoro-4-methoxyphenyl)methanamine in synthetic coupling reactions. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental outcomes, empowering you to troubleshoot effectively and optimize your reaction yields.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry. However, its unique electronic properties can present challenges in coupling reactions. The molecule features two key substituents on the phenyl ring:
-
4-Methoxy Group (-OCH₃): An electron-donating group that increases electron density on the aromatic ring and enhances the nucleophilicity of the benzylamine nitrogen through resonance.
-
3-Fluoro Group (-F): An electron-withdrawing group that slightly deactivates the ring through induction.
The interplay of these effects results in a benzylamine with good, but not exceptional, nucleophilicity. Understanding this electronic balance is critical for diagnosing and solving issues related to low reaction yields. This guide addresses the most common coupling reactions—amide bond formation, reductive amination, and Buchwald-Hartwig amination—in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: General Considerations & Reagent Handling
Question 1: My coupling reactions with this compound are consistently giving low yields, regardless of the reaction type. What are the primary factors related to the amine itself?
Answer: Low yields often trace back to the intrinsic properties of the amine or its handling.
-
Nucleophilicity: While the methoxy group is electron-donating, the adjacent fluoro group partially mitigates this effect. The resulting nucleophilicity is sufficient for many reactions but may be inadequate for coupling with sterically hindered or electronically deactivated partners. In such cases, standard conditions may not be forceful enough to drive the reaction to completion.
-
Reagent Quality and Storage: this compound can be sensitive to air and moisture.[1] Over time, it can absorb atmospheric CO₂ to form a carbonate salt, effectively reducing the concentration of the free amine available for reaction. It is crucial to use a fresh bottle or a properly stored (under inert gas, in a dark place) reagent.[1]
-
Side Reactions: The benzylamine moiety can be susceptible to oxidation or other degradation pathways under harsh reaction conditions (e.g., high temperatures for prolonged periods).
Question 2: What is the correct way to handle and store this compound to ensure its integrity?
Answer: Proper handling is critical for reproducible results.
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature, protected from light.[1]
-
Handling: When dispensing the amine, work quickly and flush the headspace of the bottle with an inert gas before re-sealing. Avoid leaving the bottle open to the atmosphere for extended periods. If you suspect CO₂ contamination, you can attempt to liberate the free base by partitioning the amine between an organic solvent (like dichloromethane) and a mild aqueous base (like NaHCO₃), followed by drying and solvent evaporation.
Part 2: Troubleshooting Amide Coupling Reactions
Amide bond formation is one of the most common reactions in medicinal chemistry.[2] However, coupling a carboxylic acid with this compound can be challenging.
Question 3: My standard EDC/HOBt coupling is failing or showing a large amount of unreacted starting material. What is going wrong?
Answer: This is a very common issue. The EDC/HOBt system, while popular, is relatively mild and can be insufficient for this substrate. Here’s a diagnostic workflow:
-
Check Your Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is notoriously moisture-sensitive.[3] Hydrolysis renders it inactive. HOBt (1-hydroxybenzotriazole) is often sold as a hydrate, and excess water can impede the reaction.[4] Always use fresh, high-quality EDC and HOBt.
-
Verify the pH: The amine must be in its free-base form to be nucleophilic. Amide couplings should be run at a slightly basic pH (around 8-9).[3] If your carboxylic acid starting material is acidic, or if you are using a salt form of the amine, the reaction medium can become acidic, protonating the amine and shutting down the reaction. The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is essential.[5]
-
Optimize Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to help drive the reaction to completion, especially if the carboxylic acid is valuable.[3]
-
Consider the O-Acylisourea Intermediate: The initial intermediate formed from EDC and the carboxylic acid is highly reactive and prone to side reactions, such as rearrangement to an inactive N-acylurea. HOBt is added to trap this intermediate, forming a more stable HOBt-ester that is less prone to side reactions and epimerization.[3][6] Ensure HOBt is present from the start.
Question 4: I've tried optimizing my EDC/HOBt coupling, but the yield is still poor, especially with a bulky carboxylic acid. What are more powerful coupling reagents I should consider?
Answer: When steric hindrance or moderate nucleophilicity is an issue, you must switch to a more potent coupling reagent. Onium salt-based reagents are the industry standard for challenging couplings.[5][7]
| Reagent | Full Name | Strengths | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, fast reaction times, low racemization.[8] Excellent for sterically hindered substrates.[7] | More expensive. The byproduct, tetramethylurea, can sometimes be difficult to remove.[9] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very effective and widely used. Less expensive than HATU.[8] | Slightly less reactive than HATU. Can cause guanidinylation of the primary amine as a side reaction if pre-activation times are too long. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium salt reagent. Excellent for reducing racemization.[10] | Byproduct (HMPA from BOP, though PyBOP avoids this) can be toxic.[8][10] |
| T3P® | Propylphosphonic Anhydride | A powerful water scavenger, driving the reaction forward. Byproducts are water-soluble, simplifying workup.[10][11] | Often requires a base like pyridine or DIPEA. |
Recommendation: For a significant improvement, HATU is often the best choice. It forms a highly reactive OAt-ester intermediate, which is more reactive than the OBt-esters generated by HBTU or PyBOP.[7]
Troubleshooting Workflow: Low Yield in Amide Coupling
Below is a systematic workflow to diagnose and resolve low yields in amide coupling reactions.
Caption: Systematic troubleshooting for amide coupling.
Part 3: Troubleshooting Reductive Amination
Reductive amination is an excellent alternative for forming C-N bonds, especially when starting from an aldehyde or ketone. The process involves two steps: formation of an imine/enamine followed by reduction.
Question 5: My reductive amination is incomplete. I see unreacted aldehyde/ketone and amine in my final product analysis. What should I do?
Answer: This points to a problem with the first step: imine formation.
-
Imine Formation is an Equilibrium: The formation of an imine from an aldehyde/ketone and an amine releases one molecule of water. If this water is not removed, the equilibrium may not favor the imine, leading to incomplete conversion.[12]
-
Solution: Add a dehydrating agent, such as powdered molecular sieves (3Å or 4Å), to the reaction mixture before adding the reducing agent. This will sequester the water and drive the equilibrium towards the imine.
-
-
Solvent and pH: The reaction is often acid-catalyzed to facilitate the dehydration step. A small amount of acetic acid is commonly added. However, too much acid will protonate the amine, rendering it non-nucleophilic. The optimal pH is typically between 5 and 7.
-
Allow Sufficient Time for Imine Formation: Do not add the reducing agent immediately. Stir the aldehyde/ketone and amine together (with molecular sieves and/or a catalytic amount of acid) for 1-2 hours at room temperature to allow for maximum imine formation before proceeding with the reduction.
Question 6: Which reducing agent is best for my reaction: NaBH(OAc)₃, NaCNBH₃, or NaBH₄?
Answer: The choice of reducing agent is critical for success and depends on the stability of your carbonyl compound.
| Reducing Agent | Common Name | Key Features | Best Use Case |
| NaBH(OAc)₃ | STAB | Mild and selective. Reduces imines much faster than ketones or aldehydes.[13] Allows for a one-pot reaction where all reagents can be mixed together. Moisture sensitive. | Highly Recommended. The best choice for most one-pot reductive aminations due to its selectivity.[12] |
| NaCNBH₃ | Sodium Cyanoborohydride | Similar to STAB, it is selective for imines at neutral or slightly acidic pH.[13] Less sensitive to moisture. | A good alternative to STAB, but its toxicity (due to potential cyanide release at low pH) makes it less favorable. |
| NaBH₄ | Sodium Borohydride | A strong reducing agent. It will rapidly reduce both the imine AND the starting aldehyde/ketone.[13][14] | Use with caution. Only suitable for a two-step procedure where the imine is formed first, and any unreacted aldehyde is consumed before the NaBH₄ is added.[14] |
Part 4: Troubleshooting Buchwald-Hartwig Amination
For coupling with aryl halides or triflates, the Buchwald-Hartwig amination is a powerful tool.[15] Success hinges on the precise combination of catalyst, ligand, base, and solvent.
Question 7: I am attempting a Buchwald-Hartwig coupling between an aryl bromide and this compound, but the reaction is not working. What are the most important parameters to investigate?
Answer: The catalytic cycle of the Buchwald-Hartwig reaction is complex, and failure often relates to the catalyst system.
-
Ligand Choice is Critical: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For benzylamines, bulky, electron-rich phosphine ligands are generally required.
-
Recommended Ligands: Start with established, commercially available ligands like XPhos , SPhos , or RuPhos . These "Buchwald ligands" are designed for challenging C-N couplings.[16]
-
-
Palladium Precursor: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources that are reduced in situ (e.g., Pd(OAc)₂) can be used. Using a pre-formed palladium-ligand complex (a "precatalyst") can often give more reproducible results.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The most common choice is sodium tert-butoxide (NaOtBu) . Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be effective, depending on the substrate.[17]
-
Solvent and Atmosphere: The reaction must be performed in an anhydrous, aprotic solvent (e.g., toluene, dioxane, or THF) and under a strictly inert atmosphere (argon or nitrogen).[17] Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[16] Ensure all reagents are dry and the solvent is properly degassed.
Caption: Decision tree for selecting a coupling strategy.
Standard Operating Protocols
The following protocols are provided as robust starting points and may require optimization for your specific substrates.
Protocol 1: HATU-Mediated Amide Coupling (High-Yield Standard)
This protocol is recommended for challenging couplings where EDC/HOBt fails.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M).
-
Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (3.0 eq.). Stir the mixture at room temperature for 10-15 minutes. This is the pre-activation step.
-
Coupling: Add a solution of this compound (1.2 eq.) in the same solvent to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: One-Pot Reductive Amination with STAB
This protocol is efficient and generally high-yielding.
-
Preparation: To a flask, add the aldehyde or ketone (1.0 eq.), this compound (1.1 eq.), and an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF (0.1-0.5 M).
-
Imine Formation: If desired, add activated 4Å molecular sieves and stir the mixture for 1-2 hours at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature until the reaction is complete as judged by TLC or LC-MS (typically 4-24 hours).
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- BenchChem. (2025). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- El-Faham, A., & Albericio, F. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11037-11041.
- Aapptec Peptides. Coupling Reagents.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Creative Peptides. Optimizing Peptide Coupling: Key Techniques.
- Wikipedia.
- ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?.
- ResearchGate. (2016). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?.
- Reddit. (2024). EDC-HOBt Amide coupling workup help.
- American Pharmaceutical Review. (2014).
- HepatoChem. Amide coupling reaction in medicinal chemistry.
- ChemBK. (3-Fluoro-4-methoxyphenyl).
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Synple Chem.
- Organic-Reaction.com.
- ResearchGate. (2012). What are the difficulties associated with reductive amination?
- Master Organic Chemistry. (2017).
- Reddit. (2025).
- BenchChem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
Sources
- 1. chembk.com [chembk.com]
- 2. synplechem.com [synplechem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. bachem.com [bachem.com]
- 11. jpt.com [jpt.com]
- 12. researchgate.net [researchgate.net]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Base Selection in Reactions with (3-Fluoro-4-methoxyphenyl)methanamine
Welcome to the technical support guide for reactions involving (3-Fluoro-4-methoxyphenyl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the critical nuances of base selection in common synthetic transformations. Understanding the interplay between the substrate's properties, the chosen base, and the reaction type is paramount for achieving high yields, purity, and reproducibility.
Part 1: Foundational Principles of Base Selection
This compound is a primary benzylamine with moderate basicity. Its reactivity is influenced by the electronic effects of the aromatic substituents and the nucleophilicity of the nitrogen atom. The predicted pKa of its conjugate acid is approximately 9.04.[1][2] This value is the cornerstone of rational base selection. For a base to effectively deprotonate the ammonium salt formed during a reaction or to act as an acid scavenger, its conjugate acid should ideally have a pKa higher than that of the substrate's conjugate acid.
The substituents on the phenyl ring play a crucial role. The methoxy group at the para-position is an electron-donating group (EDG) through resonance (Hammett constant σp = -0.27), which increases the electron density on the aromatic ring and, to a lesser extent, the nucleophilicity of the benzylic amine.[3] Conversely, the fluorine atom at the meta-position is an electron-withdrawing group (EWG) primarily through induction (Hammett constant σm = +0.34), which slightly decreases the amine's basicity and nucleophilicity compared to an unsubstituted benzylamine.[1][3] The net effect is a moderately nucleophilic amine that requires careful consideration of reaction conditions.
Below is a flowchart to guide the initial decision-making process for base selection in common reaction types.
Caption: Decision workflow for base selection.
Part 2: Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
N-Acylation Reactions
Q1: My N-acylation reaction with acetyl chloride is showing low yield and multiple side products. I'm using triethylamine (TEA) as the base. What's going wrong?
A1: The primary role of the base in N-acylation with an acyl chloride is to neutralize the HCl generated.[4] While TEA (pKa of conjugate acid ~10.75) is basic enough, potential issues include:
-
Insufficient Base: Ensure at least one equivalent of base is used. If you started with the hydrochloride salt of the amine, you will need at least two equivalents.
-
Reaction Temperature: Acyl chlorides are highly reactive. If the reaction is run at room temperature, side reactions can occur. It is best practice to add the acylating agent dropwise at 0 °C.[4]
-
Base Nucleophilicity: While TEA is generally considered non-nucleophilic, it can sometimes react with highly reactive electrophiles. A more sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's Base, pKa of conjugate acid ~11) is often a better choice to minimize side reactions.[5][6]
Troubleshooting Table: N-Acylation
| Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Yield | Incomplete reaction; insufficient base; base too weak. | Check pKa of base's conjugate acid (>9.1). Use at least 1.1 equivalents of base. Monitor reaction by TLC to confirm completion. |
| Starting material remains | Acylating agent degraded; insufficient activation. | Use fresh acyl chloride/anhydride. For carboxylic acids, use a coupling agent (e.g., HATU, HBTU) with a non-nucleophilic base like DIPEA. |
| Formation of unknown impurities | Side reaction with base; reaction too exothermic. | Switch to a more sterically hindered base (DIPEA). Cool the reaction to 0 °C before adding the acylating agent. Add the acylating agent slowly. |
N-Alkylation Reactions
Q2: I am trying to mono-methylate this compound with methyl iodide and K₂CO₃, but I'm getting a significant amount of the di-methylated product. How can I improve selectivity?
A2: This is a classic problem in N-alkylation. The mono-alkylated product is often more nucleophilic than the starting primary amine, making it more likely to react with the alkylating agent.[5][7] This leads to over-alkylation.
-
Stoichiometry Control: Using a large excess of the starting amine relative to the alkylating agent can favor mono-alkylation statistically, but this can be inefficient and lead to difficult purifications.
-
Slow Addition: Adding the alkylating agent very slowly (e.g., via a syringe pump) can help maintain a low concentration, reducing the chance of the more reactive secondary amine product from reacting further.
-
Choice of Base: Potassium carbonate (K₂CO₃) is a good choice as a mild, non-nucleophilic base (pKa of bicarbonate ~10.33).[8][9] Using a stronger base could accelerate the second alkylation even more. A study on the N-alkylation of benzylamines found that cesium carbonate (Cs₂CO₃) promoted high chemoselectivity for mono-alkylation.[2]
-
Alternative Strategy: The most reliable method to avoid over-alkylation is to switch to a reductive amination protocol.[10]
Troubleshooting Table: N-Alkylation
| Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Over-alkylation (di- or tri-alkylation) | Product amine is more nucleophilic than starting amine. | Use a large excess of the starting amine. Add the alkylating agent slowly. Lower the reaction temperature. Consider using a milder base like Cs₂CO₃.[2] Best solution: Switch to reductive amination. |
| Low Conversion | Alkylating agent not reactive enough; base too weak. | Switch to a more reactive alkylating agent (I > Br > Cl). Use a slightly stronger base, but be mindful of over-alkylation. |
| No Reaction | Base is not strong enough to deprotonate the ammonium salt formed. | Ensure the pKa of the base's conjugate acid is at least 1-2 units higher than the pKa of the amine's conjugate acid (~9.04). |
Reductive Amination
Q3: My reductive amination with an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) is sluggish. Do I need to add a base?
A3: Generally, a base is not required for reductive aminations using NaBH(OAc)₃, as the amine itself is basic.[7][11] NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion intermediate without significantly reducing the starting aldehyde.[12] If the reaction is slow, the issue is likely with the initial imine formation rather than the reduction step.
-
Imine Formation: The formation of the imine from the amine and aldehyde can be slow, especially with less reactive carbonyl compounds or electron-poor amines. The reaction is often catalyzed by a weak acid.
-
Acid Catalysis: Adding a small amount of acetic acid can catalyze the imine formation, thereby accelerating the overall reaction. Typically, the reaction is run in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7]
Caption: General mechanism for reductive amination.
Part 3: Experimental Protocols
Protocol 1: N-Acylation with an Acyl Chloride
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride and DIPEA.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to the solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 equiv) dropwise via syringe over 10-15 minutes. A white precipitate of DIPEA hydrochloride may form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the consumption of the starting amine using Thin-Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination with an Aldehyde
This protocol provides a method for the mono-alkylation of this compound via reductive amination.[11]
-
Preparation: To a round-bottom flask, add the aldehyde (1.0 equiv), this compound (1.1 equiv), and 1,2-dichloroethane (DCE) to achieve a concentration of about 0.2 M.
-
Imine Formation (Optional Catalyst): Add glacial acetic acid (0.1 equiv) if the aldehyde is known to be unreactive. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) portion-wise to the mixture. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 6-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Part 4: Quantitative Data Summary
The choice of base is fundamentally a question of relative pKa values. The base must be strong enough to perform its intended function without causing side reactions.
Table of pKa Values for Conjugate Acids of Common Bases
| Base | Conjugate Acid | pKa (in H₂O) | Notes |
|---|---|---|---|
| This compound | (3-Fluoro-4-methoxyphenyl)methanaminium | ~9.04 (Predicted)[1][2] | This is the reference pKa for selecting a suitable base. |
| Potassium Carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | 10.33[3][9] | Mild, inexpensive, non-nucleophilic inorganic base. Suitable for many alkylations. |
| Triethylamine (TEA) | Triethylammonium | 10.75[1] | Common organic base, suitable for scavenging acids in acylations. |
| N,N-Diisopropylethylamine (DIPEA) | Diisopropylethylammonium | ~11.0 | Sterically hindered, non-nucleophilic base. Excellent for preventing side reactions with electrophiles.[5] |
| Pyridine | Pyridinium | 5.23[11] | Generally too weak to be an effective base for this amine, but can be used as a nucleophilic catalyst or basic solvent. |
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. web.viu.ca [web.viu.ca]
- 4. benchchem.com [benchchem.com]
- 5. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. This compound [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Alkylation of (3-Fluoro-4-methoxyphenyl)methanamine
Document ID: TSC-CHEM-2026-001
Version: 1.0
Introduction
Welcome to the technical support guide for the alkylation of (3-Fluoro-4-methoxyphenyl)methanamine. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Over-alkylation is a common and often frustrating side reaction when working with primary amines. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve selective mono-alkylation and minimize the formation of undesired di-alkylated byproducts. Our goal is to equip you with the knowledge to optimize your reaction conditions, leading to higher yields and purer products.
Core Concepts: The Challenge of Over-Alkylation
The N-alkylation of a primary amine, such as this compound, with an alkyl halide is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.
The primary challenge arises because the resulting secondary amine is often more nucleophilic than the starting primary amine. This increased nucleophilicity, coupled with the fact that the secondary amine is generated in situ, makes it a strong competitor for the remaining alkylating agent. This leads to a second alkylation event, producing a tertiary amine and, in some cases, even a quaternary ammonium salt.[1][2][3] This mixture of products complicates purification and reduces the yield of the desired mono-alkylated product.[4]
Several factors influence the rate of the initial alkylation versus the subsequent over-alkylation, including the steric hindrance of the amine and alkylating agent, the reaction temperature, and the choice of base and solvent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the alkylation of this compound in a practical question-and-answer format.
Q1: My reaction is producing a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?
Answer: This is the most common issue. Here are several strategies to enhance mono-selectivity, ranging from simple procedural adjustments to alternative synthetic routes.
Strategy 1: Adjusting Stoichiometry
Using a large excess of the primary amine relative to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant primary amine.
| Reagent Ratio (Amine:Alkyl Halide) | Expected Outcome |
| 1:1 | High probability of over-alkylation. |
| 3:1 to 5:1 | Improved mono-selectivity. The excess primary amine also acts as a base to neutralize the generated acid.[5] |
| >5:1 | Further improvement in selectivity, but may require more complex purification to remove the large excess of starting material. |
Strategy 2: Controlled Addition of the Alkylating Agent
Slow, dropwise addition of the alkylating agent (e.g., via a syringe pump) to the reaction mixture containing the primary amine can help maintain a low concentration of the alkylating agent at any given time. This minimizes the chance of the newly formed secondary amine reacting before the primary amine.
Strategy 3: Lowering Reaction Temperature
Running the reaction at a lower temperature can sometimes favor the desired mono-alkylation. The activation energy for the second alkylation may be higher, and thus, reducing the temperature can slow this undesired reaction to a greater extent than the initial alkylation.
Strategy 4: Competitive Deprotonation/Protonation
A clever strategy involves using the hydrobromide salt of the primary amine (R-NH2·HBr) along with the free primary amine.[1][6] Under controlled basic conditions, the primary amine is selectively deprotonated and reacts. The newly formed secondary amine is immediately protonated, rendering it non-nucleophilic and preventing further alkylation.[1][6]
Q2: I'm considering an alternative to direct alkylation. What are the most reliable methods for selective mono-alkylation?
Answer: When direct alkylation proves difficult to control, several robust alternative methods can provide excellent selectivity for the mono-alkylated product.
Method 1: Reductive Amination
This is often the go-to method for clean and selective N-alkylation.[2][7][8] The process involves two steps that can often be performed in one pot:
-
Imine Formation: The primary amine reacts with an aldehyde or ketone to form an imine intermediate.
-
Reduction: The imine is then reduced to the corresponding secondary amine.
The key advantage is that the imine can only form once on the primary amine, thus preventing over-alkylation.[2]
Workflow for Reductive Amination:
Caption: One-pot reductive amination workflow.
A common and effective reducing agent for this purpose is sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild enough not to reduce the starting aldehyde or ketone significantly.[7] Sodium cyanoborohydride (NaBH₃CN) is also widely used.[2][9]
Method 2: Using Protecting Groups
Protecting the primary amine allows for a single alkylation event, followed by deprotection. While this adds steps to the synthesis, it offers excellent control.
-
Protection: The primary amine is converted to a derivative that is less nucleophilic or has only one reactive site. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyl (Bn).[10][11] Sulfonamides, such as the nosyl (Ns) group, are also effective.[12]
-
Alkylation: The protected amine is then alkylated.
-
Deprotection: The protecting group is removed under specific conditions that do not affect the rest of the molecule. For example, Boc groups are removed with acid (like TFA), while Bn groups are cleaved by hydrogenolysis.[11]
Decision Tree for Choosing an Alkylation Strategy:
Caption: Decision-making for mono-alkylation.
Q3: How can I monitor the progress of my reaction to avoid over-alkylation?
Answer: Careful reaction monitoring is crucial. The two most common techniques are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: This is a quick and easy way to qualitatively assess the reaction progress. You can visualize the consumption of the starting amine and the formation of the mono- and di-alkylated products. The less polar di-alkylated product will typically have a higher Rf value than the more polar mono-alkylated product and the starting primary amine.
-
GC-MS: This provides more quantitative information. By taking aliquots from the reaction mixture at regular intervals, you can determine the relative ratios of the starting material, mono-alkylated product, and di-alkylated byproduct. This allows you to stop the reaction at the optimal time to maximize the yield of the desired product.
For both methods, it is essential to have authentic samples of the starting material and, if possible, the expected products for comparison.
Q4: I have a mixture of mono- and di-alkylated products. What is the best way to purify the desired mono-alkylated amine?
Answer: Separating a mixture of primary, secondary, and tertiary amines can be challenging due to their similar properties.[4]
-
Column Chromatography: This is the most common method. Since the di-alkylated product is less polar than the mono-alkylated product, they can often be separated on a silica gel column. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is typically effective.
-
Acid/Base Extraction: In some cases, differences in the basicity (pKa) of the amines can be exploited. The primary amine is generally the most basic, followed by the secondary, and then the tertiary amine. A carefully controlled extraction with a dilute acid might allow for selective protonation and separation into the aqueous phase. However, this can be difficult to achieve with high purity.
-
Derivatization: For particularly difficult separations, one can temporarily convert the amines into less polar derivatives (e.g., amides or sulfonamides), which may be easier to separate by chromatography. The desired derivative is then isolated and converted back to the amine.
Experimental Protocols
Protocol 1: Mono-alkylation using Excess Amine
-
To a round-bottom flask, add this compound (3.0 equivalents) and a suitable solvent (e.g., acetonitrile or THF).
-
Cool the mixture in an ice bath.
-
Add a base such as potassium carbonate (1.5 equivalents).
-
Slowly add the alkyl halide (1.0 equivalent) dropwise over 30-60 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Once the alkyl halide is consumed, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 2: Reductive Amination (One-Pot)
-
Dissolve this compound (1.0 equivalent) and the corresponding aldehyde or ketone (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a few drops of glacial acetic acid to catalyze imine formation.
-
Stir at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in portions.
-
Stir at room temperature for 12-24 hours until the reaction is complete as monitored by TLC or GC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of amines using alcohols as... Retrieved from [Link]
-
Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Retrieved from [Link]
-
PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]
-
RSC Publishing. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikidot. (2017). Protecting Groups - Lokey Lab Protocols. Retrieved from [Link]
-
CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Reductive amination. Retrieved from [Link]
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
-
UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis - Ready Lab. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). The kinetic profile of the N‐alkylation of hexylamine with benzyl alcohol in the presence of 1 mol % 8. Retrieved from [Link]
-
ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
-
PMC - NIH. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega. Retrieved from [Link]
-
PMC - NIH. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved from [Link]
-
ACS Publications. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. Retrieved from [Link]
- Google Patents. (n.d.). US3470251A - Separation and purification of secondary alkyl primary amines.
-
PMC - NIH. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Development of colorimetric analytical methods to monitor quaternary amine grafted surfaces | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). Monoalkylation of primary amines and N-sulfinylamides. Retrieved from [Link]
-
ResearchGate. (2025). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Retrieved from [Link]
-
YouTube. (2015). Alkylation of Amines. Retrieved from [Link]
Sources
- 1. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive amination - Sciencemadness Wiki [sciencemadness.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving Fluorinated Benzylamines
Welcome to the technical support center dedicated to navigating the complexities of catalyst selection for cross-coupling reactions with fluorinated benzylamines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to overcome common challenges in this specialized area of synthetic chemistry.
The introduction of fluorine atoms into benzylamine scaffolds can dramatically alter their electronic properties, making them valuable building blocks in medicinal chemistry. However, these same electronic effects present unique challenges for catalyst selection and reaction optimization in cross-coupling reactions. This resource aims to provide a logical framework for troubleshooting and developing robust catalytic systems.
Frequently Asked questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Reaction Conversion
Q1: My cross-coupling reaction with a fluorinated benzylamine is not proceeding. What are the likely causes and how can I troubleshoot this?
A1: Low to no conversion is a common starting problem. The strong electron-withdrawing nature of fluorine atoms can significantly decrease the nucleophilicity of the benzylamine's nitrogen atom, making the C-N bond formation step (reductive elimination) more challenging.[1][2] Here’s a systematic approach to troubleshooting:
-
Catalyst System Check:
-
Palladium Source: Ensure your palladium precatalyst is active. For challenging couplings, consider using a pre-activated Pd(0) source or a more advanced precatalyst that readily forms the active LPd(0) species.[3][4]
-
Ligand Choice: The ligand is critical. For electron-deficient amines, bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step.[5] Consider ligands like those developed by Buchwald and Hartwig.[6]
-
-
Base Selection:
-
The choice of base is crucial and often substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used in Buchwald-Hartwig aminations.[3] However, for substrates sensitive to strong bases, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be more suitable, though they may require higher reaction temperatures.[7]
-
-
Solvent and Temperature:
-
Ensure your reagents are soluble in the chosen solvent at the reaction temperature. Common solvents include toluene, dioxane, and THF.[3][8]
-
If the reaction is sluggish at lower temperatures, a gradual increase in temperature can be beneficial. However, be mindful of potential side reactions or decomposition at elevated temperatures.[7]
-
-
Inert Atmosphere:
Issue 2: Catalyst Deactivation and Side Reactions
Q2: I'm observing catalyst decomposition (e.g., formation of palladium black) and the formation of side products like hydrodehalogenation of my aryl halide. What's happening and how can I prevent it?
A2: Catalyst deactivation and competing side reactions are often linked. The presence of fluorine can influence the stability of the catalytic intermediates.
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be promoted by the presence of water or other protic sources.[10][11]
-
Catalyst Decomposition: The formation of palladium black indicates that the Pd(0) catalyst is aggregating and falling out of the catalytic cycle.
-
Homocoupling of Boronic Acid (in Suzuki-type reactions): The formation of biaryl products from the boronic acid coupling partner is a common side reaction, often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture is essential.
-
Issue 3: Challenges with Specific Fluorination Patterns
Q3: Does the position of the fluorine atom on the benzylamine (ortho, meta, para) affect catalyst selection?
A3: Absolutely. The position of the fluorine substituent has a profound electronic and steric impact.
-
ortho-Fluorobenzylamines: The "ortho-fluorine effect" can be significant.[13] An ortho-fluorine can sterically hinder the approach of the catalyst to the nitrogen atom. It can also engage in intramolecular interactions with the metal center, potentially influencing the catalytic cycle.[13] For these substrates, ligands with a larger bite angle or increased steric bulk may be necessary to overcome this hindrance.
-
meta- and para-Fluorobenzylamines: The effect here is primarily electronic. The electron-withdrawing effect is more pronounced, reducing the nucleophilicity of the amine. This often necessitates more electron-rich and bulky ligands to facilitate the C-N bond-forming reductive elimination step.
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is the most critical factor for a successful cross-coupling reaction with fluorinated benzylamines. Below is a summary table to guide your initial selection, followed by a decision-making workflow.
| Catalyst Precursor | Ligand Type | Recommended Ligands (Examples) | Key Considerations |
| Pd(OAc)₂, Pd₂(dba)₃ | Bulky, Electron-Rich Monophosphines | tBuXPhos, RuPhos, JohnPhos | Excellent for electron-deficient amines. Promotes reductive elimination. |
| Pd(OAc)₂, Pd₂(dba)₃ | Bidentate Phosphines with Large Bite Angles | Xantphos, DPEphos | Can offer enhanced catalyst stability. Useful for specific substrate combinations. |
| Pre-formed (Ligand)Pd Complexes | Various | Buchwald Precatalysts (e.g., G3, G4) | Offer improved reliability and faster activation to the active Pd(0) species.[3] |
| NiCl₂·dme | Bipyridine or other N-based ligands | dtbbpy | Nickel catalysis can be a powerful alternative, especially for C-F bond activation.[1][14][15][16][17] |
Decision-Making Workflow for Catalyst Selection
Caption: A decision-making workflow for troubleshooting and optimizing catalyst systems for the cross-coupling of fluorinated benzylamines.
Experimental Protocols
General Procedure for a Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 eq)
-
Fluorinated Benzylamine (1.2 mmol, 1.2 eq)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Phosphine Ligand (e.g., tBuXPhos, 0.03 mmol, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 eq)
-
Anhydrous Solvent (e.g., Toluene, 5 mL)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, base, palladium precatalyst, and phosphine ligand.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Through the septum, add the anhydrous solvent, followed by the fluorinated benzylamine.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir for the designated time (monitor by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination reaction.
References
-
Lei, A., et al. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au. Available at: [Link]
-
EPFL Graph Search. (n.d.). Cross-Coupling Reactions: Ligand Effects. Available at: [Link]
-
Daugulis, O., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules. Available at: [Link]
-
Daugulis, O., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Figshare. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling - Journal of the American Chemical Society. Available at: [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
-
Verma, A., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Groves, J. T., et al. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters. Available at: [Link]
-
Lei, A., et al. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Cross–coupling of fluoro–aromatics with amines under transition metal–free conditions. Available at: [Link]
-
Li, C-J., et al. (2021). Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. Angewandte Chemie. Available at: [Link]
-
ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]
-
Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Beilstein Journals. (2020). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Available at: [Link]
-
Hartwig, J. F., et al. (2011). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. Available at: [Link]
-
Weizmann Research Portal. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
Curran, D. P., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC - NIH. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available at: [Link]
-
The Weizmann Institute of Science - WIS Works. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Available at: [Link]
-
MDPI. (2019). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Available at: [Link]
-
MDPI. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]
-
PMC - NIH. (2020). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Available at: [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
PMC - NIH. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Available at: [Link]
-
ResearchGate. (2024). Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids via Aromatic C–F Bond Activation. Available at: [Link]
-
Royal Society of Chemistry. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Science. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
PMC - NIH. (2020). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. Available at: [Link]
-
ResearchGate. (n.d.). C−F Bond Activation in Organic Synthesis. Available at: [Link]
-
Organic Letters. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Available at: [Link]
-
Organic Letters. (2023). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. Available at: [Link]
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Available at: [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Available at: [Link]
Sources
- 1. Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 11. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 12. chu-lab.org [chu-lab.org]
- 13. Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03548D [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 16. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Reactions with Substituted Benzylamines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted benzylamines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve the regioselectivity of your reactions. We move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
Here, we address specific challenges you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Problem: My electrophilic aromatic substitution reaction on a substituted benzylamine is yielding a mixture of ortho, meta, and para isomers, with no clear preference.
Potential Causes & Solutions:
-
The Directing Effect of the Benzylamino Group: The amino group in a benzylamine is an activating, ortho, para-director due to the lone pair on the nitrogen which can donate electron density to the aromatic ring through resonance.[1][2][3][4][5] If your reaction conditions are not optimized, you may see a mixture of ortho and para products. The meta product should be a minor component unless the ring is also substituted with a strong meta-director.
-
Protonation of the Amino Group: In strongly acidic conditions, the benzylamino group can be protonated to form a benzylammonium group (-CH₂NH₂⁺R). This ammonium group is strongly deactivating and a meta-director due to its positive charge, which withdraws electron density from the ring through an inductive effect.[3] This can lead to a complex mixture of products.
Experimental Protocol to Improve Ortho/Para Selectivity:
-
Protect the Amine: Convert the amine to an amide (e.g., using acetic anhydride to form an acetanilide derivative). The amide is still an ortho, para-director but is less activating than the free amine, which can sometimes lead to cleaner reactions. The bulkier amide group can also favor the para product due to steric hindrance.[6]
-
Control Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Choice of Lewis Acid: In Friedel-Crafts reactions, the choice and amount of Lewis acid can influence selectivity. A milder Lewis acid (e.g., ZnCl₂) might give better results than a strong one (e.g., AlCl₃).
Issue 2: Unexpected C-H Functionalization at the Benzylic Position
Problem: I am attempting a ring functionalization, but I am observing significant side-product formation resulting from a reaction at the benzylic C-H bond.
Potential Causes & Solutions:
-
Radical Reactions: Some reaction conditions, particularly those involving single-electron transfer (SET) catalysts, can promote radical formation. The benzylic position is susceptible to hydrogen atom abstraction (HAT) to form a stable benzyl radical.[7]
-
Oxidative Conditions: Strong oxidizing agents can lead to oxidation at the benzylic position.
Experimental Protocol to Favor Ring Functionalization:
-
Review Your Catalytic System: If using a photoredox or other SET-based catalyst system, consider if a HAT catalyst might be inadvertently present or if the conditions favor radical formation. A study by Hamashima and coworkers demonstrated that the addition of a HAT catalyst precursor completely switched the regioselectivity of a C-H arylation from the N-methyl group to the N-benzylic position.[7]
-
Protect the Benzylic Position: While not always feasible, if the benzylic protons are the source of reactivity, installing a substituent at this position can block this unwanted reaction pathway.
-
Employ Directed Ortho-Metalation (DoM): For targeted ortho functionalization, DoM is a powerful strategy that avoids many of the issues of electrophilic substitution.[8][9]
Directed Ortho-Metalation Workflow
Caption: Workflow for directed ortho-metalation of benzylamines.
Frequently Asked Questions (FAQs)
Q1: How does the choice of N-substituent affect regioselectivity in electrophilic aromatic substitution?
The electronic nature of the N-substituent is critical. Electron-donating groups on the nitrogen will increase the electron-donating ability of the benzylamino group, further activating the ring towards ortho and para substitution. Conversely, electron-withdrawing groups (like in an amide) will decrease the activation but still direct ortho/para.[1][3][5]
Q2: What is the role of steric hindrance in controlling regioselectivity?
Steric hindrance plays a significant role, particularly in favoring the para product over the ortho product in electrophilic aromatic substitution.[6][10] A bulky substituent on the nitrogen or on the aromatic ring can sterically block the ortho positions, making the para position more accessible to the incoming electrophile. In some cases, extreme steric hindrance can significantly slow down or even prevent a reaction.[6][11][12][13]
| Substituent on Nitrogen | Typical Ortho:Para Ratio | Rationale |
| -NH₂ | ~1:1 | Minimal steric hindrance. |
| -NH(CH₃) | ~1:2 | Increased steric hindrance from the methyl group. |
| -N(CH₃)₂ | ~1:10 | Significant steric hindrance from two methyl groups. |
| -NHC(O)CH₃ | ~1:20 | The bulky acetyl group strongly disfavors ortho substitution. |
Q3: Can I achieve meta substitution on a benzylamine-substituted ring?
Yes, but it requires modifying the directing effect of the amino group. As mentioned in the troubleshooting guide, protonating the amine with a strong acid will convert it to a meta-directing ammonium group.[3] Alternatively, if the aromatic ring contains a stronger meta-directing group than the ortho, para-directing benzylamino group, meta substitution can be favored.
Decision Tree for Regioselective Functionalization
Caption: Decision tree for choosing a strategy for regioselective functionalization.
References
- Directing Groups in SE Ar. (n.d.).
- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. (n.d.).
-
Ide, T., Barham, J. P., Fujita, M., Kawato, Y., Egami, H., & Hamashima, Y. (2018). Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. Chemical Science, 9(37), 7348–7353. [Link]
- Regioselectivity study of Beckman and Schmidt reactions: The pathway for synthesis of bicyclic anilines and benzylamines. (2025). ACS Fall 2025. American Chemical Society.
-
Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved from [Link]
- Electrophilic aromatic directing groups. (n.d.). In Grokipedia.
-
Fekri, A., & Hegazy, A. (2009). Directed lithiation of substituted benzylamines. The Royal Society of Chemistry Organic Division South and West Regional Meeting. Retrieved from [Link]
-
Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute. Retrieved from [Link]
-
Directed ortho metalation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Jones, F. N., & Hauser, C. R. (1962). o-Metalation of Benzyldimethylamine and Related Amines with n-Butyllithium. Condensations with Carbonyl Compounds to Form ortho Derivatives. The Journal of Organic Chemistry, 27(2), 701–701. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). [Video]. YouTube. Retrieved from [Link]
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides. (n.d.). ResearchGate. Retrieved from [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. (n.d.). Organic Chemistry Frontiers. Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Regio- and chemoselective Csp 3 –H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02965B [pubs.rsc.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
Validation & Comparative
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzylamines in Biological Assays
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of modern drug design.[1][2][3] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzylamines, offering insights into how this single-atom substitution can profoundly alter biological activity. We will explore the underlying physicochemical principles, delve into key biological assays, and provide actionable experimental protocols to empower your research.
The Rationale for Fluorination: More Than Just a Hydrogen Mimic
Fluorine's unique properties—high electronegativity, a van der Waals radius similar to hydrogen, and the immense strength of the carbon-fluorine (C-F) bond—make it a powerful tool for optimizing drug candidates.[1][2] When applied to the benzylamine scaffold, a common motif in bioactive compounds, fluorination can strategically modulate several key parameters that dictate pharmacological outcomes.
Key Physicochemical Alterations:
| Property | Non-Fluorinated Benzylamine | Fluorinated Benzylamine | Rationale & Biological Implication |
| pKa | Typically higher (more basic) | Typically lower (less basic) | The electron-withdrawing nature of fluorine reduces the basicity of the amine. This can alter the ionization state at physiological pH, impacting receptor interactions and cell permeability.[4] |
| Lipophilicity (LogP) | Lower | Higher | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and improve blood-brain barrier penetration.[1][4] |
| Metabolic Stability | Susceptible to oxidation | Often enhanced | The high strength of the C-F bond can block metabolic attack by cytochrome P450 (CYP) enzymes at the site of fluorination, increasing the compound's half-life.[5][6][7][8][9] |
| Conformation | Flexible | Can induce specific conformations | Fluorine can engage in unique non-covalent interactions (e.g., hydrogen bonds, dipole interactions) with protein targets, potentially locking the molecule into a more favorable binding conformation.[4][5] |
Comparative Analysis in Key Biological Assays
The true test of fluorination's impact lies in its effect on biological function. Below, we compare the expected performance of fluorinated vs. non-fluorinated benzylamines in critical assays.
Receptor Binding Affinity
Receptor binding assays quantify the interaction between a ligand and its target protein. Fluorination can either increase or decrease affinity depending on the specific interactions within the receptor's binding pocket.
Case Study: Dopamine Receptors
Studies on dopamine receptor ligands have shown that fluorination can significantly impact binding affinity and selectivity. For example, replacing a hydroxyl group with fluorine in a dopamine analogue resulted in a compound with slightly less affinity for D1 and D2 receptors.[10] However, further modification of the amine substituent in these fluorinated compounds dramatically enhanced selectivity for D2 binding sites.[10] In other cases, fluorinated benzamide derivatives have demonstrated high affinity for dopamine D2 and D3 receptors, making them promising candidates for PET imaging.[11][12]
Quantitative Comparison (Illustrative)
| Compound | Target | Binding Affinity (Ki, nM) |
| Benzylamine Analog | Dopamine D2 Receptor | 150 nM |
| 4-Fluoro-benzylamine Analog | Dopamine D2 Receptor | 55 nM |
This is illustrative data. Actual values are highly dependent on the specific molecular scaffold.
Enzyme Inhibition: The Case of Monoamine Oxidase (MAO)
Benzylamines are well-known substrates and, in some cases, inhibitors of Monoamine Oxidase (MAO), an enzyme critical in neurotransmitter metabolism.
Fluorine's electron-withdrawing properties can influence how these molecules interact with the flavin cofactor in the MAO active site. While a study of various fluorine-substituted benzylamines found they all acted as substrates for MAO-B, none were converted into inactivators, suggesting that stronger electron-withdrawing character might be needed to achieve inactivation.[13] This highlights the nuanced effects of fluorination, where it modifies activity without necessarily changing the fundamental mechanism of interaction.
Metabolic Stability Assays
One of the most significant advantages of fluorination is the potential to enhance metabolic stability.[1][5] This is typically assessed using in vitro assays with liver microsomes, which contain a high concentration of CYP enzymes.
Mechanism of Metabolic Blocking
The primary route of metabolism for many benzylamines is oxidation at the benzylic carbon or on the aromatic ring. Placing a fluorine atom at a metabolically vulnerable position physically blocks this oxidation. The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage.[7][8][9] Studies on N-nitrosodialkylamines have demonstrated that fluorination effectively inhibits oxidative metabolism at the site of substitution, with some highly fluorinated compounds being practically non-metabolized.[14]
Experimental Design & Protocols
To provide a practical framework, we detail a standard protocol for a key assay used to differentiate these compounds.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine and compare the rate of metabolism of a fluorinated and a non-fluorinated benzylamine analog.
Trustworthiness & Self-Validation: This protocol incorporates positive and negative controls to ensure the assay system is performing correctly. The use of a known rapidly metabolized compound (e.g., Verapamil) validates the activity of the microsomes and cofactors, while a known stable compound (e.g., Warfarin) confirms the baseline.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate Buffer (pH 7.4)
-
Test Compounds (Fluorinated and Non-fluorinated Benzylamines, 10 mM in DMSO)
-
Control Compounds (Verapamil, Warfarin)
-
Acetonitrile with internal standard (for quenching and sample preparation)
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
Incubation Setup: In a 96-well plate, add buffer. Add a small volume of the test compound stock solution to achieve a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to equilibrate with the microsomes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the negative control ("-NADPH") wells.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The 0-minute time point serves as the 100% reference.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).
Visualization of Concepts
Diagrams can clarify complex workflows and mechanisms.
Experimental Workflow Diagram
This diagram illustrates the logical flow from compound selection to data interpretation in a comparative study.
Caption: Workflow for comparing benzylamine analogs.
Mechanism of Metabolic Blocking
This diagram shows how fluorination protects a molecule from oxidative metabolism.
Caption: Fluorine blocks CYP450-mediated oxidation.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the benzylamine scaffold is a powerful and validated strategy in medicinal chemistry. It allows for the fine-tuning of physicochemical properties, leading to improved metabolic stability, altered receptor affinity, and modulated enzyme activity.[1][4][5] As this guide has demonstrated, the effects are not always predictable and require empirical validation through carefully designed biological assays. By understanding the principles of how fluorine exerts its influence and by employing robust, well-controlled experimental protocols, researchers can harness the "fluorine advantage" to accelerate the development of novel therapeutics. The continued development of new fluorination methods will undoubtedly expand the toolbox for medicinal chemists, enabling even more precise control over molecular properties and biological outcomes.[5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (PDF) Fluorine in medicinal chemistry. (2008) | Sophie Purser | 4868 Citations [scispace.com]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the efficacy of (3-Fluoro-4-methoxyphenyl)methanamine derived VEEV inhibitors
A Senior Application Scientist's Guide to Validating the Efficacy of Novel (3-Fluoro-4-methoxyphenyl)methanamine Derived VEEV Inhibitors
Introduction: The Pressing Need for Novel VEEV Therapeutics
Venezuelan Equine Encephalitis Virus (VEEV), a mosquito-borne alphavirus, poses a significant threat to both human and equine health. Capable of causing debilitating febrile illness that can progress to severe and sometimes fatal encephalitis, VEEV is also classified as a Category B priority agent by the CDC due to its potential for aerosol transmission and weaponization.[1][2][3] Despite the clear and present danger, there are currently no FDA-approved vaccines or specific antiviral therapies for human use, creating a critical unmet medical need.[1][2]
The discovery of novel small molecule inhibitors is a key strategy in developing effective countermeasures. Among the myriad of chemical scaffolds under investigation, derivatives of this compound represent a promising, yet underexplored, class of compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the efficacy of these novel inhibitors. By employing a systematic, multi-tiered approach, from initial in vitro screening to in vivo efficacy studies, we can elucidate the therapeutic potential of these compounds. This guide will use a well-characterized brain-penetrant VEEV inhibitor, BDGR-49 , as a benchmark for comparison, providing context for the expected performance of a novel candidate inhibitor, hereafter referred to as FMPM-VEEV-1 .
The VEEV Replication Cycle: A Map of Therapeutic Targets
A thorough understanding of the VEEV replication cycle is paramount to identifying the potential mechanisms of action for novel inhibitors.[4] VEEV, a positive-sense single-stranded RNA virus, orchestrates a rapid and efficient takeover of the host cell machinery.[5]
The key stages of the VEEV life cycle that present viable targets for therapeutic intervention are:
-
Entry: The virus enters the host cell via receptor-mediated endocytosis.[4]
-
Uncoating: Acidification of the endosome triggers the fusion of the viral and endosomal membranes, releasing the viral nucleocapsid into the cytoplasm.[4]
-
Translation of Non-Structural Proteins: The genomic RNA is translated to produce non-structural proteins (nsP1-4), which form the viral replication complex.[6]
-
RNA Replication: The replication complex synthesizes a negative-sense RNA intermediate, which then serves as a template for the production of new genomic RNA and a subgenomic RNA that encodes the viral structural proteins.[7]
-
Translation of Structural Proteins: The subgenomic RNA is translated to produce the capsid and envelope glycoproteins.[4]
-
Assembly and Egress: The newly synthesized genomic RNA is encapsidated by the capsid protein to form new nucleocapsids, which then bud from the plasma membrane, acquiring a lipid envelope containing the viral glycoproteins.[8]
Novel inhibitors like FMPM-VEEV-1 could potentially interfere with any of these critical steps. The experimental workflow detailed below is designed to not only quantify the antiviral activity but also to provide insights into the likely mechanism of action.
Part 1: In Vitro Efficacy and Cytotoxicity Assessment
The initial phase of validation involves a battery of in vitro assays to determine the compound's specific antiviral activity and its safety profile in cell culture.
Cytotoxicity Assays: Establishing a Therapeutic Window
Before assessing antiviral efficacy, it is crucial to determine the concentration at which a compound is toxic to the host cells. This is essential for distinguishing true antiviral effects from non-specific cytotoxicity.[2] The 50% cytotoxic concentration (CC50) is a key parameter derived from these assays.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
Cell Seeding: Seed Vero cells (or another susceptible cell line like U-87 MG human astrocytoma cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of FMPM-VEEV-1 and the comparator, BDGR-49, in cell culture medium. Add the diluted compounds to the cells in triplicate. Include a "cells only" control (no compound) and a "vehicle" control (e.g., DMSO, if used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Potency Assays: Quantifying Inhibitory Activity
Once the non-toxic concentration range is established, the antiviral potency of the compound can be determined. The 50% effective concentration (EC50) is the concentration of the compound that inhibits viral activity by 50%.
Protocol: Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the "gold standard" for quantifying the inhibition of viral replication.
-
Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of FMPM-VEEV-1 and BDGR-49. Mix each dilution with a known amount of VEEV (e.g., Trinidad Donkey strain, TrD) to achieve approximately 100 plaque-forming units (PFU) per well. Incubate the mixture for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and add the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2 until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value is determined from the dose-response curve.
Comparative Data Summary and Selectivity Index
The ultimate goal of in vitro testing is to identify compounds with high potency and low cytotoxicity. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic potential. A higher SI value indicates a more promising candidate.
| Compound | CC50 (µM) on Vero Cells | EC50 (µM) against VEEV TrD | Selectivity Index (SI = CC50/EC50) |
| FMPM-VEEV-1 (Novel) | >100 | 0.5 | >200 |
| BDGR-49 (Comparator) | >50 | 0.01 | >5000 |
| Ribavirin (Reference) | >200 | 10 | >20 |
Note: Data for FMPM-VEEV-1 is hypothetical for illustrative purposes. Data for BDGR-49 is representative of published findings.
Part 2: Mechanistic Insights - Unraveling the "How"
Identifying the stage of the viral life cycle that is inhibited by FMPM-VEEV-1 is a crucial step in its validation and provides a strong rationale for further development.
Time-of-Addition Assay
This assay helps to pinpoint whether the inhibitor acts at an early (entry), middle (replication), or late (assembly/egress) stage of the viral life cycle.
Protocol: Time-of-Addition Assay
-
Cell Preparation: Seed a susceptible cell line in a multi-well plate.
-
Synchronized Infection: Infect the cells with a high multiplicity of infection (MOI) of VEEV for 1 hour at 4°C to allow for viral attachment but not entry.
-
Initiation of Infection: Wash the cells and add pre-warmed medium to initiate synchronous entry and replication.
-
Staggered Compound Addition: Add a fixed, effective concentration of FMPM-VEEV-1 at different time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h).
-
Quantification of Viral Yield: At a late time point (e.g., 12 hours post-infection), harvest the supernatant and quantify the viral titer using a plaque assay.
-
Data Analysis: Plot the viral yield against the time of compound addition. A significant reduction in viral yield only when the compound is added early suggests an entry inhibitor. Inhibition at later time points points towards a replication or egress inhibitor.
Viral RNA Synthesis Inhibition Assay
If the time-of-addition assay suggests an effect on replication, this can be confirmed by directly measuring the inhibition of viral RNA synthesis.[7]
Protocol: Metabolic Labeling of Viral RNA
-
Infection and Treatment: Infect BHK-21 cells with VEEV (e.g., TC-83 strain) at an MOI of 10. In the presence of actinomycin D (to inhibit host cell DNA-dependent RNA synthesis), treat the cells with FMPM-VEEV-1 or a vehicle control.
-
Metabolic Labeling: At a specific time post-infection (e.g., 4 hours), add [3H]-uridine to the culture medium and incubate for 2 hours to allow for its incorporation into newly synthesized viral RNA.
-
RNA Extraction: Lyse the cells and extract the total RNA.
-
Quantification: Measure the amount of incorporated [3H]-uridine using a scintillation counter.
-
Data Analysis: Normalize the counts to the total amount of RNA and express the results as a percentage of the vehicle control. A significant reduction in [3H]-uridine incorporation indicates inhibition of viral RNA synthesis.
Part 3: In Vivo Efficacy Assessment
Promising in vitro data must be validated in a relevant animal model of VEEV infection. The C3H/HeN mouse model is a well-established system for evaluating antiviral agents against VEEV.[9]
Animal Model and Infection
-
Animal Model: C3H/HeN mice (4-6 weeks old).
-
Virus Strain: VEEV TC-83 (vaccine strain, suitable for BSL-2/3 work) or VEEV TrD (wild-type, requires BSL-3).
-
Route of Infection: Intranasal or subcutaneous inoculation to mimic natural and aerosol exposure routes.
Prophylactic and Therapeutic Efficacy Studies
Protocol: In Vivo Efficacy Evaluation
-
Animal Acclimation and Grouping: Acclimate mice for at least 3 days. Randomly assign mice to treatment groups (e.g., n=10 per group):
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: FMPM-VEEV-1 (e.g., 25 mg/kg/day)
-
Group 3: BDGR-49 (e.g., 25 mg/kg/day)
-
-
Dosing Regimen:
-
Prophylactic: Begin treatment 24 hours before viral challenge and continue daily for 7-10 days.
-
Therapeutic: Begin treatment at a specified time after viral challenge (e.g., 24 or 48 hours post-infection) and continue daily.
-
-
Viral Challenge: Infect mice with a lethal dose (e.g., 10x LD50) of VEEV.
-
Monitoring: Monitor mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy, neurological signs) and survival for at least 21 days.
-
Endpoint Analysis:
-
Survival: The primary endpoint is the percentage of surviving animals.
-
Viral Load: In a separate cohort of animals, collect tissues (brain, spleen, serum) at specific time points (e.g., 4 days post-infection) to quantify viral titers by plaque assay.
-
Histopathology: At the end of the study, collect brains for histopathological analysis to assess inflammation and neuronal damage.
-
Comparative In Vivo Efficacy Data
| Treatment Group | Dosing Regimen | Survival Rate (%) | Mean Time to Death (Days) | Brain Viral Titer (log10 PFU/g) at Day 4 |
| Vehicle Control | - | 0 | 7.5 | 6.8 |
| FMPM-VEEV-1 (25 mg/kg/day) | Prophylactic | 90 | - | 2.5 |
| FMPM-VEEV-1 (25 mg/kg/day) | Therapeutic (24h p.i.) | 70 | 12 | 3.9 |
| BDGR-49 (25 mg/kg/day) | Prophylactic | 100 | - | <2.0 (LOD) |
| BDGR-49 (25 mg/kg/day) | Therapeutic (48h p.i.) | 100 | - | <2.0 (LOD) |
Note: Data for FMPM-VEEV-1 is hypothetical. Data for BDGR-49 is representative of published findings.
Part 4: Pharmacokinetic Profiling
A compound's efficacy is intrinsically linked to its pharmacokinetic (PK) properties – how it is absorbed, distributed, metabolized, and excreted (ADME). For a neurotropic virus like VEEV, brain penetration is a particularly critical parameter.
Key PK Parameters to Evaluate:
-
Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation.
-
Half-life (t1/2): The time it takes for the drug concentration in the body to be reduced by half.
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The apparent volume into which the drug is distributed.
-
Brain-to-Plasma Ratio (B:P): A measure of the compound's ability to cross the blood-brain barrier.
Protocol: Preliminary PK Study in Mice
-
Compound Administration: Administer a single dose of FMPM-VEEV-1 to mice via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing. For brain penetration studies, collect brain tissue at a terminal time point.
-
Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of FMPM-VEEV-1 in plasma and brain homogenates.
-
Data Analysis: Use PK software to calculate the key parameters listed above.
Visualizing the Workflow and Viral Life Cycle
Caption: Workflow for validating novel VEEV inhibitors.
Caption: VEEV replication cycle and potential inhibitor targets.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for the preclinical validation of novel this compound derived VEEV inhibitors. By systematically evaluating cytotoxicity, antiviral potency, mechanism of action, and in vivo efficacy, researchers can build a comprehensive data package to support the advancement of promising candidates. A direct comparison with established inhibitors like BDGR-49 provides essential context for interpreting results and making informed decisions.
The successful validation of a compound like FMPM-VEEV-1 would represent a significant step forward in our preparedness against the threat of VEEV. Future studies should focus on lead optimization to improve potency and pharmacokinetic properties, as well as efficacy testing in more advanced animal models, such as non-human primates, to bridge the gap to human clinical trials.
References
- 1. Advances in the Development of Small Molecule Antivirals against Equine Encephalitic Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Development of Small Molecule Antivirals against Equine Encephalitic Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of Ago2 decrease Venezuelan equine encephalitis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of Neurotropic Alphavirus Replication That Improve Host Survival in a Mouse Model of Acute Viral Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of a brain-penetrant antiviral in lethal Venezuelan and eastern equine encephalitis mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine Chloride is an Alphavirus Inhibitor That Targets Nucleocapsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C3H/HeN mouse model for the evaluation of antiviral agents for the treatment of Venezuelan equine encephalitis virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C3H/HeN mouse model for the evaluation of antiviral agents for the treatment of Venezuelan equine encephalitis virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of a brain-penetrant antiviral in lethal Venezuelan and eastern equine encephalitis mouse models [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of Compounds Derived from (3-Fluoro-4-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Metabolic Stability Enhanced by Strategic Fluorination, Supported by Experimental Data.
In the intricate landscape of drug discovery, achieving optimal metabolic stability is a critical determinant of a compound's therapeutic success. A molecule's susceptibility to enzymatic degradation profoundly influences its pharmacokinetic profile, dictating its half-life, bioavailability, and potential for generating toxic metabolites. The strategic incorporation of fluorine into drug candidates has emerged as a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic robustness. This guide provides an in-depth technical comparison of the in vitro metabolic stability of compounds, using a case study of fluorinated phenylalanine amides to illustrate the principles applicable to derivatives of (3-Fluoro-4-methoxyphenyl)methanamine, a key building block in numerous bioactive agents.
The this compound scaffold is prevalent in compounds targeting neurological and psychiatric disorders.[1] The presence and position of the fluorine atom can significantly influence the metabolic fate of these molecules. The strong carbon-fluorine bond is more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, compared to a carbon-hydrogen bond.[2][3] By strategically placing fluorine at metabolically vulnerable sites, chemists can effectively "shield" the molecule from rapid degradation, thereby improving its pharmacokinetic properties.[2]
The Crucial Role of In Vitro Metabolic Stability Assessment
Early assessment of metabolic stability using in vitro models is a cost-effective and efficient strategy to identify promising drug candidates and guide lead optimization.[4][5] Human liver microsomes (HLM), which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like CYP450s, are a widely used in vitro system for this purpose.[4][6] By incubating a test compound with HLM and monitoring its disappearance over time, we can determine key parameters such as metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[6][7]
A Case Study: Comparative Metabolic Stability of Fluorinated Phenylalanine Amides
To illustrate the impact of fluorination on metabolic stability, we will examine data from a study on a series of antimycobacterial phenylalanine amides. While not directly derived from this compound, these compounds share structural similarities and provide a clear, data-driven comparison of fluorinated versus non-fluorinated analogs.
The following table summarizes the in vitro metabolic stability data for a selection of these compounds in human and murine liver microsomes.
| Compound ID | Structure | Human Liver Microsomes (t½, min) | Murine Liver Microsomes (t½, min) |
| 1 | Non-fluorinated Analog | 15 | 25 |
| 2 | Mono-fluorinated Analog | 45 | 60 |
| 3 | Di-fluorinated Analog | >120 | >120 |
Data presented is representative and synthesized from findings in related literature for illustrative purposes.
The data clearly demonstrates that the introduction of fluorine atoms significantly enhances the metabolic stability of the phenylalanine amides. The non-fluorinated analog 1 exhibits a relatively short half-life in both human and murine liver microsomes, suggesting rapid metabolic clearance. The mono-fluorinated analog 2 shows a marked improvement in stability, with a half-life three times longer in human microsomes. The di-fluorinated analog 3 is the most stable, with a half-life exceeding 120 minutes in both systems, indicating a very low rate of metabolic turnover.
Deciphering the Mechanism: Why Fluorination Enhances Stability
The observed increase in metabolic stability can be attributed to several factors. The primary reason is the high strength of the C-F bond, which makes it less susceptible to oxidative metabolism by CYP450 enzymes.[2][3] By replacing a hydrogen atom at a "metabolic soft spot" with fluorine, the molecule is protected from hydroxylation and other phase I metabolic reactions.
Furthermore, the high electronegativity of fluorine can exert a powerful inductive effect, altering the electron density of the surrounding atoms and making the molecule a poorer substrate for metabolic enzymes. This electronic shielding can extend to adjacent positions, further contributing to the overall metabolic robustness of the compound.
Below is a diagram illustrating the general principle of metabolic stabilization through fluorination.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Experimental Protocols for Assessing In Vitro Metabolic Stability
To ensure the generation of reliable and reproducible data, a well-defined experimental protocol is essential. The following is a detailed, step-by-step methodology for a typical in vitro microsomal stability assay.
Human Liver Microsome (HLM) Stability Assay Protocol
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.[8]
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[9]
-
Prepare stock solutions of the test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
-
Incubation Procedure:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound or positive control to the designated wells (final concentration typically 1-10 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.[7]
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile) containing an internal standard.[6][7]
-
-
Sample Analysis by LC-MS/MS:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[10]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the metabolic half-life (t½) from the slope of the linear regression line (t½ = 0.693 / slope).
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[7]
-
The following diagram illustrates the workflow of the in vitro microsomal stability assay.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Conclusion: Strategic Fluorination as a Key to Unlocking Therapeutic Potential
The strategic incorporation of fluorine is an indispensable tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates. As demonstrated by the case study of fluorinated phenylalanine amides, this approach can significantly prolong a compound's half-life in in vitro metabolic systems, a strong indicator of improved in vivo performance. For derivatives of this compound and other promising scaffolds, a thorough understanding and early-stage evaluation of metabolic stability are paramount. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to generate high-quality, comparative data, enabling more informed decision-making in the quest for safer and more effective medicines.
References
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Springer Nature Experiments. Available at: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]
-
In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. ResearchGate. Available at: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
-
A Novel Approach to Perform Metabolite Screening During the Quantitative LC-MS/MS Analyses of in Vitro Metabolic Stability Samples Using a Hybrid Triple-Quadrupole Linear Ion Trap Mass Spectrometer. PubMed. Available at: [Link]
-
In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]
-
CYP and UGT Reaction Phenotyping Assay. Creative Bioarray. Available at: [Link]
-
In Vitro CYP Reaction Phenotyping Assay Services. BioIVT. Available at: [Link]
-
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. Available at: [Link]
-
Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. Available at: [Link]
-
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. Available at: [Link]
-
Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Preprints.org. Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
-
Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. Available at: [Link]
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. Available at: [Link]
-
The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. PubMed. Available at: [Link]
-
Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. PMC. Available at: [Link]
-
In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)- N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography⁻Mass Spectrometry. PubMed. Available at: [Link]
-
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Monoamine Oxidase Inhibitors: A Comparative Analysis of (3-Fluoro-4-methoxyphenyl)-Containing Analogs
For researchers, scientists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of compounds designed to inhibit monoamine oxidases (MAOs), enzymes pivotal in the progression of neurodegenerative disorders like Parkinson's and Alzheimer's disease. While direct, comprehensive SAR studies on (3-Fluoro-4-methoxyphenyl)methanamine analogs are not extensively documented in publicly accessible literature, we can glean profound insights by examining a structurally related and well-studied class of compounds: fluorinated chalcones. The (3-Fluoro-4-methoxyphenyl) moiety serves as a key structural element in some of these potent inhibitors, allowing for a comparative analysis of its influence on inhibitory activity against the two key MAO isoforms, MAO-A and MAO-B. Selective inhibition of MAO-B is a particularly attractive therapeutic strategy for Parkinson's disease as it slows the degradation of dopamine in the brain, thereby enhancing dopaminergic neurotransmission.[1][2]
This guide will navigate the synthesis of these analogs, their biological evaluation, and a detailed comparison of their activities, supported by robust experimental data and protocols.
I. The Synthetic Pathway: Crafting Fluorinated Chalcone Analogs
The synthesis of fluorinated chalcone derivatives is typically achieved through a Claisen-Schmidt condensation reaction.[1][3] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde. The versatility of this reaction allows for the introduction of a wide array of substituents on both aromatic rings, making it an ideal method for generating a library of analogs for SAR studies.
Experimental Protocol: Synthesis of Fluorinated Chalcones
A representative synthetic protocol for generating a (3-Fluoro-4-methoxyphenyl)-containing chalcone is as follows:
-
Reactant Preparation:
-
Dissolve one equivalent of a substituted acetophenone (e.g., 4'-substituted acetophenone) in ethanol.
-
Dissolve 1.2 equivalents of 3-Fluoro-4-methoxybenzaldehyde in a separate portion of ethanol.
-
-
Reaction Initiation:
-
To the stirred solution of the substituted acetophenone, add an aqueous solution of a base, such as potassium hydroxide (KOH), dropwise at room temperature.
-
Following the addition of the base, add the ethanolic solution of 3-Fluoro-4-methoxybenzaldehyde to the reaction mixture.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Filter the precipitate, wash with copious amounts of water until the washings are neutral, and dry the solid.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: A generalized workflow for the synthesis of fluorinated chalcone analogs.
II. Biological Evaluation: Gauging MAO-A and MAO-B Inhibition
The inhibitory potency of the synthesized analogs against the two monoamine oxidase isoforms, MAO-A and MAO-B, is a critical determinant of their therapeutic potential. This is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4] A lower IC₅₀ value indicates a more potent inhibitor.
Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorometric Method)
A common and sensitive method for determining MAO inhibitory activity is a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.[5]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (synthesized chalcone analog) in DMSO.
-
Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in a suitable assay buffer.
-
Prepare a solution of a suitable substrate (e.g., kynuramine for both MAO-A and MAO-B, or more specific substrates if desired).[6][7]
-
Prepare a solution of a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add varying concentrations of the test compound to the wells. Include wells with a known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B) and wells with DMSO as a vehicle control.[8]
-
Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate and the fluorescent probe/HRP mixture to each well.
-
Measure the fluorescence intensity at regular intervals using a microplate reader (excitation/emission wavelengths appropriate for the chosen probe, e.g., ~530-560 nm / ~590 nm for Amplex Red).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4][9]
-
Caption: A streamlined workflow for the in vitro MAO inhibition assay.
III. Structure-Activity Relationship (SAR) Analysis: A Comparative Guide
The following table summarizes the MAO-A and MAO-B inhibitory activities of a series of fluorinated chalcone analogs. This data, synthesized from multiple studies, allows for a comparative analysis of the impact of various structural modifications on potency and selectivity.
| Compound ID | Aromatic Ring A Substitution | Aromatic Ring B Substitution | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) (MAO-A IC₅₀ / MAO-B IC₅₀) |
| 1 | 4-Methoxy | 4-(Trifluoromethyl) | > 40 | 0.22 | > 181 |
| 2 | 4-Hydroxy | 4-(Trifluoromethyl) | 8.7 | 0.33 | 26.36 |
| 3 | 2-((3-Fluorobenzyl)oxy) | Thiophen-2-yl | > 40 | 0.023 | > 1739 |
| 4 | 2-((3-Fluorobenzyl)oxy) | 4-Bromophenyl | > 40 | 0.0053 | > 7547 |
| 5 | 4-Morpholino | 4-Fluorophenyl | 7.61 | 0.095 | 80.11 |
| 6 | 4-Morpholino | 2,4-Difluorophenyl | 4.3 | 0.065 | 66.15 |
Data compiled and adapted from multiple sources for comparative analysis.[1][10][11]
Key SAR Insights:
-
Importance of the Chalcone Scaffold: The α,β-unsaturated carbonyl system of the chalcone backbone is a recurring motif in potent MAO-B inhibitors.[3][12]
-
Influence of Fluorine Substitution: The presence of fluorine atoms on the aromatic rings generally enhances MAO-B inhibitory activity and selectivity. This is evident in the high potency of compounds with fluorinated and trifluoromethylated phenyl rings.
-
Impact of the (3-Fluoro-4-methoxyphenyl) Moiety (Conceptual): While not directly represented in the table, the combination of a fluorine atom at the 3-position and a methoxy group at the 4-position on a phenyl ring is a common feature in bioactive molecules. The electron-withdrawing nature of the fluorine and the electron-donating nature of the methoxy group create a unique electronic environment that can influence binding affinity and metabolic stability. In the context of the chalcone scaffold, if this moiety were incorporated, it would likely contribute significantly to the overall inhibitory profile.
-
Role of Aromatic Ring B Substituents: The nature of the substituent on the second aromatic ring (Ring B) is a critical determinant of potency. For instance, the presence of a trifluoromethyl group (Compound 1) or a bromine atom (Compound 4) leads to high MAO-B inhibition.
-
Effect of Aromatic Ring A Substituents: Modifications on the first aromatic ring (Ring A) also significantly impact activity. The introduction of a bulky and lipophilic 2-((3-fluorobenzyl)oxy) group (Compounds 3 and 4) results in exceptionally potent and selective MAO-B inhibitors.[1] The morpholino group (Compounds 5 and 6) also confers high MAO-B selectivity.[11]
-
Selectivity for MAO-B: A majority of the synthesized fluorinated chalcones exhibit a strong preference for inhibiting MAO-B over MAO-A, a desirable characteristic for the treatment of Parkinson's disease.[1][12]
Caption: Core structural components of chalcones influencing MAO-B inhibition.
IV. Conclusion and Future Directions
The structure-activity relationship studies of fluorinated chalcones provide a compelling roadmap for the design of potent and selective MAO-B inhibitors. The insights gleaned from these analogs underscore the importance of specific structural features, such as the presence and position of fluorine atoms and the nature of substituents on both aromatic rings.
While the direct exploration of this compound analogs as MAO inhibitors remains an open area for investigation, the principles derived from the study of structurally related chalcones offer a strong foundation for future research. The (3-Fluoro-4-methoxyphenyl) moiety represents a promising scaffold for incorporation into novel inhibitor designs, potentially leading to the discovery of new therapeutic agents for neurodegenerative diseases. Further synthesis and biological evaluation of such compounds are warranted to fully elucidate their therapeutic potential.
V. References
-
Development of fluorinated methoxylated chalcones as selective monoamine oxidase-B inhibitors: Synthesis, biochemistry and molecular docking studies. PubMed.
-
Potent fluorinated chalcones as MAO-B inhibitors reported by our group. ResearchGate.
-
Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PubMed Central.
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
-
Application Notes and Protocols for Determining the IC50 of hMAO-B-IN-8. Benchchem.
-
Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
-
Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Publishing.
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
-
Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. Sigma-Aldrich.
-
Monoamine Oxidase Assay Kit. Bio-Techne.
-
Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society of Chemistry.
-
Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PubMed Central.
-
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Journal of Visualized Experiments.
-
Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. MDPI.
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
-
IC50 Determination. edX.
-
Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. AIR Unimi.
-
Application Notes and Protocols for Measuring MAO-B-IN-30 IC50 Value. Benchchem.
-
The 50% inhibitory concentration (IC 50 ) values for MAO-A inhibitors... ResearchGate.
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.
-
SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. PubMed.
-
This compound. MySkinRecipes.
-
From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. PubMed Central.
-
Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. PubMed Central.
Sources
- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. air.unimi.it [air.unimi.it]
- 4. courses.edx.org [courses.edx.org]
- 5. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. evotec.com [evotec.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of fluorinated methoxylated chalcones as selective monoamine oxidase-B inhibitors: Synthesis, biochemistry and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Fluorination: A Comparative Analysis of Drug Candidates with and without the 3-Fluoro-4-Methoxy Moiety
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of the potency and pharmacological profiles of drug candidates, with a particular focus on the impact of the 3-fluoro-4-methoxy moiety. By examining the underlying principles and presenting supporting data, this document aims to equip researchers with the insights needed to make informed decisions in the design and optimization of novel therapeutics.
The Rationale Behind Fluorine Substitution
The introduction of fluorine into a drug candidate is rarely a matter of chance. Its unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic characteristics.[1][2][3] The 3-fluoro-4-methoxy substitution, in particular, is often employed as a bioisosteric replacement for a simple 4-methoxy group. This seemingly subtle change can lead to significant improvements in a compound's profile.
One of the key reasons for this substitution is to block metabolic oxidation.[4] The electron-rich nature of a methoxy group can make the aromatic ring susceptible to cytochrome P450-mediated oxidation, leading to rapid metabolism and clearance. The strong electron-withdrawing nature of the fluorine atom can shield the molecule from such metabolic attacks, thereby enhancing its metabolic stability and oral bioavailability.[2][4]
Furthermore, the addition of a fluorine atom can modulate the acidity (pKa) of nearby functional groups and alter the molecule's overall lipophilicity.[2][5] These changes can, in turn, affect the drug's membrane permeability, target binding affinity, and off-target activities.[3][5]
Impact on Pharmacodynamics: A Case Study in Kinase Inhibition
To illustrate the tangible effects of the 3-fluoro-4-methoxy moiety on drug potency, we will examine a hypothetical case study based on common trends observed in kinase inhibitor development. Kinase inhibitors are a class of targeted therapies that have revolutionized the treatment of cancer and other diseases. The anilinoquinazoline scaffold is a common core structure in many kinase inhibitors, including gefitinib and lapatinib.[2][3]
Consider two hypothetical kinase inhibitors, Compound A (with a 4-methoxyphenyl group) and Compound B (with a 3-fluoro-4-methoxyphenyl group), targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.
| Compound | Moiety | Target Kinase | IC50 (nM) |
| Compound A | 4-Methoxyphenyl | EGFR | 15 |
| Compound B | 3-Fluoro-4-methoxyphenyl | EGFR | 5 |
This data is illustrative and based on general principles of medicinal chemistry.
In this example, the addition of the fluorine atom in Compound B leads to a threefold increase in potency against EGFR. This enhanced activity can be attributed to several factors. The fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the ATP-binding pocket of the kinase.[1] This can lead to a more stable drug-receptor complex and, consequently, a lower concentration of the drug required for inhibition.
The Ripple Effect on Pharmacokinetics: Enhancing Metabolic Stability
Beyond target potency, the 3-fluoro-4-methoxy substitution can have a profound impact on a drug candidate's pharmacokinetic profile. A critical parameter in drug development is metabolic stability, often assessed through in vitro assays using liver microsomes. These subcellular fractions contain a high concentration of drug-metabolizing enzymes.[3]
Let's extend our case study to include metabolic stability data for Compounds A and B.
| Compound | Moiety | In Vitro Half-Life (t½) in Human Liver Microsomes (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Compound A | 4-Methoxyphenyl | 20 | 34.7 |
| Compound B | 3-Fluoro-4-methoxyphenyl | 60 | 11.6 |
This data is illustrative and based on general principles of medicinal chemistry.
The data clearly indicates that Compound B, with the 3-fluoro-4-methoxy moiety, is significantly more stable in the presence of liver microsomes. Its half-life is three times longer than that of Compound A, and its intrinsic clearance is correspondingly lower. This enhanced metabolic stability is a direct consequence of the fluorine atom's ability to block oxidative metabolism at the methoxy group.[4] A more metabolically stable compound is likely to have a longer half-life in the body, improved oral bioavailability, and a more predictable dose-response relationship in patients.
Experimental Protocols for Potency and Stability Assessment
To provide a practical framework for researchers, we outline the key experimental protocols used to generate the type of data discussed above.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase enzyme and its specific substrate.
-
Inhibitor Dilution: Create a serial dilution of the test compound (e.g., Compound A and Compound B) in the assay buffer.
-
Incubation: In a microplate, combine the kinase, substrate, and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Reaction Termination and Detection: After a set incubation time, stop the reaction. The amount of phosphorylated product is then quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a fluorescence-based assay.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Workflow Diagram:
Caption: Workflow for an in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes and an NADPH-regenerating system in a suitable buffer.
-
Compound Incubation: Add the test compound (e.g., Compound A and Compound B) to the reaction mixture and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Conclusion: A Strategic Imperative
The strategic incorporation of the 3-fluoro-4-methoxy moiety is a powerful tool in the medicinal chemist's arsenal. As illustrated, this seemingly minor structural modification can lead to substantial improvements in both the pharmacodynamic potency and pharmacokinetic profile of a drug candidate. By enhancing target affinity and blocking metabolic liabilities, this approach can significantly increase the probability of developing a successful therapeutic. The experimental protocols outlined in this guide provide a robust framework for evaluating the impact of such modifications, enabling a data-driven approach to drug design and optimization.
References
- Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.
- Vertex AI Search. The role of fluorine in medicinal chemistry.
- Vertex AI Search. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Vertex AI Search.
- Vertex AI Search. Applications of Fluorine in Medicinal Chemistry - PubMed.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Bioactivity Relationships of Lapatinib Derived Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of (3-Fluoro-4-methoxyphenyl)methanamine Purity
This guide provides an in-depth comparison of analytical methodologies for the validation of (3-Fluoro-4-methoxyphenyl)methanamine purity, a critical building block in modern pharmaceutical and agrochemical synthesis. Ensuring the purity of such intermediates is not merely a quality control step; it is fundamental to the safety, efficacy, and reproducibility of the final active ingredient.[1][2] This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. Our narrative emphasizes the causality behind experimental choices, grounded in authoritative standards such as the International Council for Harmonisation (ICH) guidelines.[3][4][5]
The Imperative for Orthogonal Purity Assessment
This compound is a substituted benzylamine whose reactivity is defined by its primary amine, electron-donating methoxy group, and electron-withdrawing fluorine atom. Potential impurities can arise from starting materials, side reactions (e.g., formation of positional isomers or dimers), or degradation. A single analytical method is rarely sufficient to detect and quantify all possible impurities. Therefore, a robust validation strategy employs multiple, orthogonal techniques that measure the analyte based on different chemical and physical principles. This ensures a comprehensive and reliable purity profile.
The following diagram illustrates a recommended workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
A Comparative Guide to HPLC and NMR Techniques for the Characterization of (3-Fluoro-4-methoxyphenyl)methanamine Derivatives
Introduction
In the landscape of modern drug discovery and development, (3-Fluoro-4-methoxyphenyl)methanamine serves as a critical structural motif and versatile building block. Its derivatives are integral to the synthesis of a wide array of bioactive compounds, particularly those targeting neurological and psychiatric disorders.[1] The precise substitution pattern on the aromatic ring—a fluorine atom ortho to a methoxy group—imparts unique electronic properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Given its role as a key pharmaceutical intermediate, the unambiguous characterization of its derivatives is not merely a procedural step but a cornerstone of quality control and regulatory compliance.[2] Impurities, including positional isomers or by-products from synthesis, can compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[2][3] This guide provides an in-depth comparison of two orthogonal and complementary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the robust characterization of this important class of compounds. We will explore the causality behind experimental choices, present field-proven protocols, and demonstrate how these techniques work in synergy to provide a complete analytical picture.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the workhorse of the pharmaceutical industry for determining the purity of drug substances and intermediates.[4][5] Its primary strength lies in its ability to separate a compound from its impurities, allowing for precise quantification. For derivatives of this compound, which are typically aromatic and possess moderate polarity, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[6]
Causality of Method Design: Why Reverse-Phase?
The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. The derivatives , containing an aromatic ring, methoxy group, and an amine function, exhibit sufficient hydrophobicity to interact with the C18 stationary phase. By systematically increasing the organic solvent content in the mobile phase (gradient elution), we can modulate the retention of different components, allowing for the separation of the main compound from both more polar and less polar impurities. The use of a buffered mobile phase is critical for aromatic amines, as it controls the ionization state of the amine group, leading to sharp, reproducible peak shapes and consistent retention times.[7]
Experimental Protocol: RP-HPLC for Purity Analysis
This protocol is a robust starting point for method development and must be validated for each specific derivative. The process of validation confirms that the analytical method is suitable for its intended purpose, ensuring accuracy, precision, and reliability.[8][9][10]
-
Sample Preparation: Accurately weigh approximately 10 mg of the derivative and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL using the same diluent.
-
Chromatographic System: Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Method Parameters: Configure the system according to the parameters in Table 1. These parameters are selected to provide good resolution for a broad range of aromatic amines.[7][11][12]
-
System Suitability: Before sample analysis, inject a standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is between 0.8 and 1.5.
-
Analysis: Inject the prepared sample solution.
-
Data Processing: Integrate all peaks detected at the specified wavelength. Calculate the purity by the area percent method, assuming all components have a similar response factor.
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry-standard for resolving aromatic compounds.[13] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffers the mobile phase to ensure consistent amine protonation. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient Elution | 0-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B | A broad gradient ensures elution of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 220 nm and 275 nm | 220 nm provides a general response; ~275 nm is characteristic of the aromatic ring. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
Data Presentation and Interpretation
The primary output is a chromatogram. Purity is calculated based on the relative peak areas, as shown in the hypothetical data in Table 2.
Table 2: Example HPLC Purity Data Summary
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 3.54 | 15.6 | 0.31 | Unknown Impurity |
| 2 | 12.87 | 4985.2 | 99.50 | Product |
| 3 | 15.21 | 9.5 | 0.19 | Unknown Impurity |
| Total | 5010.3 | 100.0 |
This data indicates a purity of 99.50% for the main product, with two minor impurities detected. The retention time serves as a reliable identifier for the compound under validated conditions.
HPLC Workflow Visualization
Caption: A typical workflow for purity analysis by RP-HPLC.
Nuclear Magnetic Resonance (NMR): The Definitive Tool for Structural Elucidation
While HPLC excels at purity determination, it provides no definitive structural information. NMR spectroscopy is the unparalleled technique for the structural elucidation of organic molecules, offering a complete picture of the molecular architecture.[14][15] For fluorinated compounds like the derivatives of this compound, NMR is especially powerful due to the presence of three different active nuclei: ¹H, ¹³C, and the highly sensitive ¹⁹F nucleus.[16]
Causality of Method Design: A Multi-Nuclear Approach
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. It is the fastest and most sensitive NMR experiment.
-
¹³C NMR: Reveals the number and type of carbon atoms (e.g., aromatic, aliphatic, carbonyl). While less sensitive than ¹H NMR, it is crucial for defining the carbon skeleton.
-
¹⁹F NMR: The ¹⁹F nucleus is 100% abundant and highly sensitive, making it an excellent probe.[17] Its chemical shift is extremely sensitive to the electronic environment, and its couplings to ¹H and ¹³C provide critical connectivity information, confirming the position of the fluorine atom on the aromatic ring.[18][19]
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the final structure. COSY identifies proton-proton couplings (H-C-C-H), while HSQC correlates protons directly to the carbons they are attached to (¹J_CH_), and HMBC shows longer-range correlations between protons and carbons (²J_CH_, ³J_CH_), piecing the molecular puzzle together.[20][21][22]
Experimental Protocol: NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative (ideally >98% pure by HPLC) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise and resolution.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. This is a longer experiment due to the low natural abundance and sensitivity of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a 1D fluorine spectrum. This is a rapid experiment and should show a single primary signal for a mono-fluorinated compound, potentially with long-range couplings to protons.
-
2D NMR Acquisition (as needed): If the structure is novel or ambiguous, acquire 2D COSY, HSQC, and HMBC spectra to establish definitive atom connectivity.
Table 3: Expected NMR Characteristics for the (3-Fluoro-4-methoxyphenyl)methylamine Core
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |
| ¹H | -CH₂- | ~3.8 - 4.2 | Singlet (or AB quartet depending on chirality) |
| -OCH₃ | ~3.9 | Singlet | |
| Ar-H2 | ~7.1 - 7.3 | Doublet of doublets (d, J_HH_ ≈ 2 Hz, J_HF_ ≈ 12 Hz) | |
| Ar-H5 | ~6.9 - 7.1 | Doublet (d, J_HH_ ≈ 8.5 Hz) | |
| Ar-H6 | ~7.0 - 7.2 | Doublet of doublets (dd, J_HH_ ≈ 8.5 Hz, J_HF_ ≈ 2 Hz) | |
| -NH₂ | Variable (broad singlet) | Broad singlet | |
| ¹³C | -CH₂- | ~40 - 46 | |
| -OCH₃ | ~56 | ||
| Ar-C4 | ~148 (d, J_CF_ ≈ 10 Hz) | Doublet due to coupling with ¹⁹F | |
| Ar-C3 | ~152 (d, J_CF_ ≈ 245 Hz) | Doublet with large one-bond C-F coupling | |
| Ar-C1, C2, C5, C6 | ~113 - 135 | Small C-F couplings may be observed | |
| ¹⁹F | Ar-F | ~ -130 to -140 | Multiplet due to couplings with aromatic protons |
Note: Chemical shifts are highly dependent on the solvent and the specific nature of the derivatization. Data is based on typical values for similar structures.[23][24][25]
NMR Correlation Visualization
Caption: Key 2D NMR correlations for structural assignment.
Synergy of HPLC and NMR: A Self-Validating System
Neither HPLC nor NMR alone provides a complete picture of a chemical sample. True analytical confidence is achieved when they are used in a complementary fashion.[8] A robust characterization workflow leverages the strengths of both techniques.
The purity value obtained from HPLC is only meaningful if the main peak is confirmed to be the correct structure. Conversely, the NMR spectrum is only representative of the bulk sample if that sample is shown to be of high purity.
Caption: Integrated workflow combining HPLC and NMR.
This combined approach creates a self-validating system. HPLC provides a quantitative measure of purity, and any significant impurities (e.g., >0.1%) can be further investigated, potentially by LC-MS or preparative HPLC for isolation and subsequent NMR analysis. NMR then provides unambiguous structural confirmation of the main peak, ensuring that the reported purity corresponds to the correct molecule.
Conclusion
For researchers, scientists, and drug development professionals working with derivatives of this compound, a multi-faceted analytical strategy is indispensable.
-
HPLC is the definitive tool for quantifying purity . Its sensitivity and resolving power make it ideal for detecting and measuring trace impurities, which is a critical requirement for regulatory submission and ensuring batch-to-batch consistency.
-
NMR spectroscopy is the gold standard for structural elucidation . Its ability to map atomic connectivity provides irrefutable proof of identity. The inclusion of ¹⁹F NMR is particularly advantageous for this class of compounds, offering a highly sensitive and specific probe for structural verification.
By integrating these two powerful and orthogonal techniques, we establish a robust, self-validating framework that ensures the identity, purity, and quality of these vital pharmaceutical intermediates, thereby upholding the highest standards of scientific integrity and paving the way for safe and effective drug development.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
- J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC.
- ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
- Hypha Discovery. (n.d.). Structure Elucidation and NMR.
- PubMed. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review.
- University of Gothenburg. (2023). Small molecule-NMR.
- Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC.
- Request PDF. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Dakenchem. (n.d.). The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective.
- Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
- NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
- IntechOpen. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- PubMed Central. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
- RSC Publishing. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- NIH. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
- The Royal Society of Chemistry. (2016). Supporting information.
- ChemicalBook. (n.d.). 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR spectrum.
- MySkinRecipes. (n.d.). This compound.
- Synblock. (n.d.). CAS 123652-95-9 | this compound.
- ChemicalBook. (n.d.). 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum.
Sources
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. lcms.cz [lcms.cz]
- 5. moravek.com [moravek.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 8. upm-inc.com [upm-inc.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. emerypharma.com [emerypharma.com]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. jchps.com [jchps.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hyphadiscovery.com [hyphadiscovery.com]
- 21. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Small molecule-NMR | University of Gothenburg [gu.se]
- 23. rsc.org [rsc.org]
- 24. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR [m.chemicalbook.com]
- 25. 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to the Reactivity of Ortho- vs. Meta-Fluorinated Benzylamine Isomers
Executive Summary
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern lead optimization. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, pKa, and binding affinity. However, the positional isomerism of fluorine on an aromatic ring, such as in benzylamine, can lead to significant and often counterintuitive differences in chemical reactivity. This guide provides an in-depth, data-driven comparison of 2-fluorobenzylamine (ortho) and 3-fluorobenzylamine (meta), offering researchers a predictive framework for their behavior in common synthetic transformations. We will dissect the interplay of electronic and steric effects, supported by experimental data and detailed protocols, to empower chemists to make more informed decisions in their synthetic design.
Introduction: The Strategic Importance of Fluorine Isomerism
Benzylamines are ubiquitous building blocks in the synthesis of pharmaceutical agents. The introduction of a fluorine atom modulates their physicochemical properties, but the location of that substitution is critical. An ortho-fluorine atom is positioned to exert powerful through-space electronic and steric effects not possible from the meta position. Conversely, the meta-fluorine's influence is primarily transmitted through the sigma framework (inductive effects). Understanding these distinctions is paramount for predicting nucleophilicity, reaction kinetics, and even potential side reactions in multi-step syntheses. This guide will focus on two key areas of comparison: fundamental physicochemical properties and reactivity in the context of amide bond formation, a reaction central to drug synthesis.
Fundamental Physicochemical Properties: A Tale of Two Isomers
The reactivity of an amine is fundamentally governed by the availability of the nitrogen lone pair, which is a function of its basicity (pKa) and the steric environment. The position of the fluorine atom creates distinct electronic environments for the aminomethyl group.
Electronic Effects:
-
2-Fluorobenzylamine (ortho): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) through the sigma bonds, which decreases the electron density of the aromatic ring and, subsequently, the basicity of the nitrogen atom.[1] Additionally, a through-space interaction or "field effect" can occur where the electronegative fluorine directly influences the environment of the benzylic amine.
-
3-Fluorobenzylamine (meta): The fluorine atom's influence is almost exclusively a powerful inductive (-I) effect.[2] Unlike in the ortho or para positions, there is no significant resonance (mesomeric) effect at the meta position that would directly delocalize electron density to or from the benzylic carbon.[2][3]
Steric Hindrance: The ortho-fluorine atom introduces significant steric bulk adjacent to the benzylic carbon.[4][5] This can hinder the approach of electrophiles to the nitrogen atom, slowing down reaction rates compared to the less-encumbered meta isomer.[6]
Basicity (pKa): The pKa of the conjugate acid (R-NH3+) is a direct measure of the amine's basicity. A lower pKa indicates a weaker base and, often, a less nucleophilic amine. The strong inductive effect of fluorine lowers the pKa of both isomers relative to unsubstituted benzylamine (pKa ≈ 9.3).
| Compound | CAS Number | Predicted pKa | Key Influencing Factors |
| 2-Fluorobenzylamine | 89-99-6[7] | ~8.80[7] | Strong inductive effect (-I), potential for intramolecular H-bonding, steric hindrance. |
| 3-Fluorobenzylamine | 100-82-3[8][9] | ~8.9 - 9.0 | Strong inductive effect (-I) with minimal steric or resonance influence. |
| Benzylamine (Reference) | 100-46-9 | ~9.34 | Baseline basicity with no electronic perturbation from substituents. |
Note: pKa values are approximate and can vary based on prediction software and experimental conditions.
The data suggests that the ortho-isomer is a slightly weaker base than the meta-isomer, likely due to the proximity of the highly electronegative fluorine atom.
Comparative Reactivity in Amide Bond Formation
Amide coupling is one of the most frequently performed reactions in drug discovery. Here, the benzylamine acts as a nucleophile, attacking an activated carboxylic acid derivative (e.g., an acyl chloride or an activated ester). The disparity in reactivity between the two isomers becomes readily apparent.
Kinetic Profile: In a typical amide coupling reaction (e.g., with benzoyl chloride), 3-fluorobenzylamine consistently reacts faster than 2-fluorobenzylamine .
Causality:
-
Nucleophilicity: The slightly higher pKa of the meta-isomer translates to a slightly more nucleophilic amine. The nitrogen lone pair is more available for attack.
-
Steric Hindrance: This is the dominant factor. The ortho-fluorine atom physically impedes the approach of the activated carbonyl electrophile to the nitrogen lone pair.[4][5] This steric clash increases the activation energy of the transition state, slowing the reaction rate significantly compared to the meta isomer where no such hindrance exists.[6]
Diagram: Factors Influencing Amine Reactivity
The following diagram illustrates the key factors differentiating the reactivity of the ortho and meta isomers.
Caption: Comparative factors affecting the reactivity of ortho- and meta-fluorobenzylamine.
Experimental Protocol: Head-to-Head Competitive Acylation
To provide a self-validating and practical comparison, a competitive acylation experiment can be performed. This protocol is designed to directly measure the relative reactivity of the two isomers by allowing them to compete for a limited amount of an electrophile.
Objective: To determine the relative rate of acylation of 2-fluorobenzylamine vs. 3-fluorobenzylamine.
Materials:
-
2-Fluorobenzylamine (1.0 eq)
-
3-Fluorobenzylamine (1.0 eq)
-
4-Nitrobenzoyl chloride (0.5 eq, limiting reagent)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Internal Standard (e.g., dodecane)
-
HPLC or GC-MS for analysis
Procedure:
-
Preparation: In a clean, dry flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-fluorobenzylamine (1 mmol), 3-fluorobenzylamine (1 mmol), and the internal standard (0.5 mmol) in anhydrous DCM (10 mL).
-
Equilibration: Cool the solution to 0 °C in an ice bath and add triethylamine (2 mmol). Stir for 5 minutes.
-
Initiation: Prepare a solution of 4-nitrobenzoyl chloride (0.5 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the amine mixture over 10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour.
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by HPLC or GC-MS. Compare the peak areas of the two resulting amide products (N-(2-fluorobenzyl)-4-nitrobenzamide and N-(3-fluorobenzyl)-4-nitrobenzamide) relative to the internal standard.
Expected Outcome: The analysis will show a significantly higher yield of the meta-amide product compared to the ortho-amide product, providing quantitative evidence that 3-fluorobenzylamine is the more reactive nucleophile under these conditions.
Diagram: Competitive Acylation Workflow
Caption: Experimental workflow for the competitive acylation of benzylamine isomers.
Conclusion & Practical Recommendations
The positional isomerism of fluorine on a benzylamine scaffold imparts clear and predictable differences in chemical reactivity.
-
3-Fluorobenzylamine (meta) should be considered the more "standard" nucleophile. Its reactivity is primarily dictated by the inductive electron-withdrawing effect of fluorine. It will participate readily in reactions like amide coupling and N-alkylation, exhibiting kinetics that are generally faster than its ortho-counterpart.
-
2-Fluorobenzylamine (ortho) is a sterically hindered and electronically deactivated nucleophile.[4][5] Reactions will proceed more slowly, and may require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger coupling agents). This reduced reactivity can be advantageous in cases where selectivity is required in the presence of other, more reactive nucleophiles.
For drug development professionals, selecting the correct isomer is not merely a matter of synthetic convenience. The ortho-fluorine's ability to potentially form intramolecular hydrogen bonds or engage in specific steric interactions within a protein binding pocket can be a powerful design element, but chemists must be prepared to overcome the synthetic challenges posed by its reduced reactivity. Conversely, the meta-isomer provides a reliable way to introduce fluorine for metabolic blocking or pKa modulation without significantly impeding standard synthetic transformations.
References
- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Correlation analysis of reactivity in the addition of substituted...: Ingenta Connect [ingentaconnect.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. youtube.com [youtube.com]
- 7. 2-Fluorobenzylamine | 89-99-6 [chemicalbook.com]
- 8. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Assessing the impact of the methoxy group on the biological activity of fluorinated benzylamines
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Assessment
In the landscape of modern drug discovery, particularly within neuropharmacology, the strategic modification of lead compounds is paramount to enhancing efficacy, selectivity, and pharmacokinetic profiles. Fluorinated benzylamines have emerged as a privileged scaffold, notably for their role as inhibitors of monoamine oxidase B (MAO-B), an enzyme critically implicated in the progression of neurodegenerative disorders like Parkinson's disease.[1][2] The introduction of fluorine is a well-established strategy to improve metabolic stability and brain permeability.[3][4] However, the subsequent addition of other functional groups, such as the seemingly simple methoxy group (-OCH₃), can profoundly and sometimes unpredictably alter biological activity.
This guide provides an in-depth technical comparison of how the methoxy group influences the performance of fluorinated benzylamine-related scaffolds. We will dissect the causality behind its effects on target binding and physicochemical properties, provide a detailed experimental protocol for assessing these changes, and present comparative data to guide researchers in their drug development endeavors.
The Strategic Role of the Methoxy Group: Beyond a Simple Substituent
The methoxy group is far more than a mere structural filler. Its impact stems from a unique combination of electronic and steric properties. It acts as an electron-donating group through resonance, which can modulate the electronics of the aromatic ring, and its potential to act as a hydrogen bond acceptor can be crucial for ligand-target interactions.[5] However, it also introduces steric bulk and can be a site for metabolic O-demethylation, a potential liability.[6]
The core question for medicinal chemists is: when does adding a methoxy group to a fluorinated scaffold lead to a beneficial outcome? The answer lies in a careful, data-driven assessment of the structure-activity relationship (SAR).
Logical Framework for SAR Assessment
The decision to incorporate a methoxy group should be guided by a systematic evaluation of its impact on the molecule's key attributes. This workflow ensures that modifications are rational and goal-oriented.
Caption: A logical workflow for assessing the impact of methoxylation on a lead compound.
Comparative Analysis: The Methoxy Effect in Action
While direct comparative data on a single fluorinated benzylamine core is sparse, we can extrapolate valuable insights from related structures where both fluorine and methoxy substitutions have been explored for MAO-B inhibition. Let's examine data from studies on fluorinated chalcones and flavones, which share key pharmacophoric features with benzylamine inhibitors.
Case Study 1: Fluorinated Benzyloxy Chalcones
A recent study on fluorinated benzyloxy chalcone derivatives as MAO-B inhibitors provides compelling evidence of the interplay between different substituents.[7] While not a direct methoxy vs. hydrogen comparison, the data underscores the importance of electronic and steric factors on the phenyl ring, which is analogous to the benzyl portion of benzylamines.
| Compound ID | Phenyl Ring B Substituent (R) | MAO-B IC₅₀ (µM)[7] | Selectivity Index (SI) vs MAO-A[7] |
| FBZ1 | H | 0.23 | > 173.9 |
| FBZ12 | 4-F | 0.24 | > 166.7 |
| FBZ2 | 4-OH | 0.024 | > 1666.7 |
| FBZ13 | 4-Br | 0.0053 | > 7547.2 |
Analysis of Case Study 1:
-
Baseline Activity : The unsubstituted compound (FBZ1, R=H) on a fluorinated benzyloxy scaffold shows moderate MAO-B inhibition (IC₅₀ = 0.23 µM).
-
Fluorine Substitution : Adding another fluorine (FBZ12, R=4-F) does not significantly improve potency, suggesting a saturation of the positive effects of halogenation in this position.
-
Hydrogen Bond Donor : The introduction of a hydroxyl group (FBZ2, R=4-OH), which can act as a hydrogen bond donor and acceptor, dramatically increases potency by nearly 10-fold. This highlights the potential importance of hydrogen bonding interactions within the MAO-B active site. A methoxy group, being only a hydrogen bond acceptor, might have a different effect.
-
Halogen Bonding/Lipophilicity : The potent activity of the bromo-substituted compound (FBZ13) suggests that factors like halogen bonding and increased lipophilicity can be highly beneficial.
Case Study 2: Halogenated and Methoxylated Flavones
Another study on halogenated flavones provides a more direct, albeit on a different scaffold, comparison of fluorine and methoxy groups.[6] Flavones are also well-known MAO-B inhibitors.
| Compound Series | Ring A Substitution | Ring B (4'-position) | MAO-B IC₅₀ (nM)[6] |
| Series 10 | 5-F, 7-H, 6-OCH₃ | Propoxy | 20 |
| Series 10 | 5-F, 7-H, 6-OCH₃ | Isopropoxy | 26 |
| Series 9 | 5-OCH₃, 7-F, 6-H | Propoxy | 110 |
| Series 9 | 5-OCH₃, 7-F, 6-H | Isopropoxy | 113 |
Analysis of Case Study 2:
-
Positional Importance : This data clearly demonstrates that the position of the methoxy and fluoro groups is critical.
-
Favorable Combination : When fluorine is at position 5 and the methoxy group is at position 6 (Series 10), the resulting compounds are highly potent MAO-B inhibitors (IC₅₀ = 20-26 nM).[6]
-
Less Favorable Combination : Conversely, when the methoxy group is at position 5 and the fluorine is at position 7 (Series 9), the inhibitory potency is reduced by approximately 4- to 5-fold (IC₅₀ = 110-113 nM).[6]
This suggests a synergistic relationship where the specific placement of the electron-withdrawing fluorine and the electron-donating/hydrogen bond-accepting methoxy group is crucial for optimal interaction with the enzyme's active site.
Experimental Protocol: Assessing MAO-B Inhibition
To empirically determine the impact of methoxylation, a robust and reproducible in vitro assay is essential. The following protocol describes a standard fluorometric assay for screening MAO-B inhibitors. This method is highly sensitive and suitable for high-throughput screening.[1][7]
Principle of the Assay
This assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct generated during the oxidative deamination of the MAO-B substrate, benzylamine.[6] The H₂O₂ reacts with a probe in the presence of a developer (horseradish peroxidase) to generate a highly fluorescent product, which can be measured at Ex/Em = 535/587 nm. The rate of fluorescence increase is directly proportional to the MAO-B activity.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the fluorometric MAO-B inhibition assay.
Detailed Step-by-Step Methodology
I. Reagent Preparation:
-
MAO-B Assay Buffer: Bring to room temperature before use.
-
MAO-B Enzyme (Lyophilized): Reconstitute with the recommended volume of Assay Buffer. Mix gently, aliquot, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
MAO-B Substrate (e.g., Benzylamine): Reconstitute with ultrapure water to the desired stock concentration.
-
Probe and Developer: Reconstitute each with Assay Buffer as per the manufacturer's instructions. Protect from light.
-
Test Compounds: Prepare 10 mM stock solutions in DMSO. From these, create serial dilutions to generate a range of concentrations for IC₅₀ determination. Prepare a 10x working solution for each concentration in Assay Buffer.
II. Assay Procedure (96-well black plate):
-
Inhibitor Addition:
-
Test Wells: Add 10 µL of 10x test compound working solution.
-
Enzyme Control (EC) Wells: Add 10 µL of Assay Buffer (containing the same percentage of DMSO as the test wells).
-
Positive Control Wells: Add 10 µL of a known MAO-B inhibitor (e.g., Selegiline) at a 10x concentration.
-
-
Enzyme Addition:
-
Prepare a MAO-B Enzyme working solution by diluting the reconstituted enzyme stock in Assay Buffer according to the kit's protocol.
-
Add 50 µL of the MAO-B Enzyme working solution to all wells.
-
Mix gently by tapping the plate.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation:
-
Prepare a Substrate Mix containing Assay Buffer, MAO-B Substrate, Developer, and Probe in the ratios specified by the assay protocol.
-
Add 40 µL of the Substrate Mix to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode, recording data every 1-2 minutes for 30-40 minutes.
-
III. Data Analysis:
-
Calculate Reaction Rate: For each well, determine the slope of the linear portion of the fluorescence vs. time plot (ΔRFU/min).
-
Calculate Percent Inhibition:
-
Activity (%) = [(Slope of Test Well) / (Slope of EC Well)] * 100
-
Inhibition (%) = 100 - Activity (%)
-
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Conclusion and Future Perspectives
The addition of a methoxy group to a fluorinated benzylamine scaffold is a nuanced strategic decision in medicinal chemistry. As the comparative data suggests, its effect is highly dependent on its position and the overall electronic and steric environment of the molecule.[6] While it can enhance activity, likely by participating in favorable interactions within the enzyme's active site, an unfavorable placement can be detrimental.[5]
The decision to incorporate a methoxy group must be driven by empirical data. The detailed MAO-B inhibition protocol provided here offers a robust framework for generating the necessary quantitative data to build a clear structure-activity relationship. By systematically synthesizing and testing analogue pairs (fluorinated benzylamine vs. methoxy-fluorinated benzylamine), researchers can definitively assess the impact of this modification. This methodical approach is essential for transforming a promising fluorinated lead into a drug candidate with optimized potency and selectivity for treating neurodegenerative diseases.
References
- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Novel Compounds Derived from (3-Fluoro-4-methoxyphenyl)methanamine
In the landscape of modern drug discovery, the synthesis of a novel chemical entity is merely the first step. The true challenge lies in unequivocally proving its identity, purity, and stability. For compounds derived from precursors like (3-Fluoro-4-methoxyphenyl)methanamine, which serve as foundational scaffolds in neurological and psychiatric drug development, this analytical rigor is paramount.[1] This guide provides an in-depth, experience-driven framework for the cross-validation of analytical results, ensuring data integrity from the bench to regulatory submission. We will move beyond rote protocol execution to explore the synergistic interplay between orthogonal analytical techniques, creating a self-validating system that builds confidence in your results.
Caption: Orthogonal methods provide independent verification for key compound attributes.
The Primary Characterization Quartet: A Multi-Technique Approach
Our workflow begins with a quartet of analytical techniques, each providing a unique piece of the puzzle. The power lies not in their individual outputs, but in their collective, cross-validated confirmation. For this guide, we will consider a hypothetical novel compound, "Compound-A," synthesized from this compound.
High-Performance Liquid Chromatography (HPLC-UV): The Purity Workhorse
HPLC is the frontline tool for assessing purity. Its ability to separate the target compound from impurities and starting materials is fundamental.
Causality Behind Experimental Choices:
-
Method: A reversed-phase C18 column is the standard for small molecules of intermediate polarity like our target class.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) is chosen to ensure sharp peaks by preventing tailing of the amine functionalities.[2]
-
Detection: UV detection is selected because the aromatic nature of "Compound-A" provides strong chromophores. A photodiode array (PDA) detector is superior as it can check for peak purity by comparing spectra across a single peak.
-
System Preparation:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV/PDA at 254 nm (or optimal wavelength for the compound).
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of "Compound-A" in a 50:50 mixture of Mobile Phase A and B. Dilute to 0.1 mg/mL for injection.
-
Analysis: Inject 10 µL and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity and Impurity Profiling
LC-MS is a powerful hyphenated technique that confirms the molecular weight of the target compound and provides mass information for any impurities detected by the LC component.[3][4]
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) is the most common and effective method for polar small molecules, generating protonated molecular ions [M+H]+.[5]
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred over a single quadrupole. HRMS provides a highly accurate mass measurement, which can be used to predict the elemental composition of the parent ion and its fragments, adding a layer of confidence to the structural assignment.[5]
-
LC System: Utilize the same column and mobile phase conditions as the HPLC-UV method to ensure chromatographic correlation.
-
MS System:
-
Ionization Mode: Positive ESI.
-
Mass Range: 100-1000 m/z.
-
Data Acquisition: Full scan mode.
-
-
Analysis:
-
Confirm the presence of an [M+H]+ ion corresponding to the expected molecular weight of "Compound-A."
-
Examine the mass spectra of any impurity peaks to gain clues about their identity (e.g., unreacted starting material, dimers, or degradation products).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
While MS provides the molecular formula, NMR spectroscopy reveals the precise atomic connectivity and stereochemistry, providing the definitive structural proof.[6][7]
Causality Behind Experimental Choices:
-
1D Experiments: ¹H NMR provides information on the number and environment of protons. ¹³C NMR shows the carbon skeleton.
-
2D Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together different fragments of the molecule.[8]
-
-
Sample Preparation: Dissolve 5-10 mg of "Compound-A" in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire 2D COSY, HSQC, and HMBC spectra. These experiments provide the necessary data to assign every proton and carbon signal and confirm the overall structure.[9]
-
-
Analysis: Systematically assign all peaks. The proposed structure must be consistent with all observed chemical shifts, coupling constants, and 2D correlations.
Elemental Analysis: The Empirical Formula Check
Elemental analysis provides the percentage composition of C, H, N, and other elements (like F in our case). This serves as a fundamental, quantitative check on the empirical formula derived from HRMS and NMR.
Causality Behind Experimental Choices:
-
This is a destructive but essential technique that provides a bulk-level confirmation of the compound's composition, ensuring the sample is not a co-eluting mixture of compounds that coincidentally gives clean NMR and MS data. It is a powerful check against systematic errors.
-
Sample Preparation: Submit ~2-3 mg of highly purified, dry "Compound-A" to an analytical services laboratory.
-
Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of C, H, and N. Specific methods are used for fluorine.
-
Data Comparison: The experimental percentages should be within ±0.4% of the theoretical values calculated from the proposed molecular formula.
The Cross-Validation Workflow: Synthesizing the Data
The true analytical strength comes from weaving these disparate datasets together into a cohesive and self-validating narrative. Discrepancies at any stage must be investigated.
Caption: A decision-based workflow for the cross-validation of analytical data.
Data Comparison Table
The following table demonstrates how hypothetical data for "Compound-A" (Proposed Formula: C₁₇H₁₈FN₃O₂) would be compared.
| Analytical Technique | Parameter Measured | Hypothetical Result | Theoretical Value | Cross-Validation Check |
| HPLC-UV | Purity | 99.6% (by area) | >95% (typical target) | Consistent with low-level impurities seen in NMR/MS. |
| LC-MS (HRMS) | [M+H]+ mass | 332.1456 | 332.1459 | Mass is consistent with the proposed formula. |
| NMR Spectroscopy | Structure | All ¹H, ¹³C, and 2D correlations match the proposed structure. | N/A | Structure is consistent with the molecular formula from MS. |
| Elemental Analysis | % Composition | C: 61.55, H: 5.48, N: 12.61 | C: 61.62, H: 5.48, N: 12.68 | Experimental values are within ±0.4% of theoretical. |
Advanced Validation: Forced Degradation Studies
To ensure the primary analytical method (typically HPLC) is "stability-indicating," forced degradation studies are essential.[10] This involves subjecting the compound to harsh conditions to intentionally produce degradants. A robust method must be able to separate these new degradant peaks from the parent peak.[11]
Causality Behind Experimental Choices:
-
Stress Conditions: A range of conditions (acid, base, oxidation, heat, light) are used because they represent the most common degradation pathways for drug molecules. This ensures the method's specificity under various scenarios.
-
Extent of Degradation: The goal is to achieve partial degradation (typically 5-20%).[12] Complete degradation provides no information about the separation, while no degradation doesn't challenge the method.
Experimental Protocol: Forced Degradation
-
Prepare Solutions: Create separate solutions of "Compound-A" (approx. 0.5 mg/mL) for each stress condition.
-
Apply Stress:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat a solid sample at 105°C for 48 hours, then dissolve.
-
Photolytic: Expose a solution to UV light (ICH Q1B conditions).[13]
-
-
Analysis: Neutralize the acidic and basic samples. Analyze all stressed samples by the primary HPLC-UV method and by LC-MS.
-
Validation Check:
-
The HPLC method should show a decrease in the main peak area and the appearance of new peaks for degradants.
-
The PDA detector should confirm that the parent peak remains pure in all chromatograms (i.e., no co-eluting degradants).
-
LC-MS analysis of the stressed samples helps in the tentative identification of the degradation products, providing valuable information about the molecule's stability.[14]
-
Conclusion
The cross-validation of analytical data is not a mere checklist activity; it is a foundational component of scientific integrity in drug development. By employing an orthogonal suite of techniques—HPLC for purity, LC-MS for mass identity, NMR for definitive structure, and Elemental Analysis for empirical formula confirmation—researchers can build an unassailable case for the identity and quality of a novel compound. This integrated approach, further strengthened by forced degradation studies, ensures that the data is reliable, reproducible, and ready for the rigorous scrutiny of the drug development pipeline. Adherence to these principles, as guided by international standards like the ICH guidelines, is essential for ensuring product quality and patient safety.[15][16][17]
References
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Vertex AI Search.
- 3 Key Regulatory Guidelines for Method Valid
- Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek.
- Application of LCMS in small-molecule drug development. (2016). New Food Magazine.
- ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
- Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Comparison of analytical techniques for the identification of bioactive compounds from natural products. (n.d.).
- Validation of Analytical Procedures Q2(R2). (2023).
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online.
- ICH Guidelines for Analytical Method Valid
- Forced Degrad
- Approaching Elemental Impurity Analysis. (2021). Pharmaceutical Technology.
- Small molecule analysis using MS. (n.d.). Bioanalysis Zone.
- Forced Degrad
- Elemental and Trace Metal Analysis for Pharmaceuticals. (2022). Medistri SA.
- Quality Guidelines. (n.d.).
- ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. (2017). Agilent.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Compound Interest.
- Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Scilit.
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (n.d.).
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Structure Elucid
- Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentr
- Natural Product Structure Elucidation by NMR Spectroscopy. (2019).
- A Guide to Cross-Validation of Analytical Methods Between Labor
- Cross-Validation of Bioanalytical Methods: When, Why and How? (n.d.). Pharma IQ.
- NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. (n.d.). Springer.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008).
- Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2025).
- Cross-validation of bioanalytical methods between laboratories. (1995). Journal of Pharmaceutical and Biomedical Analysis.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). University of Helsinki.
- Novel Analytical Methods for the Discovery and Trace Analysis of Biochemically Active Compounds. (n.d.).
- Characterization of Novel Bioactive Compounds. (n.d.). Benchchem.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.).
- Validation of Analytical Methods for Biomarkers Employed in Drug Development. (n.d.).
- Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken me
- This compound. (n.d.). MySkinRecipes.
- CAS 123652-95-9 | this compound. (n.d.). Synblock.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2025).
- 869296-41-3|(4-Fluoro-3-methoxyphenyl)methanamine hydrochloride. (n.d.). BLD Pharm.
- This compound, CasNo.123652-95-9. (n.d.). LookChem.
Sources
- 1. This compound [myskinrecipes.com]
- 2. DSpace [helda.helsinki.fi]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. acdlabs.com [acdlabs.com]
- 13. ICH Official web site : ICH [ich.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3-Fluoro-4-methoxyphenyl)methanamine
As laboratory professionals dedicated to advancing scientific discovery, our responsibility extends beyond the benchtop. The safe and compliant management of chemical reagents from procurement to disposal is a cornerstone of our work, ensuring the safety of our colleagues and the protection of our environment. This guide provides a detailed, field-proven protocol for the proper disposal of (3-Fluoro-4-methoxyphenyl)methanamine (CAS No. 123652-95-9), moving beyond mere compliance to foster a culture of intrinsic safety and operational excellence.
The procedures outlined herein are grounded in the foundational principles of chemical hazard assessment and regulatory compliance, primarily guided by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment and Characterization: Understanding the Risk Profile
Before any handling or disposal can occur, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound, a substituted benzylamine, is not a benign substance. Its risk profile is primarily dictated by its chemical class.
Based on data for the compound and structurally similar benzylamines, the primary hazard is its corrosive nature. Contact can cause severe skin burns and serious eye damage. Therefore, all handling and disposal procedures are designed to mitigate the risks of direct contact and environmental release.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 123652-95-9 | |
| Molecular Formula | C₈H₁₀FNO | |
| Molecular Weight | 155.17 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | ~234.9 °C (Predicted) | |
| Density | ~1.127 g/cm³ (Predicted) | |
| Water Solubility | Immiscible | |
| Primary Hazard | Corrosive (Causes severe skin burns and eye damage) |
The Regulatory Imperative: EPA and OSHA Frameworks
The disposal of laboratory chemicals is not discretionary; it is strictly regulated. In the United States, two federal agencies establish the framework for hazardous waste management:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility. Generators of hazardous waste are required to identify, classify, and ensure the proper disposal of their waste.
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Hazardous Chemicals in Laboratories (29 CFR 1910.1450), mandate that employers inform and train employees about chemical hazards and implement safety protocols to protect them. This includes safe handling procedures for waste materials.
Due to its corrosive properties, this compound must be managed as a hazardous waste in accordance with these federal regulations and any applicable state and local laws.
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Given the corrosive nature of this compound, rigorous adherence to PPE protocols is non-negotiable. The causality is clear: preventing contact prevents injury.
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. For tasks with a higher splash risk, such as transferring bulk liquids, a full face shield worn over safety glasses is required.
-
Skin Protection: A flame-resistant lab coat is mandatory. All skin must be covered. Select chemically resistant gloves appropriate for corrosive amines. Butyl rubber or laminate film gloves are excellent choices. Nitrile gloves may be suitable for incidental contact but should be checked for their specific breakthrough time with this chemical class. Always inspect gloves for tears or pinholes before use.
-
Ventilation: All waste handling and consolidation should be performed inside a certified chemical fume hood to prevent the inhalation of any potential vapors.
Waste Disposal Workflow: A Step-by-Step Protocol
The following diagram and procedures outline the logical flow for the safe disposal of this compound.
Comprehensive Handling Guide: Personal Protective Equipment for (3-Fluoro-4-methoxyphenyl)methanamine
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling (3-Fluoro-4-methoxyphenyl)methanamine (CAS 123652-95-9). The information herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively. This is not a static checklist but a dynamic safety framework rooted in the specific chemical properties of the target compound and its structural analogs.
Hazard Profile Analysis: The "Why" Behind the "What"
This compound, also known as 3-Fluoro-4-methoxybenzylamine, is a substituted benzylamine.[1][2] Its hazard profile is dominated by its corrosive nature, a common trait for amines which act as medium-strong bases.[3] Understanding these intrinsic hazards is the foundation for selecting appropriate Personal Protective Equipment (PPE). The primary risks are severe damage to skin, eyes, and the respiratory tract upon contact or inhalation.[2][4][5][6]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear mandate for the required level of protection.
Table 1: GHS Hazard Profile of this compound
| Hazard Statement | GHS Classification | Implication for Handling and PPE Selection |
|---|---|---|
| H314: Causes severe skin burns and eye damage.[2][4][7] | Skin Corrosion/Irritation, Category 1B/1C | This is the primary driver for PPE selection. Direct contact must be avoided at all times. Requires full dermal protection, including appropriate gloves and an impervious gown. |
| H318: Causes serious eye damage.[2][8] | Serious Eye Damage/Eye Irritation, Category 1 | Mandates the use of chemical splash goggles at a minimum. Due to the severity, a full face shield is strongly recommended to protect against splashes.[5][6] |
| H335: May cause respiratory irritation.[4][5][6][8] | Specific Target Organ Toxicity (Single Exposure), Category 3 | All handling operations must be conducted in a certified chemical fume hood to prevent inhalation of vapors. Respiratory protection may be required for spills or ventilation failures. |
| H302: Harmful if swallowed.[8][9][10] | Acute Toxicity (Oral), Category 4 | Reinforces the need for strict hygiene protocols, such as washing hands thoroughly after handling and prohibiting eating, drinking, or smoking in the laboratory.[5][11] |
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. The following table outlines recommended PPE levels for common laboratory activities involving this compound.
Table 2: Recommended PPE Levels by Laboratory Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Transfer (<10 mL) | Tightly-sealed chemical splash goggles.[4] | Double-gloving with nitrile gloves. | Standard flame-resistant lab coat. | Work conducted within a certified chemical fume hood. |
| Reaction Setup / Synthesis | Chemical splash goggles AND a full-face shield.[5] | Chemical-resistant gloves (e.g., butyl rubber or laminate) over inner nitrile gloves. | Impermeable, long-sleeved gown with knit cuffs, worn over a lab coat. A PVC apron is also recommended.[5][11] | Work conducted within a certified chemical fume hood. |
| Large Volume Transfer (>10 mL) | Chemical splash goggles AND a full-face shield.[5] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or, at minimum, an impermeable gown and PVC apron.[5] | Work conducted within a certified chemical fume hood. |
| Spill Cleanup / Decontamination | Full-face air-purifying respirator (APR) with organic vapor/acid gas cartridges or SCBA. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Full-body chemical-resistant suit. | Full-face APR or Self-Contained Breathing Apparatus (SCBA) is mandatory.[4][5] |
Procedural Guidance for Safe Handling
The following protocol for transferring the reagent from a stock bottle to a reaction vessel illustrates the integration of PPE with safe work practices.
Step-by-Step Transfer Protocol:
-
Pre-Handling Verification:
-
Confirm the chemical fume hood is functioning correctly (check airflow monitor).
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[5][11]
-
Prepare all necessary glassware, reagents, and spill cleanup materials within the fume hood before accessing the this compound.
-
Don the appropriate PPE as outlined in Table 2 for the scale of your transfer.
-
-
Reagent Handling:
-
Place an absorbent, chemical-resistant pad on the floor of the fume hood.
-
Open the reagent bottle slowly to release any pressure. As the compound is air-sensitive, consider using an inert atmosphere (e.g., nitrogen or argon).[1][2][12]
-
Use a clean, dry syringe or cannula for the liquid transfer to minimize the risk of splashes.
-
Dispense the chemical slowly and carefully into the receiving vessel, keeping the vessel opening away from your face.
-
Securely close the reagent bottle immediately after use.
-
-
Post-Handling Decontamination:
-
Wipe down the exterior of the reagent bottle and any affected surfaces within the fume hood with an appropriate decontaminating solution.
-
Remove PPE in the correct order to avoid cross-contamination: remove outer gloves first, then face shield/goggles, gown, and finally inner gloves.
-
Emergency Response & Disposal
Spill Management:
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Protect: Don the appropriate PPE for spill cleanup (See Table 2).
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials.
-
Neutralize (Caution): For small spills, cautious neutralization of the absorbent material may be possible with a weak acid, but this should only be performed by trained personnel due to the exothermic reaction.
-
Collect: Carefully sweep the saturated absorbent into a clearly labeled, sealable hazardous waste container.[4][5][6]
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[5][6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. Symptoms like lung edema may be delayed.[3][5][11]
-
Ingestion: Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][7]
Waste Disposal Protocol:
-
Liquid Waste: Collect all waste this compound and rinsate from triple-rinsed containers into a dedicated, labeled hazardous waste container.[13]
-
Solid Waste: All contaminated disposables (gloves, absorbent pads, pipette tips) must be collected in a separate, clearly labeled hazardous waste bag or container.[13]
-
Empty Containers: Empty reagent bottles must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste.[13] After rinsing, deface the label and dispose of the container according to your institution's guidelines.
-
Pickup: All waste must be disposed of through an approved hazardous waste disposal program.[6][7]
Workflow Visualization
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the task at hand.
Caption: PPE selection workflow based on task-specific risk assessment.
References
- 1. 3-FLUORO-4-METHOXYBENZYLAMINE | 123652-95-9 [chemicalbook.com]
- 2. 3-FLUORO-4-METHOXYBENZYLAMINE | 123652-95-9 [amp.chemicalbook.com]
- 3. ICSC 1338 - BENZYLAMINE [inchem.org]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. chembk.com [chembk.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




